Product packaging for Antibacterial agent 158(Cat. No.:)

Antibacterial agent 158

Cat. No.: B12377541
M. Wt: 1240.6 g/mol
InChI Key: WXSJDNRLMOBUOE-SXFFFJMMSA-N
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Description

Antibacterial agent 158 is a useful research compound. Its molecular formula is C54H61N15O8S6 and its molecular weight is 1240.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H61N15O8S6 B12377541 Antibacterial agent 158

Properties

Molecular Formula

C54H61N15O8S6

Molecular Weight

1240.6 g/mol

IUPAC Name

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-oxo-1-[2-(4-propan-2-ylpiperazin-1-yl)ethylamino]but-2-en-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C54H61N15O8S6/c1-9-30(43(72)55-13-14-68-15-17-69(18-16-68)26(5)6)57-44(73)34-21-80-52(62-34)38-24-81-51(64-38)32-12-11-29-42(56-32)33-19-82-54(59-33)41(28(8)71)67-47(76)37-23-83-53(63-37)39(25(3)4)65-45(74)36-22-79-50(61-36)31(10-2)58-48(77)40(27(7)70)66-46(75)35-20-78-49(29)60-35/h9-12,19-28,39-41,70-71H,13-18H2,1-8H3,(H,55,72)(H,57,73)(H,58,77)(H,65,74)(H,66,75)(H,67,76)/b30-9-,31-10-/t27-,28-,39+,40+,41+/m1/s1

InChI Key

WXSJDNRLMOBUOE-SXFFFJMMSA-N

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NCCN8CCN(CC8)C(C)C)C9=NC(=CS9)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8CCN(CC8)C(C)C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C

Origin of Product

United States

Foundational & Exploratory

Navigating the Maze of "Antibacterial Agent 158": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Antibacterial agent 158" is not universally unique and can refer to several distinct chemical entities under investigation for their antimicrobial properties. This guide provides an in-depth analysis of the most prominently documented of these, CY-158-11 , a novel investigational antibacterial agent. Additionally, it will briefly touch upon other compounds that may be associated with similar nomenclature to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Deciphering "this compound": Multiple Identities

Initial database and literature searches reveal at least three different compounds that might be referred to as "this compound" or a similar designation:

  • CY-158-11 : A maleimide-diselenide hybrid compound demonstrating notable antibacterial activity, particularly against Staphylococcus aureus.[1][2]

  • This compound (compound 6c) : A Micrococcin analogue being explored for its efficacy against impetigo and Clostridioides difficile infections.

  • PFK-158 : Primarily known as a PFKFB3 inhibitor with anti-tumor activity, its derivatives are also being investigated for antibacterial effects, especially against drug-resistant Gram-positive bacteria.[3][4]

Due to the extensive and detailed publicly available data, this guide will focus on CY-158-11 .

In-Depth Analysis of CY-158-11

CY-158-11 is a novel synthetic small molecule with the chemical formula C₂₂H₁₄Cl₂NO₂Se₂.[5] It has emerged as a promising candidate for combating Staphylococcus aureus infections, including strains resistant to conventional antibiotics.

Scientific Name and Synonyms
  • Scientific Name : The specific IUPAC name is not consistently provided in the initial literature. It is primarily identified by its laboratory designation.

  • Synonyms : CY-158-11, maleimide-diselenide hybrid compound.[1][2]

Mechanism of Action

The primary antibacterial mechanism of CY-158-11 is the disruption of the bacterial cytoplasmic membrane.[1][2] This mode of action is advantageous as the cytoplasmic membrane is a conserved structure in bacteria, making it less prone to the development of resistance compared to other antibiotic targets.[6] Studies have shown that CY-158-11 can selectively perturb the bacterial membrane without causing significant harm to mammalian cells.[2] This selectivity is a critical attribute for a potential therapeutic agent. The compound has been observed to increase the permeability of the cell membrane and cause dissipation of the membrane potential.[2][7]

Antibacterial Spectrum and Efficacy

CY-158-11 has demonstrated potent activity against Gram-positive bacteria, especially various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2] Its efficacy against Gram-negative bacteria is significantly lower.[2] It is characterized as a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright, as indicated by a ratio of Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) of >4.[2][7]

Quantitative Data Summary

The following table summarizes the antibacterial activity of CY-158-11 against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (MSSA)Gram-positive4 - 16>128[2]
Staphylococcus aureus (MRSA)Gram-positive4 - 16>128[2]
Klebsiella pneumoniae (NTUH-K2044)Gram-negative>128>128[2]
Pseudomonas aeruginosa (PAO1)Gram-negative>128>128[2]
Escherichia coli (ATCC25922)Gram-negative>128>128[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antibacterial properties of CY-158-11.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of CY-158-11 was determined using the broth microdilution method.[1]

  • Preparation of Bacterial Suspension : Bacterial strains were cultured to a 0.5 McFarland standard and then diluted 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution of CY-158-11 : A stock solution of CY-158-11 in DMSO was serially diluted in a 96-well microtiter plate.

  • Incubation : An equal volume of the bacterial suspension was added to each well containing the diluted compound. The plates were incubated at 37°C for 16-20 hours.

  • MIC Determination : The MIC was recorded as the lowest concentration of CY-158-11 that resulted in no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay.

  • Subculturing : A small aliquot from the wells showing no visible growth in the MIC assay was subcultured onto agar plates.

  • Incubation : The agar plates were incubated for 24 hours at 37°C.

  • MBC Determination : The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum. For CY-158-11, the MBC was found to be greater than 128 µg/mL.[2]

Membrane Potential Assay

The effect of CY-158-11 on bacterial membrane potential was assessed using flow cytometry with the fluorescent dye DiOC₂(3).[8]

  • Bacterial Treatment : S. aureus cells were treated with varying concentrations of CY-158-11. A known membrane-depolarizing agent, CCCP, was used as a positive control.

  • Staining : The treated bacterial cells were stained with DiOC₂(3). This dye exhibits green fluorescence in all cells, but in cells with a healthy membrane potential, it forms aggregates that emit red fluorescence.

  • Flow Cytometry Analysis : The stained cells were analyzed using a flow cytometer to measure the ratio of red to green fluorescence.

  • Data Interpretation : A decrease in the red/green fluorescence ratio indicates a depolarization of the cell membrane. Treatment with CY-158-11 at 4x MIC led to a significant decrease in membrane potential.[2]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antibacterial activity of a compound like CY-158-11.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC MIC Assay (Broth Microdilution) Bacterial_Culture->MIC Membrane_Potential Membrane Potential (Flow Cytometry) Bacterial_Culture->Membrane_Potential Compound_Prep CY-158-11 Stock Solution Compound_Prep->MIC Compound_Prep->Membrane_Potential MBC MBC Assay (Subculturing) MIC->MBC Determine_Activity Determine Antibacterial Activity MIC->Determine_Activity MBC->Determine_Activity Mechanism_Insight Elucidate Mechanism of Action Membrane_Potential->Mechanism_Insight Determine_Activity->Mechanism_Insight

Caption: Workflow for assessing the antibacterial activity and mechanism of CY-158-11.

Other "Antibacterial Agents 158"

This compound (compound 6c)
PFK-158

PFK-158 is primarily investigated as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme in glycolysis, and has been explored as an anti-cancer agent.[9][10][11] While PFK-158 itself has some discussed antibacterial effects, research has also focused on its derivatives to develop potent agents against drug-resistant bacteria.[3][4] These derivatives have shown promising results against Gram-positive bacteria and a synergistic effect with other antibiotics against Gram-negative bacteria.[3][4] The mechanism of antibacterial action for these derivatives is an area of ongoing investigation.

Conclusion

The designation "this compound" is ambiguous. However, a significant body of research points to CY-158-11 as a promising novel antibacterial candidate. Its distinct mechanism of action, targeting the bacterial cytoplasmic membrane, and its efficacy against resistant strains of S. aureus make it a person of interest for further drug development. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and similar compounds. It is crucial for researchers to specify the exact chemical identity (e.g., CY-158-11) to avoid confusion and ensure clarity in scientific communication.

References

Unveiling CY-158-11: A Technical Guide to its Discovery, Origin, and Antibacterial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the novel small-molecule compound CY-158-11, a promising therapeutic candidate against Staphylococcus aureus. Designed for researchers, scientists, and drug development professionals, this document details its synthesis, antibacterial and antibiofilm activity, mechanism of action, and preclinical safety profile. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound.

Discovery and Origin

CY-158-11 is a synthetically derived small-molecule compound, identified as a maleimide-diselenide hybrid with the chemical formula C22H14Cl2NO2Se2.[1] Its development was driven by the urgent need for new antibacterial agents to combat the rising threat of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[2] The synthesis of CY-158-11 involves the reaction of maleimides with diselenides, a method that has been previously described.[1]

Synthesis of CY-158-11

The chemical name for CY-158-11 is 3,4-Bis([2-chlorophenyl]selanyl)-1-phenyl-1H-pyrrole-2,5-dione.[1] The synthesis is achieved through a reaction between maleimides and diselenides.[1]

Experimental Protocol: Synthesis of CY-158-11

A detailed synthesis method for CY-158-11 has been outlined as follows:

  • A mixture of maleimide 1 (0.2 mmol, 1.0 equivalent), diselenide 2 (0.3 mmol, 1.5 equivalents), and (Bis[trifluoroacetoxy]iodo)benzene (PIFA, 172.0 mg, 0.4 mmol) is prepared.[1]

  • The mixture is dissolved in 2 mL of N,N-Dimethylformamide (DMF, 0.1 M).[1]

  • The reaction is stirred at room temperature for 30 minutes.[1]

  • The resulting product, CY-158-11, is then purified and characterized.

Antibacterial Activity

CY-158-11 has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including a range of Staphylococcus aureus strains.[2] Notably, it is effective against both methicillin-sensitive S. aureus (MSSA) and MRSA.[2] Its activity against Gram-negative bacteria such as K. pneumoniae, P. aeruginosa, and E. coli is considerably lower.[2]

Quantitative Antibacterial Data

The antibacterial efficacy of CY-158-11 is summarized in the tables below. The compound exhibits bacteriostatic activity, as indicated by a ratio of minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) of greater than 4.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of CY-158-11 against various bacterial strains
Bacterial Strain MIC (µg/mL)
S. aureus SA1134
S. aureus NCTC83254
S. aureus JP21 (MSSA)4
S. aureus JP30 (MRSA)4
Other Staphylococcus strains4 - 16
K. pneumoniae (NTUH-K2044)>128
P. aeruginosa (PAO1)>128
E. coli (ATCC25922)>128

Data sourced from multiple studies.[2][3]

Table 2: Minimum Bactericidal Concentration (MBC) of CY-158-11
Bacterial Group MBC (µg/mL)
Methicillin-sensitive S. aureus (MSSA)>128
Methicillin-resistant S. aureus (MRSA)>128

Data indicates a bacteriostatic rather than bactericidal mechanism.[2]

Experimental Protocol: Determination of MIC and MBC

The MIC and MBC of CY-158-11 were determined using the broth microdilution method:

  • Bacterial strains are cultured to the mid-logarithmic phase.[2]

  • The bacterial suspension is diluted to a concentration of 1.5 × 10^6 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[2]

  • Twofold serial dilutions of CY-158-11 (ranging from 2 to 256 µg/mL) are prepared in a 96-well microtiter plate.[2]

  • An equal volume of the bacterial suspension is added to each well.[2]

  • The plates are incubated at 37°C for 16-20 hours.[3]

  • The MIC is defined as the lowest concentration of CY-158-11 that inhibits visible bacterial growth.[3]

  • For MBC determination, 100 µL from wells with no visible growth is subcultured on agar plates and incubated for 24 hours at 37°C.[2]

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[2]

Mechanism of Action: Cell Membrane Disruption

The primary antibacterial mechanism of CY-158-11 involves the disruption of the bacterial cytoplasmic membrane.[2] This targeted action leads to increased membrane permeability and dissipation of the membrane potential, ultimately inhibiting bacterial growth.[2]

cluster_0 CY-158-11 Interaction with S. aureus cluster_1 Downstream Effects CY158_11 CY-158-11 BacterialMembrane Bacterial Cell Membrane CY158_11->BacterialMembrane Targets MembranePermeability Increased Membrane Permeability BacterialMembrane->MembranePermeability Causes MembraneDepolarization Dissipation of Membrane Potential BacterialMembrane->MembraneDepolarization Causes BacterialGrowthInhibition Inhibition of Bacterial Growth MembranePermeability->BacterialGrowthInhibition MembraneDepolarization->BacterialGrowthInhibition

Caption: Mechanism of antibacterial action of CY-158-11.

Anti-Biofilm Activity

A significant attribute of CY-158-11 is its ability to inhibit the formation of S. aureus biofilms at sub-inhibitory concentrations (e.g., 1/8 MIC).[3] This is crucial as biofilms contribute to antibiotic resistance and chronic infections.

Mechanism of Biofilm Inhibition

CY-158-11 prevents biofilm formation by hindering the initial attachment of bacteria to surfaces and repressing the production of Polysaccharide Intercellular Adhesin (PIA).[4] PIA is a key component of the S. aureus biofilm matrix and its synthesis is encoded by the icaADBC operon.[5] CY-158-11 has been shown to suppress the expression of the icaA gene, a critical component of this operon.[4] The regulation of the ica operon is complex, involving the repressor IcaR and other global regulators such as SarA and σB.[6]

cluster_0 Regulatory Control of Biofilm Formation cluster_1 CY-158-11 Intervention SarA SarA icaADBC icaADBC operon SarA->icaADBC Positive Regulation SigmaB σB IcaR IcaR (Repressor) SigmaB->IcaR Represses IcaR->icaADBC Represses icaA icaA gene icaADBC->icaA PIA_production PIA Production icaA->PIA_production Required for CY158_11 CY-158-11 CY158_11->icaA Suppresses Expression Biofilm_formation Biofilm Formation PIA_production->Biofilm_formation Essential for

Caption: Signaling pathway of CY-158-11 in biofilm inhibition.

Experimental Protocol: Crystal Violet Biofilm Assay

The inhibitory effect of CY-158-11 on biofilm formation is quantified using a crystal violet staining assay:

  • S. aureus strains are grown overnight, and the culture is normalized to an optical density at 600 nm (OD600) of 1.0.[7]

  • The culture is then diluted 1:100 in fresh Tryptic Soy Broth (TSB).[7]

  • 200 µL of the diluted culture is added to the wells of a 96-well flat-bottomed plate, with and without various sub-inhibitory concentrations of CY-158-11.[7]

  • The plate is incubated for 24 hours at 37°C to allow for biofilm formation.[7]

  • The growth medium and unattached cells are discarded, and the biofilms are washed three times with phosphate-buffered saline (PBS).[7]

  • The plate is left to dry overnight.[7]

  • The adherent biofilms are stained with 0.4% (w/v) crystal violet for 15 minutes at room temperature.[7]

  • The wells are washed to remove excess stain, and 150 µL of absolute ethanol is added to solubilize the stain.[7]

  • The absorbance at 595 nm is measured to quantify the biofilm biomass.[7]

Preclinical Safety and Efficacy

CY-158-11 demonstrates a favorable preclinical safety profile, with selective activity against bacterial cells over mammalian cells.

In Vitro Cytotoxicity

Cytotoxicity assays on human cell lines indicate that CY-158-11 has low toxicity at its effective antibacterial concentrations.

Table 3: In Vitro Cytotoxicity and Hemolytic Activity of CY-158-11
Assay Result
Hemolytic Activity (HC50) on human red blood cells137.9 µg/mL
Cytotoxicity (IC50) on A549 human lung cancer cells>256 µg/mL
Cytotoxicity (IC50) on THP-1 human monocytic cells>256 µg/mL

Data sourced from a 2024 study.[2]

Experimental Protocol: Cytotoxicity Assay

  • A549 and THP-1 cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well.[2]

  • The cells are treated with various concentrations of CY-158-11 (ranging from 8 to 256 µg/mL) for 24 hours at 37°C.[2]

  • Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[2]

  • The absorbance is measured at 450 nm, and cell viability is calculated as a percentage relative to the untreated control.[2]

In Vivo Efficacy

In a mouse model of a subcutaneous abscess caused by S. aureus, CY-158-11 demonstrated considerable therapeutic efficacy.

Experimental Protocol: Mouse Skin Abscess Model

  • BALB/c mice are randomly divided into treatment and control groups.[8]

  • Mice are subcutaneously injected with a mid-log phase culture of S. aureus.[2]

  • One hour post-infection, the infected area is treated with CY-158-11 (e.g., 0.08 mg/kg, 4x MIC), a vehicle control (0.1% DMSO), or a comparator antibiotic such as vancomycin.[2]

  • Treatments are administered every 24 hours for 3 days.[2]

  • The area of the skin abscess is measured to determine the therapeutic effect.[8]

Conclusion

CY-158-11 is a novel synthetic compound with potent bacteriostatic and antibiofilm activity against Staphylococcus aureus, including resistant strains. Its mechanism of action, centered on the disruption of the bacterial cell membrane, presents a promising avenue for circumventing existing antibiotic resistance mechanisms. The compound's favorable preclinical safety and in vivo efficacy underscore its potential as a lead candidate for the development of new treatments for S. aureus infections. Further research is warranted to fully elucidate its therapeutic potential and advance it through the drug development pipeline.

References

PFK-158 as a Potential Antibacterial Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFK-158, a well-characterized inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a compound of interest beyond its initial development for oncology. This technical guide provides an in-depth overview of the current understanding of PFK-158 and its derivatives as potential antibacterial agents. While PFK-158 exhibits limited intrinsic activity against Gram-negative bacteria, it demonstrates a potent synergistic effect with polymyxin antibiotics, such as colistin, against multidrug-resistant strains. Furthermore, novel derivatives of PFK-158 have shown promising standalone activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE). This document details the available quantitative data, outlines key experimental protocols for its evaluation, and visualizes the proposed mechanisms and workflows, offering a comprehensive resource for the scientific community.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drug candidates. PFK-158, initially investigated for its ability to modulate cellular metabolism in cancer, has shown unexpected potential in the fight against bacterial infections. Its primary anticancer mechanism involves the inhibition of PFKFB3, leading to reduced glucose uptake and ATP production in tumor cells.[1][2][3] However, its antibacterial properties appear to stem from a different mechanism of action, highlighting its potential as a versatile scaffold for the development of new anti-infective agents.

This guide summarizes the antibacterial profile of PFK-158, focusing on its synergistic activity and the enhanced potency of its derivatives.

Quantitative Antibacterial Activity

The antibacterial efficacy of PFK-158 has been evaluated both as a standalone agent and in combination with other antibiotics. Its derivatives have also been synthesized and assessed for their intrinsic antibacterial properties.

Intrinsic and Synergistic Activity of PFK-158 Against Gram-Negative Bacteria

PFK-158 has demonstrated poor intrinsic activity when used alone against a panel of colistin-resistant Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 512 μg/mL. However, when combined with colistin, PFK-158 exhibits a significant synergistic effect, drastically reducing the MIC of colistin required to inhibit bacterial growth. The Fractional Inhibitory Concentration Index (FICI), a measure of synergy, was consistently below 0.5 for these combinations, indicating a strong synergistic relationship.

Bacterial SpeciesStrain TypeColistin MIC Alone (μg/mL)Colistin MIC with PFK-158 (μg/mL)Fold Reduction in Colistin MICFICI
P. aeruginosaColistin-Resistant>2Varies4 to 32-fold<0.5
A. baumanniiColistin-Resistant>2Varies4 to 32-fold<0.5
E. coliColistin-Resistant (including mcr-1 positive)>2≤2up to 128-fold<0.5
K. pneumoniaeColistin-Resistant>2≤2up to 128-fold<0.5
E. cloacaeHigh-Level Colistin-Resistant (HLCR)>2≤2at least 128-fold<0.5

Table 1: Synergistic activity of PFK-158 in combination with colistin against various Gram-negative bacteria.

Antibacterial Activity of PFK-158 Derivatives Against Gram-Positive Bacteria

A series of PFK-158 derivatives have been synthesized and evaluated for their antibacterial activity. Notably, compounds designated as A1, A3, A14, A15, and B6 have shown potent effects against both drug-sensitive and resistant Gram-positive bacteria.[4] These derivatives were found to be 2 to 8 times more potent than levofloxacin against Methicillin-resistant Staphylococcus epidermidis (MRSE).[4] Based on the reported MIC90 of levofloxacin against MRSE (8.0 μg/mL), the estimated MIC range for these derivatives is 1-4 μg/mL.[5]

CompoundTarget OrganismPotency vs. LevofloxacinEstimated MIC Range (μg/mL)
A1, A3, A14, A15, B6MRSE2 to 8-fold more potent1 - 4

Table 2: Potency and estimated MIC range of PFK-158 derivatives against MRSE.

Proposed Mechanism of Antibacterial Action

While the anticancer activity of PFK-158 is linked to the inhibition of glycolysis, its antibacterial mechanism, particularly its synergy with polymyxins, is thought to involve the disruption of the bacterial cell membrane.

Synergistic Action with Polymyxins

The strong synergistic effect with colistin, an antibiotic known to disrupt the bacterial outer membrane, suggests that PFK-158 may permeabilize this barrier, allowing for increased entry and efficacy of colistin. This proposed mechanism is distinct from its role as a PFKFB3 inhibitor in mammalian cells.

Synergy_Mechanism PFK158 PFK-158 Outer_Membrane Gram-Negative Outer Membrane PFK158->Outer_Membrane Permeabilizes Colistin Colistin Colistin->Outer_Membrane Disrupts Inner_Membrane Inner Membrane (Cytoplasmic Membrane) Outer_Membrane->Inner_Membrane Increased Colistin Penetration Cell_Death Bacterial Cell Death Inner_Membrane->Cell_Death Loss of Integrity

Caption: Proposed synergistic mechanism of PFK-158 and Colistin.

In Vivo Efficacy

The antibacterial potential of PFK-158 in combination with colistin has been demonstrated in a murine model of systemic infection. In this model, intravenous administration of colistin combined with 15 mg/kg of PFK-158 resulted in a significant increase in the survival rates of infected mice by 30% to 60% compared to colistin monotherapy.

Selectivity and Preclinical Safety

For its primary indication as an anticancer agent, PFK-158 has undergone IND-enabling safety and toxicity studies, which have shown it to be well-tolerated in rats and dogs. While specific cytotoxicity data against mammalian cell lines to formally calculate an antibacterial selectivity index (IC50 on mammalian cells / MIC against bacteria) is not yet publicly available, its tolerability in preclinical animal models is a positive indicator.

Experimental Protocols

The following sections detail the standard methodologies for evaluating the antibacterial properties of compounds like PFK-158.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of PFK-158 in Mueller-Hinton Broth (MHB) in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare bacterial inoculum (e.g., 5x10^5 CFU/mL). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. D->E F MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Checkerboard_Workflow cluster_setup Plate Setup cluster_proc Procedure cluster_calc Calculation & Interpretation A In a 96-well plate, create a 2D gradient of Drug A (e.g., Colistin) along the y-axis and Drug B (e.g., PFK-158) along the x-axis. B Inoculate all wells with a standardized bacterial suspension. A->B C Incubate at 37°C for 18-24 hours. B->C D Determine the MIC of each drug alone and in combination. C->D E Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = FIC_A + FIC_B D->E F Interpret the result: FICI ≤ 0.5: Synergy 0.5 < FICI ≤ 4: Additive/Indifference FICI > 4: Antagonism E->F

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time.

TimeKill_Workflow cluster_setup_tk Experiment Setup cluster_sampling Sampling & Plating cluster_analysis_tk Analysis A Prepare tubes with bacterial suspension in MHB containing: - No drug (growth control) - Drug A alone - Drug B alone - Combination of A and B B Incubate at 37°C with shaking. A->B C At specified time points (e.g., 0, 2, 4, 8, 24h), remove aliquots, serially dilute, and plate on agar. B->C D Incubate plates and count Colony Forming Units (CFU). C->D E Plot log10 CFU/mL vs. time. D->E F Synergy: ≥2-log10 decrease in CFU/mL by combination vs. most active single agent. E->F

Caption: Workflow for the time-kill assay.

Outer Membrane Permeability Assay (NPN Uptake)

This assay can be used to investigate if a compound disrupts the bacterial outer membrane.

NPN_Workflow cluster_prep_npn Preparation cluster_measurement Measurement cluster_interpretation Interpretation A Wash and resuspend bacterial cells in a suitable buffer (e.g., HEPES). B Add the fluorescent probe 1-N-phenylnaphthylamine (NPN). A->B C Measure baseline fluorescence. B->C D Add PFK-158 and monitor the increase in fluorescence over time. C->D E Increased fluorescence indicates NPN uptake into the hydrophobic environment of the damaged outer membrane. D->E

Caption: Workflow for the NPN outer membrane permeability assay.

Conclusion and Future Directions

PFK-158 represents a promising scaffold for the development of novel antibacterial agents. While its intrinsic activity against Gram-negative bacteria is limited, its potent synergistic effects with polymyxins warrant further investigation as a potential combination therapy for treating infections caused by multidrug-resistant pathogens. The significant standalone activity of its derivatives against resistant Gram-positive bacteria opens another avenue for drug development.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular interactions of PFK-158 with the bacterial cell envelope.

  • Optimization of Derivatives: Synthesizing and screening more derivatives to enhance potency against a broader spectrum of bacteria and to improve pharmacokinetic and safety profiles.

  • In Vivo Efficacy Studies: Conducting further animal studies to evaluate the efficacy of PFK-158 and its derivatives in various infection models.

  • Cytotoxicity and Selectivity Profiling: Generating comprehensive data on the cytotoxicity of these compounds against various mammalian cell lines to establish a clear selectivity index.

The repurposing of compounds like PFK-158 offers a valuable strategy in the ongoing battle against antimicrobial resistance, and the findings summarized in this guide provide a solid foundation for continued research and development in this area.

References

Unraveling the Antimicrobial Mechanism of CY-158-11: A Technical Guide to its Action on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CY-158-11, a novel maleimide-diselenide hybrid compound, against bacterial cell membranes. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Core Mechanism of Action: Selective Disruption of Bacterial Cell Membranes

CY-158-11 exerts its antibacterial effect by selectively targeting and disrupting the cytoplasmic membrane of bacteria, particularly Gram-positive organisms like Staphylococcus aureus, including multidrug-resistant strains (MRSA).[1][2][3][[“]] This interaction leads to a cascade of events that compromise cell viability. The primary mechanism involves increasing the permeability of the bacterial cell membrane, which causes a dissipation of the membrane potential and subsequent leakage of intracellular components.[1][2][3][5] Notably, CY-158-11 demonstrates a high degree of selectivity for bacterial membranes, exhibiting minimal effects on mammalian cells, as confirmed by hemolytic and cytotoxicity assays.[1][2][3]

The compound exhibits a bacteriostatic effect, inhibiting bacterial growth rather than causing immediate cell death, which is indicated by a Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio greater than four.[2][3] In addition to its direct antibacterial properties, at subinhibitory concentrations, CY-158-11 has been shown to inhibit biofilm formation in S. aureus by impeding cellular adhesion.[6]

Quantitative Analysis of Antibacterial Activity

The following tables summarize the key quantitative data regarding the antibacterial efficacy and cellular effects of CY-158-11.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of CY-158-11

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 25923MSSA8>128
S. aureus ATCC 29213MSSA16>128
S. aureus NewmanMSSA4>128
S. aureus NCTC 8325MSSA4>128
S. aureus JP21MSSA4>128
S. aureus SA113MSSA4>128
S. aureus Mu50MRSA4>128
S. aureus MW2MRSA4>128
S. aureus N315MRSA4>128
S. aureus USA300MRSA4>128
S. aureus JP30MRSA4>128
S. epidermidis RP62A-8>128
S. epidermidis ATCC 12228-4>128
K. pneumoniae NTUH-K2044Gram-negative>128>128
P. aeruginosa PAO1Gram-negative>128>128
E. coli ATCC 25922Gram-negative>128>128

Data sourced from "Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus".[2]

Table 2: Effect of CY-158-11 on Bacterial Membrane Integrity and Potential

Treatment Concentration (vs. S. aureus)Membrane Compromised Bacteria (%) (Propidium Iodide Uptake)Decrease in Membrane Potential (%)
1x MIC~15%Not specified
2x MIC~30%Not specified
4x MIC~50%JP21: 59.7%, JP30: 43.3%
CCCP (Control)Not applicableJP21: ~99.7%, JP30: ~99.6%

Data interpreted from graphical representations in "Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus".[2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of CY-158-11's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Objective: To determine the lowest concentration of CY-158-11 that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

  • Protocol:

    • A two-fold serial dilution of CY-158-11 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Bacterial strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of CY-158-11 with no visible bacterial growth.

    • For MBC determination, an aliquot from the wells with no visible growth is plated on agar plates and incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Membrane Permeability Assay (Propidium Iodide Uptake)
  • Objective: To assess the ability of CY-158-11 to permeabilize the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).

  • Protocol:

    • S. aureus cells are grown to the mid-logarithmic phase and harvested by centrifugation.

    • The bacterial pellet is washed and resuspended in phosphate-buffered saline (PBS).

    • The bacterial suspension is treated with various concentrations of CY-158-11 (e.g., 1x, 2x, and 4x MIC) for a defined period.

    • Propidium iodide is added to the bacterial suspension at a final concentration of 10 µg/mL.

    • The samples are incubated in the dark for a short period.

    • The percentage of PI-positive cells (indicating membrane damage) is quantified using a flow cytometer.

Membrane Potential Depolarization Assay
  • Objective: To measure the effect of CY-158-11 on the bacterial membrane potential using the fluorescent probe DiOC2(3).

  • Protocol:

    • Mid-log phase S. aureus cells are harvested, washed, and resuspended in PBS.

    • The bacterial suspension is treated with different concentrations of CY-158-11 (e.g., 1x, 2x, and 4x MIC). A protonophore such as CCCP is used as a positive control for complete membrane depolarization.

    • The membrane potential-sensitive dye DiOC2(3) is added to the cell suspension.

    • After a brief incubation, the fluorescence emission at two different wavelengths (green and red) is measured by flow cytometry.

    • A shift from red to green fluorescence indicates membrane depolarization. The ratio of red to green fluorescence is calculated to quantify the change in membrane potential.[5]

Hemolytic Assay
  • Objective: To evaluate the lytic effect of CY-158-11 on mammalian red blood cells, providing an indication of its cytotoxicity.

  • Protocol:

    • Freshly collected red blood cells are washed with PBS until the supernatant is clear.

    • A suspension of red blood cells is incubated with various concentrations of CY-158-11 for a specified time at 37°C.

    • A positive control (e.g., Triton X-100) for complete hemolysis and a negative control (PBS) are included.

    • The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • The percentage of hemolysis is calculated relative to the positive control.

Cytotoxicity Assay on Mammalian Cell Lines
  • Objective: To assess the cytotoxic effect of CY-158-11 on mammalian cells.

  • Protocol:

    • Mammalian cells (e.g., A549 or HaCaT) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of CY-158-11 for 24-48 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity.

    • The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the untreated control.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the proposed mechanism of action of CY-158-11 and the experimental workflows used to investigate its effects.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane CY_158_11 CY-158-11 Membrane_Interaction Interaction with Cell Membrane CY_158_11->Membrane_Interaction Permeabilization Increased Membrane Permeability Membrane_Interaction->Permeabilization Depolarization Dissipation of Membrane Potential Permeabilization->Depolarization Leakage Leakage of Intracellular Contents Depolarization->Leakage Growth_Inhibition Bacteriostatic Effect (Growth Inhibition) Leakage->Growth_Inhibition

Caption: Proposed mechanism of action of CY-158-11 on the bacterial cell membrane.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_selectivity Selectivity Assays MIC_MBC MIC/MBC Determination Membrane_Permeability Membrane Permeability (Propidium Iodide) Membrane_Potential Membrane Potential (DiOC2(3)) Hemolysis Hemolytic Assay Cytotoxicity Cytotoxicity Assay (Mammalian Cells) CY_158_11 CY-158-11 CY_158_11->MIC_MBC CY_158_11->Membrane_Permeability CY_158_11->Membrane_Potential CY_158_11->Hemolysis CY_158_11->Cytotoxicity

Caption: Key experimental workflows to elucidate the mechanism of CY-158-11.

References

The Structure-Activity Relationship of PFK-158 Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3) Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PFK-158 and its derivatives as potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme in the regulation of glycolysis, a metabolic pathway frequently upregulated in cancer cells. Inhibition of PFKFB3 presents a promising therapeutic strategy for a variety of solid tumors. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and metabolic therapies.

Core Concepts: The Role of PFKFB3 in Oncology

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for providing the necessary energy and biosynthetic precursors for rapid cell proliferation. PFKFB3 plays a pivotal role in this process by synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] By inhibiting PFKFB3, compounds like PFK-158 can effectively reduce the rate of glycolysis, leading to decreased cancer cell growth and survival.

PFK-158 and its Analogs: A Quantitative Overview

PFK-158, a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), is a potent and selective inhibitor of PFKFB3.[2] The following table summarizes the available quantitative data for PFK-158 and related chalcone derivatives, highlighting key structural modifications and their impact on inhibitory activity against PFKFB3.

Compound IDR1R2R3PFKFB3 IC50 (nM)Reference
PFK-15 HHH207[3]
PFK-158 7-CF3HH137[2]
Compound Vb 4-ClHH5000[4]
Compound Ve 4-FHH2500[4]

Structure-Activity Relationship (SAR) Insights

The quinolinyl chalcone scaffold is a key pharmacophore for PFKFB3 inhibition. The structure-activity relationship studies, although not exhaustively compiled in a single source, suggest several key takeaways from the available data:

  • The Quinoline Ring: The quinoline moiety is crucial for activity. Substitutions on this ring system can significantly modulate potency. For instance, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring in PFK-158 leads to a modest increase in potency compared to the unsubstituted PFK-15.

  • The Pyridinyl Ketone: The 4-pyridinyl ketone moiety is also a critical component for potent inhibition.

  • The α,β-Unsaturated Linker: The propenone linker maintains the appropriate spatial arrangement between the quinoline and pyridine rings.

  • Substitutions on the Aniline Ring (in related chalcones): In related quinolinyl chalcone analogues, substitutions on the aniline ring have been explored. Electron-withdrawing groups, such as chloro and fluoro, at the para-position of the phenyl ring (acting as the R1 substituent in a more generalized chalcone scaffold) have been shown to be tolerated, although the resulting compounds were less potent than PFK-158.[4]

Experimental Protocols

General Synthesis of Quinolonyl Chalcone Derivatives

The synthesis of PFK-158 and its derivatives typically involves a Claisen-Schmidt condensation reaction between a substituted 2-acetylquinoline and a 4-pyridinecarboxaldehyde. The following is a general procedure:

Step 1: Synthesis of Substituted 2-Acetylquinolines Substituted anilines are treated with DMF and POCl3 under Vilsmeier-Haack conditions to yield 2-chloroquinoline-3-carboxaldehydes. These are then converted to the corresponding 2-acetylquinolines through various synthetic steps.

Step 2: Claisen-Schmidt Condensation A mixture of the substituted 2-acetylquinoline (1 mmol) and 4-pyridinecarboxaldehyde (1 mmol) is stirred in methanol (4 mL) at room temperature. A catalytic amount of a base, such as sodium methoxide or a pellet of sodium hydroxide, is added to the mixture. The reaction is stirred for 6-24 hours. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., DMF-H2O or EtOH-H2O) to yield the desired quinolinyl chalcone.[5]

PFKFB3 Enzymatic Assay Protocol

The inhibitory activity of the synthesized compounds against PFKFB3 can be determined using a kinase assay. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PFKFB3 enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100

  • Substrates: Fructose-6-phosphate (F-6-P) and ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare the PFKFB3 enzyme solution in the assay buffer to a final concentration of 20 nM.

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the enzyme solution to a 96-well plate.

  • Add the test compounds to the wells. A final DMSO concentration of 1% is typically used.

  • Initiate the kinase reaction by adding a mixture of F-6-P (final concentration 2 mM) and ATP (final concentration 20 µM).

  • Incubate the plate at room temperature for 2 hours.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cell-Based Assay for PFKFB3 Inhibition

The cellular activity of PFKFB3 inhibitors can be assessed by measuring their effect on glycolysis in cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Glucose uptake assay kit (e.g., using 2-NBDG, a fluorescent glucose analog)

  • Lactate production assay kit

Procedure (Glucose Uptake):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Following treatment, wash the cells and incubate them with a medium containing 2-NBDG for a defined time.

  • Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a fluorescence plate reader.

  • A decrease in fluorescence intensity indicates inhibition of glucose uptake.

Procedure (Lactate Production):

  • Seed cancer cells in a 24-well plate and treat them with test compounds as described above.

  • After the treatment period, collect the cell culture medium.

  • Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.

  • A decrease in lactate production indicates inhibition of glycolysis.

Signaling Pathways and Experimental Workflows

PFKFB3 Signaling Pathway in Cancer

The following diagram illustrates the central role of PFKFB3 in promoting glycolysis in cancer cells.

PFKFB3_Signaling_Pathway Glucose Glucose GLUT GLUT Glucose->GLUT G6P Glucose-6-P GLUT->G6P F6P Fructose-6-P G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-BP PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-BP PFKFB3->F26BP Synthesis F26BP->PFK1 Allosteric Activation PFK158 PFK-158 Derivatives PFK158->PFKFB3 Inhibition

Caption: PFKFB3 signaling pathway in cancer cell glycolysis.

Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies of PFK-158 derivatives is depicted below.

SAR_Workflow Design Design of PFK-158 Derivatives Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization Synthesis->Purification EnzymaticAssay PFKFB3 Enzymatic Assay (IC50 Determination) Purification->EnzymaticAssay CellularAssay Cell-Based Assays (Glycolysis Inhibition) Purification->CellularAssay SAR Structure-Activity Relationship Analysis EnzymaticAssay->SAR CellularAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design

Caption: Workflow for the SAR study of PFK-158 derivatives.

References

Navigating the Landscape of "Antibacterial Agent 158": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Antibacterial Agent 158" is not unique to a single chemical entity. Research and commercial sources reveal at least three distinct compounds identified by similar nomenclature: PFK-158, CY-158-11, and "this compound (compound 6c)". This guide provides an in-depth look at the available solubility and stability data for PFK-158 and CY-158-11, along with their mechanisms of action and relevant experimental protocols. At present, detailed physicochemical data for "this compound (compound 6c)" is not publicly available.

PFK-158: A Glycolysis Inhibitor with Antibacterial Synergy

PFK-158 is primarily investigated as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, with significant applications in cancer research.[1][2][3] Its relevance in bacteriology stems from its ability to synergistically enhance the efficacy of conventional antibiotics against drug-resistant bacteria.

Solubility Data

The solubility of PFK-158 has been determined in various organic solvents. It is generally insoluble in water.[4]

SolventSolubilityConcentration (Molar)Notes
DMSO≥ 25 mg/mL-From AbMole BioScience.[2]
DMSO66 mg/mL201.04 mMFrom Selleck Chemicals.[1]
DMSO50 mg/mL152.30 mMFrom MedchemExpress; requires ultrasonic agitation.[5]
DMSO14 mg/mL42.64 mMFrom Selleck Chemicals.[1]
DMSO2 mg/mL-From Sigma-Aldrich; requires warming.
DMF33 mg/mL-From Cayman Chemical.[6]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL-From Cayman Chemical.[6]
Ethanol4 mg/mL12.18 mMFrom Selleck Chemicals.[4]
Stability Data

Proper storage is crucial for maintaining the integrity of PFK-158.

FormStorage TemperatureDurationSource
Powder-20°C3 yearsSelleck Chemicals, AbMole BioScience[1][2]
Powder4°C2 yearsAbMole BioScience[2]
In Solvent-80°C1 yearSelleck Chemicals[1]
In Solvent-80°C6 monthsMedchemExpress, AbMole BioScience[2][5]
In Solvent-20°C1 monthSelleck Chemicals, MedchemExpress, AbMole BioScience[1][2][5]
Mechanism of Action: PFKFB3 Inhibition

PFK-158 exerts its effect by inhibiting PFKFB3, an enzyme that catalyzes the synthesis of fructose-2,6-bisphosphate. This molecule is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, PFK-158 reduces the rate of glycolysis, thereby depleting the cellular energy supply in the form of ATP.[1][7][8][9][10] While this mechanism is primarily exploited for its anti-cancer effects, the disruption of energy metabolism can also weaken bacteria and render them more susceptible to other antibacterial agents.

PFK158_Mechanism PFK-158 Mechanism of Action cluster_cell PFK158 PFK-158 PFKFB3 PFKFB3 PFK158->PFKFB3 inhibits F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP synthesizes PFK1 PFK-1 F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis promotes ATP ATP Production Glycolysis->ATP leads to BacterialCell Bacterial Cell ATP->BacterialCell energizes

PFK-158 inhibits the PFKFB3 enzyme, disrupting glycolysis.
Experimental Protocols

A standard method for determining solubility, as described in the literature, is the shake-flask method.[11] While a specific protocol for PFK-158 is not detailed in the search results, a general procedure can be outlined:

  • Preparation of Saturated Solution: An excess amount of PFK-158 is added to a known volume of the solvent (e.g., DMSO, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated, often in a shaker bath, at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is then centrifuged or filtered to remove any undissolved PFK-158.

  • Quantification: The concentration of PFK-158 in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

For in vitro experiments, stock solutions of PFK-158 are typically prepared in DMSO.[1][5]

  • Weighing: A precise amount of PFK-158 powder is weighed.

  • Dissolution: The powder is dissolved in a specific volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mg/mL).

  • Agitation: The solution may require warming or sonication to ensure complete dissolution.[5]

  • Storage: The stock solution is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]

CY-158-11: A Membrane-Active Antibacterial Agent

CY-158-11 is a novel maleimide-diselenide hybrid compound that has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.[12][13][14]

Solubility Data

Specific quantitative solubility data for CY-158-11 in a range of solvents is limited. However, for experimental purposes, it is known to be soluble in DMSO.

SolventConcentrationNotes
DMSO16 mg/mLUsed to prepare a stock solution for in vitro assays.[15]
Stability Data

Information regarding the long-term stability of CY-158-11 in powder form or in solution is not available in the reviewed literature.

Mechanism of Action: Bacterial Membrane Disruption

CY-158-11's antibacterial effect is attributed to its ability to selectively perturb the cytoplasmic membrane of bacteria.[12][13] This interaction leads to increased membrane permeability and dissipation of the membrane potential, ultimately resulting in bacterial cell death.[13][14][15]

CY15811_Mechanism CY-158-11 Mechanism of Action CY15811 CY-158-11 BacterialMembrane Bacterial Cytoplasmic Membrane CY15811->BacterialMembrane interacts with Permeability Increased Membrane Permeability BacterialMembrane->Permeability leads to MembranePotential Dissipation of Membrane Potential BacterialMembrane->MembranePotential leads to CellDeath Bacterial Cell Death Permeability->CellDeath MembranePotential->CellDeath

CY-158-11 disrupts the bacterial cell membrane, leading to cell death.
Experimental Protocols

The antibacterial activity of CY-158-11 was evaluated using standard microdilution methods.[15]

  • Preparation of Inoculum: Bacterial strains are cultured to a specific density (e.g., 10^5 CFU/mL).

  • Serial Dilutions: CY-158-11 is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours).

  • MIC Determination: The MIC is the lowest concentration of CY-158-11 that visibly inhibits bacterial growth.

  • MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

The effect of CY-158-11 on bacterial membrane integrity can be assessed using fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes.[15]

  • Bacterial Culture: Bacteria are grown to the mid-logarithmic phase and then harvested.

  • Treatment: The bacterial suspension is treated with various concentrations of CY-158-11.

  • Staining: Propidium iodide is added to the bacterial suspensions.

  • Analysis: The uptake of PI is measured using flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates increased membrane permeability.[15]

"this compound (compound 6c)"

This compound is described as a Micrococcin analogue effective against impetigo and C. difficile infection. However, detailed public information regarding its solubility and stability is currently unavailable. Further investigation into specific research publications focusing on this particular compound would be necessary to obtain the required data.

References

PFK-158 Off-Target Effects in Bacterial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFK-158 is a well-characterized small molecule inhibitor of the human 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. Primarily investigated for its anti-cancer properties, recent studies have unveiled intriguing off-target antibacterial activities, particularly its ability to potentiate the effects of conventional antibiotics against drug-resistant bacteria. This technical guide provides an in-depth analysis of the observed off-target effects of PFK-158 in bacterial assays, summarizing available quantitative data, detailing experimental protocols, and visualizing proposed mechanisms and experimental workflows. While the precise molecular off-target of PFK-158 in bacteria remains to be definitively identified, this document synthesizes the current understanding to guide further research and drug development efforts.

Quantitative Data Summary

The antibacterial activity of PFK-158, when used as a standalone agent, varies significantly between Gram-positive and Gram-negative bacteria. In combination with certain antibiotics, however, it exhibits potent synergistic effects.

Table 1: Intrinsic Antibacterial Activity of PFK-158 and its Derivatives
CompoundBacterial SpeciesStrainMIC (μg/mL)Reference
PFK-158Pseudomonas aeruginosaMultiple colistin-resistant512[1]
Acinetobacter baumanniiMultiple colistin-resistant512[1]
Escherichia coliMultiple colistin-resistant512[1]
Klebsiella pneumoniaeMultiple colistin-resistant512[1]
Derivative A1Staphylococcus aureusATCC 292134[2][3]
Staphylococcus aureusMRSA ATCC 433004[2][3]
Staphylococcus epidermidisMRSE (clinical isolate)2[2][3]
Derivative A3Staphylococcus aureusATCC 292134[2][3]
Staphylococcus aureusMRSA ATCC 433004[2][3]
Staphylococcus epidermidisMRSE (clinical isolate)2[2][3]
Derivative A14Staphylococcus aureusATCC 292138[2][3]
Staphylococcus aureusMRSA ATCC 433004[2][3]
Staphylococcus epidermidisMRSE (clinical isolate)2[2][3]
Derivative A15Staphylococcus aureusATCC 292138[2][3]
Staphylococcus aureusMRSA ATCC 433004[2][3]
Staphylococcus epidermidisMRSE (clinical isolate)2[2][3]
Derivative B6Staphylococcus aureusATCC 292138[2][3]
Staphylococcus aureusMRSA ATCC 433008[2][3]
Staphylococcus epidermidisMRSE (clinical isolate)4[2][3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: Synergistic Activity of PFK-158 with Colistin against Gram-Negative Bacteria
Bacterial SpeciesStrainColistin MIC (μg/mL) AloneColistin MIC (μg/mL) with PFK-158PFK-158 Concentration (μg/mL)FICIReference
E. coli13-43 (colistin-resistant)>128232<0.5
K. pneumoniaeH04 (colistin-resistant)64232<0.5
E. cloacaeD01 (HLCR)>256232<0.5

Note: FICI (Fractional Inhibitory Concentration Index) is a measure of the synergistic effect of two antimicrobial agents. FICI ≤ 0.5 indicates synergy.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antibacterial effects of PFK-158.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

  • Materials:

    • Bacterial strains

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • PFK-158 or its derivatives

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Prepare serial two-fold dilutions of PFK-158 in CAMHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of two compounds.

  • Materials:

    • Bacterial strains

    • CAMHB

    • PFK-158 and a second antimicrobial agent (e.g., colistin)

    • Two 96-well microtiter plates

  • Procedure:

    • Prepare serial dilutions of PFK-158 along the x-axis and the second antimicrobial along the y-axis of a 96-well plate.

    • Inoculate the plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Incubate at 37°C for 16-20 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.

  • Materials:

    • Bacterial strains

    • CAMHB

    • PFK-158 (alone or in combination)

    • Sterile saline

    • Agar plates

  • Procedure:

    • Prepare flasks containing CAMHB with the desired concentrations of the antimicrobial agent(s).

    • Inoculate the flasks with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions in sterile saline and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

    • Plot the log10 CFU/mL versus time to generate a time-kill curve.

Signaling Pathways and Experimental Workflows

While the direct molecular off-target of PFK-158 in bacteria is yet to be elucidated, a leading hypothesis for its synergistic effect with polymyxins involves the perturbation of the bacterial cell membrane.

Synergy_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Outer Membrane cluster_intracellular Intracellular PFK158 PFK-158 Membrane_Destabilization Membrane Destabilization PFK158->Membrane_Destabilization Enhances Permeabilization Polymyxin Polymyxin LPS Lipopolysaccharide (LPS) Polymyxin->LPS Binds to LPS LPS->Membrane_Destabilization Displacement of Mg2+/Ca2+ Cell_Lysis Cell Lysis Membrane_Destabilization->Cell_Lysis

Figure 1: Proposed synergistic mechanism of PFK-158 and Polymyxin.

The diagram above illustrates the hypothetical synergistic mechanism. Polymyxins, such as colistin, primarily act by binding to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations and destabilizing the membrane. It is proposed that PFK-158 enhances this membrane permeabilization, although the precise molecular interaction is unknown. This increased permeability facilitates the entry of polymyxins and potentially other molecules, leading to cell lysis.

Experimental_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Kinetics cluster_mechanism Mechanism of Action Studies MIC_Assay MIC Assay (PFK-158 alone) Checkerboard_Assay Checkerboard Assay (PFK-158 + Antibiotic) MIC_Assay->Checkerboard_Assay High MIC leads to synergy testing Time_Kill_Assay Time-Kill Assay Checkerboard_Assay->Time_Kill_Assay Synergy observed Membrane_Permeability Membrane Permeability Assays (NPN/PI) Time_Kill_Assay->Membrane_Permeability Bactericidal effect - investigate membrane Electron_Microscopy Electron Microscopy Membrane_Permeability->Electron_Microscopy Confirm morphological changes

Figure 2: Logical workflow for investigating antibacterial effects.

This workflow outlines a logical progression for investigating the antibacterial properties of a compound like PFK-158. Initial screening involves determining its intrinsic activity (MIC) and its potential for synergistic interactions (checkerboard assay). Positive results from these assays would then be confirmed and kinetically characterized using time-kill assays. To elucidate the mechanism of action, particularly for synergistic effects involving membrane-active agents, subsequent studies would focus on membrane permeability assays and visualization of cellular morphology through electron microscopy.

Discussion and Future Directions

The available data suggest that PFK-158 has limited direct antibacterial activity against Gram-negative bacteria, as evidenced by high MIC values[1]. However, its chemical scaffold holds promise for the development of potent antibacterials, as demonstrated by the significant activity of its derivatives against Gram-positive bacteria, including MRSA[2][3].

The most compelling antibacterial property of PFK-158 is its ability to act as a synergizer, restoring the efficacy of antibiotics like colistin against resistant Gram-negative pathogens. The leading hypothesis for this synergy is the enhancement of bacterial membrane permeabilization. However, the direct molecular target of PFK-158 in bacteria and the precise mechanism by which it perturbs the membrane are yet to be discovered.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the bacterial binding partner(s) of PFK-158.

  • Mechanism of Synergy: Conducting detailed biophysical studies to understand how PFK-158 interacts with and alters the properties of bacterial membranes.

  • Structure-Activity Relationship (SAR) Studies: Further exploring the chemical space around the PFK-158 scaffold to optimize for direct antibacterial activity against both Gram-positive and Gram-negative bacteria while minimizing off-target effects on human cells.

  • Transcriptomic and Metabolomic Analyses: Performing global profiling of bacteria treated with PFK-158 to uncover affected metabolic and signaling pathways, which could provide clues to its off-target mechanism.

References

Methodological & Application

Synthesis and Application of CY-158-11: A Novel Antibacterial Agent Targeting Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of CY-158-11, a promising maleimide-diselenide hybrid compound with potent antibacterial and antibiofilm activity against Staphylococcus aureus.

Chemical Properties and Synthesis

CY-158-11, chemically known as 3,4-bis([2-chlorophenyl]selanyl)-1-phenyl-1H-pyrrole-2,5-dione, is a yellow solid with a molecular formula of C₂₂H₁₄Cl₂NO₂Se₂. It has a melting point of 136°C–137°C. The synthesis of CY-158-11 is achieved with a high yield of approximately 80% following purification by column chromatography.

Synthesis Protocol

The synthesis of CY-158-11 follows a two-step procedure common for N-substituted maleimides.

Step 1: Synthesis of N-Phenylmaleanilic Acid

  • In a suitable reaction vessel, dissolve maleic anhydride in an appropriate solvent (e.g., anhydrous diethyl ether or acetic acid).

  • Slowly add an equimolar amount of aniline to the solution while stirring at room temperature.

  • Continue stirring for 2-4 hours to allow for the formation of the N-phenylmaleanilic acid precipitate.

  • Collect the precipitate by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Cyclodehydration to form CY-158-11

  • Suspend the N-phenylmaleanilic acid in acetic anhydride containing a catalytic amount of sodium acetate.

  • Heat the mixture at 60-80°C for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Filter the crude product, wash thoroughly with water, and dry.

  • The crude product is then reacted with a diselenide compound, though the specific details of this step are not fully elaborated in the currently available public literature.

  • Purify the final compound, CY-158-11, by column chromatography on silica gel using an appropriate eluent system (e.g., 10% ethyl acetate in petroleum ether).

Biological Activity and Mechanism of Action

CY-158-11 exhibits a bacteriostatic effect specifically against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane.[2] This perturbation leads to increased membrane permeability and the dissipation of the membrane potential, ultimately inhibiting bacterial growth.[2]

Furthermore, CY-158-11 has been shown to be an effective inhibitor of S. aureus biofilm formation.[3] It achieves this by hindering the initial attachment of bacteria to surfaces and by downregulating the expression of the icaA gene, which is crucial for the production of the polysaccharide intercellular adhesin (PIA) responsible for biofilm matrix formation.[3]

Signaling Pathway of CY-158-11's Antibacterial Action

CY_158_11_Mechanism CY15811 CY-158-11 BacterialMembrane Bacterial Cytoplasmic Membrane CY15811->BacterialMembrane Perturbs MembranePermeability Increased Membrane Permeability BacterialMembrane->MembranePermeability MembranePotential Dissipation of Membrane Potential BacterialMembrane->MembranePotential BacterialGrowth Inhibition of Bacterial Growth MembranePermeability->BacterialGrowth MembranePotential->BacterialGrowth

Caption: Mechanism of CY-158-11 antibacterial activity.

Quantitative Data Summary

ParameterOrganism(s)Value(s)Reference
Minimum Inhibitory Concentration (MIC) S. aureus (various strains)4 - 16 µg/mL[1]
Minimum Bactericidal Concentration (MBC) S. aureus> 128 µg/mL[1]
Cytotoxicity A549 human alveolar epithelial cellsNo significant toxicity at subinhibitory concentrations[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of CY-158-11 against S. aureus can be determined using the broth microdilution method.

  • Prepare a stock solution of CY-158-11 in dimethyl sulfoxide (DMSO).

  • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of CY-158-11 that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare CY-158-11 Stock Solution SerialDilutions Perform Serial Dilutions in 96-well Plate Stock->SerialDilutions Inoculation Inoculate Wells with Bacterial Suspension SerialDilutions->Inoculation BacterialCulture Prepare Standardized Bacterial Inoculum BacterialCulture->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Visually Inspect for Bacterial Growth Incubation->Observation MIC_Determination Determine MIC Value Observation->MIC_Determination

Caption: Workflow for MIC determination.

Cytotoxicity Assay

The in vitro cytotoxicity of CY-158-11 can be assessed using a cell viability assay, such as the CCK-8 assay, on a relevant cell line (e.g., A549).

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of CY-158-11 (e.g., 8–256 µg/mL) and a vehicle control (DMSO) for 24 hours.

  • After the incubation period, add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Logical Relationship of CY-158-11's Dual Action

Dual_Action cluster_antibacterial Antibacterial Effect cluster_antibiofilm Antibiofilm Effect CY15811 CY-158-11 MembraneDisruption Membrane Disruption CY15811->MembraneDisruption AdhesionInhibition Inhibition of Cell Adhesion CY15811->AdhesionInhibition icaA_Downregulation Downregulation of icaA Gene CY15811->icaA_Downregulation GrowthInhibition Planktonic Cell Growth Inhibition MembraneDisruption->GrowthInhibition BiofilmInhibition Biofilm Formation Inhibition AdhesionInhibition->BiofilmInhibition icaA_Downregulation->BiofilmInhibition

Caption: Dual antibacterial and antibiofilm action of CY-158-11.

References

Application Note and Protocol: In Vitro Antibacterial Assay for CY-158-11

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CY-158-11 is a novel synthetic small-molecule compound, identified as a maleimide-diselenide hybrid (C₂₂H₁₄Cl₂NO₂Se₂).[1][2] It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including a range of Staphylococcus aureus strains.[2][3] At sub-inhibitory concentrations, CY-158-11 has also been shown to be an effective inhibitor of S. aureus biofilm formation.[1][4] The compound's proposed mechanism of action involves the perturbation and permeabilization of the bacterial cytoplasmic membrane, leading to a bacteriostatic effect.[3][5][6] Notably, CY-158-11 appears to selectively target bacterial membranes without causing harm to mammalian cells at effective concentrations.[2][5]

This document provides detailed protocols for the in vitro evaluation of the antibacterial properties of CY-158-11.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for CY-158-11 against various bacterial strains.

Bacterial GroupSpecies/StrainMIC (µg/mL)Reference
Gram-positive Staphylococcus spp.4 - 16[2]
Gram-negative Klebsiella pneumoniae (NTUH-K2044)>128[2]
Gram-negative Pseudomonas aeruginosa (PAO1)>128[2]
Gram-negative Escherichia coli (ATCC25922)>128[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol details the broth microdilution method to determine the MIC and MBC of CY-158-11, a standard procedure for assessing antimicrobial susceptibility.[7][8][9]

a) Materials and Reagents:

  • CY-158-11 compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Sterile 96-well microtiter plates[2]

  • Bacterial strains (e.g., S. aureus)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)[2]

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidity meter

b) Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test bacterium.[10]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.[2]

  • Preparation of CY-158-11 Dilutions:

    • Prepare a stock solution of CY-158-11 in DMSO.

    • Perform a two-fold serial dilution of CY-158-11 in CAMHB across the wells of a 96-well plate (e.g., from 256 µg/mL down to 2 µg/mL).[2] The final volume in each well should be 100 µL.[2]

    • Include a growth control well (CAMHB with bacteria, no compound) and a sterility control well (CAMHB only). A solvent control (bacteria with the highest concentration of DMSO used) should also be included.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial suspension to each well containing the compound dilutions and control wells (except the sterility control). This brings the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 16-18 hours.[2]

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of CY-158-11 that completely inhibits visible growth of the microorganism.[2]

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 100 µL aliquot.[2]

    • Spread the aliquot onto a fresh TSA plate.

    • Incubate the plates at 37°C for 24 hours.[2]

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).[9]

Anti-Biofilm Assay (Crystal Violet Staining)

This protocol assesses the ability of sub-inhibitory concentrations of CY-158-11 to prevent S. aureus biofilm formation.[1][4]

a) Materials and Reagents:

  • Materials from the MIC assay

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (33%)

b) Protocol Steps:

  • Preparation:

    • Prepare a bacterial suspension as described in the MIC protocol.

    • Prepare dilutions of CY-158-11 in TSB at sub-inhibitory concentrations (e.g., 1/8 MIC, 1/4 MIC, 1/2 MIC).[1]

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of the bacterial suspension to 100 µL of the CY-158-11 dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours without shaking.

  • Staining and Quantification:

    • Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to dissolve the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Visualizations

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cluster_mbc MBC Determination prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of CY-158-11 in 96-well Plate prep_compound->inoculate incubate Incubate at 37°C for 16-18 hours inoculate->incubate read_mic Read MIC (No visible growth) incubate->read_mic plate_clear Plate Aliquots from Clear Wells onto Agar read_mic->plate_clear incubate_agar Incubate Agar Plates at 37°C for 24h plate_clear->incubate_agar read_mbc Read MBC (No bacterial growth) incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC of CY-158-11.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_effects Effects CY158_11 CY-158-11 perturbation Membrane Perturbation CY158_11->perturbation targets membrane Cytoplasmic Membrane permeability Increased Permeability perturbation->permeability dissipation Membrane Potential Dissipation permeability->dissipation inhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) dissipation->inhibition

Caption: Proposed mechanism of action for CY-158-11.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of PFK-158

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFK-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in the glycolytic pathway, responsible for producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1).[3] By inhibiting PFKFB3, PFK-158 effectively suppresses glycolysis, leading to reduced glucose uptake, decreased ATP production, and induction of apoptosis in cancer cells that exhibit high glycolytic rates, a phenomenon known as the Warburg effect.[1][2][4] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC), often expressed as the half-maximal inhibitory concentration (IC50) in this context, of PFK-158 in various cancer cell lines.

PFKFB3 Signaling Pathway

The accompanying diagram illustrates the central role of PFKFB3 in the glycolytic pathway and the mechanism of action for PFK-158. PFKFB3 is upregulated in many cancer cells, contributing to the high glycolytic flux required for rapid cell proliferation. PFK-158's inhibition of PFKFB3 disrupts this process, making it a promising target for anti-cancer therapy.

PFKFB3_Signaling_Pathway cluster_cell Cancer Cell Glucose Glucose GLUT GLUT Transporter Glucose->GLUT G6P Glucose-6-Phosphate GLUT->G6P Uptake F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Synthesis F26BP->PFK1 Activates PFK158 PFK-158 PFK158->PFKFB3 Inhibits

Caption: PFKFB3 signaling pathway and the inhibitory action of PFK-158.

Quantitative Data Summary

The following table summarizes the reported IC50 values for PFK-158 against various cancer cell lines. These values were determined using cell viability assays after treatment for a specified duration.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)
H1048Small Cell Lung Cancer7.1 ± 1.624
H1882Small Cell Lung Cancer8.4 ± 2.824
H1876Small Cell Lung Cancer10.1 ± 2.324
DMS53Small Cell Lung Cancer11.2 ± 2.424
H28Malignant Pleural MesotheliomaVaries (dose-dependent)24 & 48
EMMesoMalignant Pleural MesotheliomaVaries (dose-dependent)24 & 48
MYC-High SCLC Cell Lines (various)Small Cell Lung CancerLower IC50 values72
MYC-Low SCLC Cell Lines (various)Small Cell Lung CancerHigher IC50 values72

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.[5][6][7]

Experimental Protocols

Two common and reliable methods for determining the MIC/IC50 of PFK-158 are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Both assays provide a quantitative measure of cell viability, which is inversely proportional to the inhibitory effect of the compound.

Experimental Workflow for MIC/IC50 Determination

The general workflow for determining the MIC/IC50 of PFK-158 is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Line Harvest_Count 2. Harvest and Count Cells Cell_Culture->Harvest_Count Seed_Plate 3. Seed Cells into 96-well Plate Harvest_Count->Seed_Plate Prepare_PFK158 4. Prepare Serial Dilutions of PFK-158 Add_PFK158 5. Add PFK-158 to Wells Prepare_PFK158->Add_PFK158 Incubate 6. Incubate for 24-72 hours Add_PFK158->Incubate Add_Reagent 7. Add Viability Reagent (MTT or CTG) Incubate_Assay 8. Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Plate 9. Read Absorbance or Luminescence Incubate_Assay->Read_Plate Data_Analysis 10. Analyze Data & Calculate IC50 Read_Plate->Data_Analysis

Caption: General experimental workflow for determining the MIC/IC50 of PFK-158.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • PFK-158 (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a log-phase culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • PFK-158 Treatment:

    • Prepare a series of dilutions of PFK-158 in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest PFK-158 concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the PFK-158 dilutions or control medium to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each PFK-158 concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the PFK-158 concentration.

    • Determine the IC50 value, which is the concentration of PFK-158 that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response).[10][11]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12] The luminescent signal is proportional to the number of viable cells.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PFK-158 (stock solution in DMSO)

  • 96-well opaque-walled sterile microplates (white or black)

  • CellTiter-Glo® Reagent (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates.

  • PFK-158 Treatment:

    • Follow the same treatment procedure as described in the MTT assay protocol.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the desired incubation period with PFK-158, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each PFK-158 concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described in the MTT assay protocol.

Conclusion

The provided protocols offer robust and reproducible methods for determining the in vitro efficacy of PFK-158 against various cancer cell lines. The choice between the MTT and CellTiter-Glo® assays may depend on the available equipment and specific experimental needs. Accurate determination of the MIC/IC50 is a critical step in the preclinical evaluation of PFK-158 and for understanding its potential as a therapeutic agent.

References

Application Notes and Protocols for CY-158-11 Cytotoxicity Assays on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-158-11 is a novel synthetic small-molecule, identified as a maleimide-diselenide hybrid compound. It has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.[1][2][3] An essential aspect of preclinical drug development involves the assessment of a compound's safety profile, including its potential toxicity to mammalian cells. These application notes provide detailed protocols for assessing the cytotoxicity of CY-158-11 in mammalian cell lines, based on published research findings. The primary mechanism of antibacterial action for CY-158-11 involves the disruption of the bacterial cytoplasmic membrane.[1][2][3] Notably, studies have indicated that CY-158-11 exhibits selective activity, showing minimal harm to mammalian cells at concentrations effective against bacteria.[1][2][3]

Quantitative Cytotoxicity Data

The following table summarizes the quantitative cytotoxicity data for CY-158-11 on various mammalian cell types. This data is crucial for determining the therapeutic index and for designing further in vivo studies. The CCK-8 (Cell Counting Kit-8) assay was utilized to determine the cell viability after a 24-hour exposure to CY-158-11.[1]

Cell Line/Primary CellsCell TypeAssayIncubation Time (hours)IC50 (µg/mL)HC50 (µg/mL)Concentration Range Tested (µg/mL)
THP-1Human monocytic leukemia cellsCCK-82460.9N/A8–256
A549Human alveolar epithelial cellsCCK-824312.9N/A8–256
hRBCsHuman Red Blood CellsHemolysis AssayNot specifiedN/A137.9Not specified

IC50: The concentration of a drug that is required for 50% inhibition of cell viability. HC50: The concentration of a drug that is required for 50% hemolysis of red blood cells. N/A: Not Applicable.

Experimental Protocols

This section provides detailed protocols for the CCK-8 cytotoxicity assay and a general protocol for the lactate dehydrogenase (LDH) release assay, another common method for assessing cytotoxicity.

Protocol 1: CCK-8 Cytotoxicity Assay

This protocol is based on the methodology used to generate the quantitative data for CY-158-11.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of CY-158-11 on mammalian cells.

Materials:

  • Mammalian cells (e.g., A549 or THP-1)

  • Complete cell culture medium

  • CY-158-11 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., A549), seed at a density of 1 x 10^4 cells/well in a 96-well plate.

    • For suspension cells (e.g., THP-1), seed at a density of 1 x 10^4 cells/well in a 96-well plate.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of CY-158-11 in complete cell culture medium from the stock solution. The final concentrations should typically range from 8 to 256 µg/mL.[1]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of CY-158-11.

    • Also, include a blank group with medium only.

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of CY-158-11 to the respective wells.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • CCK-8 Assay:

    • After the 24-hour incubation, add 10 µL of the CCK-8 solution to each well.

    • Incubate the plates for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of the drug treatment group - Absorbance of blank) / (Absorbance of the non-drug treatment group - Absorbance of blank)] x 100% [1]

    • Plot the cell viability against the concentration of CY-158-11 to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This is a general protocol for a common cytotoxicity assay that measures the release of LDH from damaged cells.

Objective: To quantify cell membrane damage induced by CY-158-11 by measuring LDH release.

Materials:

  • Mammalian cells

  • Complete cell culture medium

  • CY-158-11 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the CCK-8 assay protocol.

    • It is important to include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • LDH Assay:

    • After the desired incubation period with CY-158-11, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of CY-158-11 on mammalian cells.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture Mammalian Cell Culture (e.g., A549, THP-1) start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate 24h seeding->incubation1 treatment Treat with CY-158-11 (various concentrations) incubation1->treatment incubation2 Incubate 24h treatment->incubation2 assay Perform Assay (e.g., CCK-8 or LDH) incubation2->assay readout Measure Signal (Absorbance) assay->readout analysis Calculate % Viability or % Cytotoxicity readout->analysis end Determine IC50 analysis->end

Caption: General workflow for in vitro cytotoxicity assessment of CY-158-11.

Postulated Signaling Pathway for Maleimide-Induced Cytotoxicity

While the specific signaling pathways affected by CY-158-11 in mammalian cells have not been fully elucidated, compounds containing a maleimide group have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4] The following diagram illustrates a postulated pathway.

Maleimide_Cytotoxicity_Pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion CY158_11 CY-158-11 (Maleimide Moiety) ROS Increased ROS Production CY158_11->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MMP Loss of Mitochondrial Membrane Potential ATP ATP Depletion MMP->ATP Cell_Death Cell Death (Necrosis/Apoptosis) ATP->Cell_Death Oxidative_Stress->MMP Oxidative_Stress->Cell_Death

Caption: Postulated mechanism of maleimide-induced cytotoxicity via oxidative stress.

References

Application Notes and Protocols: Time-Kill Curve Assay for CY-158-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant pathogens constitutes a significant global health threat. The development of novel antimicrobial agents with unique mechanisms of action is paramount in addressing this challenge. CY-158-11, a small-molecule compound, has demonstrated promising antibacterial activity, particularly against Staphylococcus aureus.[1][2][3] This document provides a detailed protocol for performing a time-kill curve assay to evaluate the bactericidal or bacteriostatic activity of CY-158-11.

Time-kill curve assays are essential in preclinical drug development to characterize the pharmacodynamic properties of an antimicrobial agent. These assays provide valuable data on the rate and extent of bacterial killing over time at various concentrations of the test compound.[4] The data generated from these studies are crucial for understanding the compound's potency and predicting its potential therapeutic efficacy.

Recent studies have shown that CY-158-11 exerts its antibacterial effect by selectively perturbing the cytoplasmic membrane of bacteria.[1][2][3] This mechanism involves increasing the permeability of the cell membrane and causing dissipation of the membrane potential, ultimately leading to bacterial cell death or inhibition of growth.[2][3]

Experimental Protocols

Time-Kill Curve Assay for CY-158-11 against Staphylococcus aureus

This protocol is adapted from established methods and specific studies on CY-158-11.[1][2]

1. Materials

  • CY-158-11 (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Staphylococcus aureus strain (e.g., MSSA JP21, MRSA JP30)[1]

  • Tryptic Soy Broth (TSB)[1]

  • Tryptic Soy Agar (TSA)[1]

  • Phosphate-Buffered Saline (PBS), sterile[1]

  • Sterile culture tubes

  • Shaking incubator set at 37°C and 220 rpm[1]

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Petri dishes

  • Serial dilution tubes

2. Bacterial Strain Preparation

  • Inoculate a single colony of S. aureus from a fresh TSA plate into a tube containing TSB.

  • Incubate overnight at 37°C with shaking.

  • The following day, dilute the overnight culture in fresh TSB to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL. The optical density (OD) at 600 nm can be used to estimate the bacterial concentration, which should be confirmed by plate counts.

3. Compound Preparation

  • Prepare serial dilutions of the CY-158-11 stock solution in TSB to achieve the desired final concentrations.

  • The concentrations should be based on the Minimum Inhibitory Concentration (MIC) of CY-158-11 for the specific S. aureus strain being tested. Recommended concentrations are 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[1]

  • A growth control (no compound) and a solvent control (if applicable) should be included.

4. Assay Procedure

  • Add 5 mL of the prepared bacterial suspension to sterile culture tubes.[1]

  • Add the appropriate volume of the diluted CY-158-11 to each tube to achieve the final desired concentrations (0.5x, 1x, 2x, and 4x MIC).[1]

  • Incubate the tubes at 37°C with constant shaking at 220 rpm.[1]

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.[1]

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS.[1]

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubate the plates overnight at 37°C.[1]

  • After incubation, count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.

5. Data Analysis

  • Calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL on the y-axis against time (in hours) on the x-axis for each concentration and the growth control.

  • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

  • A bacteriostatic effect is characterized by a prevention of bacterial growth, with the CFU/mL remaining similar to the initial inoculum, while the growth control shows a significant increase in CFU/mL.

Data Presentation

The quantitative data from the time-kill curve assay should be summarized in a clear and structured table for easy comparison.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
12
24

Mandatory Visualizations

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis Bacterial_Culture 1. Prepare Bacterial Inoculum (~1x10^6 CFU/mL) Inoculation 3. Inoculate Bacteria with CY-158-11 and Controls Bacterial_Culture->Inoculation Compound_Dilutions 2. Prepare CY-158-11 Dilutions (0.5x-4x MIC) Compound_Dilutions->Inoculation Incubation 4. Incubate at 37°C with Shaking Inoculation->Incubation Sampling 5. Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubation->Sampling Serial_Dilution 6. Perform Serial Dilutions Sampling->Serial_Dilution Plating 7. Plate on TSA Serial_Dilution->Plating Incubate_Plates 8. Incubate Plates Overnight Plating->Incubate_Plates CFU_Count 9. Count Colonies (CFU) Incubate_Plates->CFU_Count Plotting 10. Plot log10 CFU/mL vs. Time CFU_Count->Plotting

Caption: Workflow for the time-kill curve assay of CY-158-11.

Proposed Signaling Pathway of CY-158-11

CY_158_11_Mechanism CY158_11 CY-158-11 Bacterial_Membrane Bacterial Cytoplasmic Membrane CY158_11->Bacterial_Membrane Targets Membrane_Permeability Increased Membrane Permeability Bacterial_Membrane->Membrane_Permeability Leads to Membrane_Potential Dissipation of Membrane Potential Bacterial_Membrane->Membrane_Potential Leads to Bacterial_Death Bacterial Growth Inhibition or Cell Death Membrane_Permeability->Bacterial_Death Membrane_Potential->Bacterial_Death

Caption: Proposed mechanism of action of CY-158-11 on bacteria.

References

Application Notes and Protocols: Preparation of Stock Solutions for Antibacterial Agent 158 (CY-158-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the antibacterial agent CY-158-11, a novel compound demonstrating significant efficacy against Gram-positive bacteria, including multidrug-resistant strains.

Introduction

Antibacterial agent CY-158-11 is a maleimide-diselenide hybrid compound with potent antibacterial activity, particularly against Staphylococcus aureus.[1] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to increased permeability and dissipation of membrane potential.[1][2][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document outlines the recommended procedures for preparing stock solutions of CY-158-11.

Physicochemical and Solubility Data

CY-158-11 is a yellow solid.[2] For experimental purposes, it is crucial to understand its solubility profile to prepare homogenous and accurate stock solutions.

PropertyValueSource
Molecular Formula C22H14Cl2NO2Se2[2][4]
Appearance Yellow solid[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)[2][5][6]
Stock Solution Concentration in DMSO 16 mg/mL[2][5][6]

Experimental Protocols

Preparation of a 16 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of CY-158-11.

Materials:

  • Antibacterial agent CY-158-11 powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of CY-158-11 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 16 mg/mL stock solution, weigh 16 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the CY-158-11 powder. For a 16 mg/mL solution, add 1 mL of DMSO for every 16 mg of compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.

  • Aliquoting: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution in a suitable cell culture medium or buffer immediately before use.

Materials:

  • 16 mg/mL CY-158-11 stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., Mueller-Hinton Broth), or other appropriate experimental buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the 16 mg/mL stock solution at room temperature.

  • Calculating Dilutions: Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 16 µg/mL working solution:

    • (Concentration of stock) x (Volume of stock) = (Concentration of working solution) x (Volume of working solution)

    • (16,000 µg/mL) x (V_stock) = (16 µg/mL) x (1 mL)

    • V_stock = 1 µL

  • Dilution: Add 1 µL of the 16 mg/mL stock solution to 999 µL of the desired sterile medium or buffer.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure its stability and activity. It is important to note that the final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[2]

Quality Control

To ensure the reliability of experimental results, it is recommended to perform quality control checks on the prepared stock solutions.

ParameterMethodSpecification
Appearance Visual InspectionClear, particle-free solution
Concentration UV-Vis Spectrophotometry or HPLCWithin ±5% of the target concentration
Purity HPLCConsistent with the purity of the starting material
Activity Minimum Inhibitory Concentration (MIC) assayConsistent MIC values against a reference bacterial strain

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation weigh Weigh CY-158-11 Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experimental Use dilute Dilute in Experimental Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Experiment mix->use G cluster_0 Bacterial Cell membrane Cytoplasmic Membrane disruption Membrane Disruption (Increased Permeability, Potential Dissipation) membrane->disruption Leads to interior Bacterial Interior agent CY-158-11 agent->membrane Targets death Bacterial Cell Death / Growth Inhibition disruption->death

References

Application Notes and Protocols for Testing PFK-158 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in various cell culture-based assays. The protocols outlined below are designed to assess the biological activity of PFK-158 and its therapeutic potential in cancer research.

Introduction

PFK-158 is a small molecule inhibitor that targets PFKFB3, a critical enzyme that regulates glycolytic flux.[1][2] By inhibiting PFKFB3, PFK-158 effectively reduces glucose uptake, ATP production, and lactate release in cancer cells, which heavily rely on glycolysis for their proliferation and survival.[3][4][5] This mechanism of action leads to the induction of apoptosis and autophagy, making PFK-158 a promising agent for cancer therapy.[4][6] These protocols detail methods to evaluate the efficacy of PFK-158 in vitro.

Mechanism of Action: PFK-158 Signaling Pathway

PFK-158 exerts its effects by inhibiting the kinase activity of PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By blocking PFKFB3, PFK-158 reduces the levels of fructose-2,6-bisphosphate, leading to decreased glycolytic activity.

PFK158_Pathway PFK158 PFK-158 PFKFB3 PFKFB3 PFK158->PFKFB3 inhibits F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP synthesizes PFK1 PFK-1 F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis promotes CancerCell Cancer Cell Proliferation & Survival Glycolysis->CancerCell supports

Caption: PFK-158 inhibits PFKFB3, leading to reduced glycolysis and cancer cell growth.

Experimental Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of PFK-158 on cancer cell lines.

a. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • PFK-158 Treatment: Treat the cells with a range of PFK-158 concentrations (e.g., 0-20 µM) for 24 to 48 hours.[7][8] Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of PFK-158 that inhibits cell growth by 50%, can be determined from the dose-response curve.

b. BrdU Proliferation Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[9]

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.[9]

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for 90 minutes at room temperature.

  • Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the percentage of proliferation relative to the control.

Apoptosis Assays

These assays are used to determine if the reduction in cell viability is due to the induction of programmed cell death.

a. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of PFK-158 for 24 hours.[4]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

b. Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

Metabolic Assays

These assays directly measure the effect of PFK-158 on cellular metabolism.

a. Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium.

Protocol:

  • Cell Treatment: Treat cells with PFK-158 for the desired time.

  • 2-NBDG Incubation: Incubate the cells with the fluorescent glucose analog 2-NBDG for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence microscope or plate reader.[5]

b. Lactate Production Assay

This assay measures the amount of lactate released into the culture medium, a key product of glycolysis.

Protocol:

  • Sample Collection: Collect the cell culture medium after treatment with PFK-158.

  • Lactate Measurement: Use a commercially available lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's protocol.

c. ATP Production Assay

This assay quantifies the intracellular ATP levels, providing a direct measure of cellular energy status.

Protocol:

  • Cell Lysis: Lyse the treated cells to release the intracellular ATP.

  • Luminescence Measurement: Use a luciferase-based ATP assay kit to measure the ATP levels. The amount of light produced is proportional to the ATP concentration.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellSeeding Seed Cancer Cells PFK158Treatment Treat with PFK-158 CellSeeding->PFK158Treatment Viability Cell Viability (MTT, BrdU) PFK158Treatment->Viability Apoptosis Apoptosis (Annexin V, Western Blot) PFK158Treatment->Apoptosis Metabolism Metabolism (Glucose, Lactate, ATP) PFK158Treatment->Metabolism IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant MetabolicChanges Measure Metabolic Changes Metabolism->MetabolicChanges

Caption: A typical workflow for evaluating the in vitro effects of PFK-158.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: IC50 Values of PFK-158 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
H1048Small Cell Lung Cancer7.1 ± 1.6Cell Viability[10]
H1882Small Cell Lung Cancer8.4 ± 2.8Cell Viability[10]
H1876Small Cell Lung Cancer10.1 ± 2.3Cell Viability[10]
DMS53Small Cell Lung Cancer11.2 ± 2.4Cell Viability[10]
A4832Ascitic4.0MTT[8]
A7683Ascitic9.0MTT[8]
JM076Ascitic6.9MTT[8]
AM812Ascitic4.1MTT[8]
KP263Ascitic5.3MTT[8]

Table 2: Effect of PFK-158 on Metabolic Parameters in Gynecologic Cancer Cells

Cell LineTreatmentGlucose UptakeLactate ProductionATP LevelsReference
OV2008PFK-158 (10 µM)ReducedReducedReduced[11][12]
C13PFK-158 (10 µM)ReducedReducedReduced[11][12]
HeyA8PFK-158 (10 µM)ReducedReducedReduced[11][12]
HeyA8MDRPFK-158 (10 µM)ReducedReducedReduced[11][12]

Table 3: PFK-158 Induced Apoptosis in Cancer Cell Lines

Cell LinePFK-158 Conc. (µM)% Apoptotic CellsAssayReference
C1310 (with Carboplatin)45%Annexin V/PI[4]
OV200810 (with Carboplatin)24.6%Annexin V/PI[4]
H2810Dose-dependent increaseAnnexin V/PI[7]
EMMeso10Dose-dependent increaseAnnexin V/PI[7]

Conclusion

The protocols and data presented in these application notes provide a solid framework for researchers to investigate the cellular effects of PFK-158. By following these detailed methodologies, scientists can effectively evaluate the potential of PFK-158 as a targeted cancer therapeutic and further elucidate its mechanisms of action. The provided diagrams and tables serve to streamline the experimental process and facilitate the clear presentation of results.

References

Application Notes and Protocols: Flow Cytometry Analysis of Bacteria Treated with CY-158-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-158-11 is a novel small-molecule compound identified as a promising antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and dissipation of the membrane potential.[1][2][3] This bacteriostatic effect makes CY-158-11 a person of interest in the development of new therapeutics to combat antibiotic-resistant infections.[1][2] Flow cytometry is a powerful technique for rapidly analyzing single cells in a population, providing quantitative data on various cellular parameters. This document provides detailed protocols for the flow cytometric analysis of bacteria treated with CY-158-11, focusing on the assessment of membrane integrity and membrane potential.

Key Experimental Parameters

The following tables summarize the key quantitative data and parameters for the described flow cytometry-based assays.

Table 1: CY-158-11 Treatment Parameters for S. aureus

ParameterValueReference
Bacterial StrainStaphylococcus aureus (e.g., ATCC 29213, MRSA strains)[2]
Growth PhaseMid-logarithmic phase[4]
Treatment Concentrations1x, 2x, and 4x Minimum Inhibitory Concentration (MIC)[4]
Incubation Time4 hours[4]
Vehicle ControlDimethyl sulfoxide (DMSO)[3]
Negative ControlUntreated bacteria[4]

Table 2: Flow Cytometry Staining Parameters

AssayFluorophoreConcentrationIncubation TimeExcitation/Emission (nm)
Membrane IntegrityPropidium Iodide (PI)10 µg/mL30 minutes in the dark488/617
Membrane Potential3,3'-Diethyloxacarbocyanine Iodide (DiOC₂(3))30 µM5-10 minutes in the dark488/525 (Green), 488/610 (Red)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of CY-158-11

Objective: To determine the lowest concentration of CY-158-11 that inhibits the visible growth of the target bacterial strain.

Materials:

  • CY-158-11 stock solution

  • Staphylococcus aureus strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Protocol:

  • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of CY-158-11 in CAMHB.

  • Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without CY-158-11) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of CY-158-11 with no visible bacterial growth.

Flow Cytometry Analysis of Bacterial Membrane Integrity

Objective: To quantify the effect of CY-158-11 on bacterial membrane permeability using Propidium Iodide (PI) staining.

Materials:

  • Mid-log phase culture of S. aureus

  • CY-158-11 (at 1x, 2x, and 4x MIC)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Flow cytometer

Protocol:

  • Inoculate S. aureus into fresh broth and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Treat the bacterial cultures with CY-158-11 at 1x, 2x, and 4x MIC for 4 hours at 37°C. Include an untreated control and a vehicle (DMSO) control.

  • After incubation, harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells once with PBS and resuspend in 1 mL of PBS.

  • Add PI to a final concentration of 10 µg/mL.[4]

  • Incubate in the dark at room temperature for 30 minutes.[4]

  • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the red fluorescence signal (typically in the FL3 channel, ~670 nm long-pass filter).

  • Collect data for at least 10,000 events per sample.

  • Gate on the bacterial population based on forward and side scatter. The percentage of PI-positive cells represents the population with compromised membranes.

Flow Cytometry Analysis of Bacterial Membrane Potential

Objective: To measure the dissipation of bacterial membrane potential induced by CY-158-11 using the fluorescent dye DiOC₂(3).

Materials:

  • Mid-log phase culture of S. aureus

  • CY-158-11 (at 1x, 2x, and 4x MIC)

  • PBS

  • DiOC₂(3) stock solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for depolarization

  • Flow cytometer

Protocol:

  • Prepare and treat bacterial cultures with CY-158-11 as described in the membrane integrity protocol (steps 1 and 2).

  • For a positive control, treat a separate aliquot of untreated bacteria with CCCP (e.g., 5 µM) for 5-10 minutes before staining.

  • Harvest and wash the cells as described previously.

  • Resuspend the bacterial pellet in PBS.

  • Add DiOC₂(3) to a final concentration of 30 µM.[4]

  • Incubate in the dark at room temperature for 5-10 minutes.

  • Analyze the samples on a flow cytometer using a 488 nm excitation laser. Collect both green (e.g., FL1, ~525/50 nm bandpass) and red (e.g., FL2, ~585/42 nm bandpass) fluorescence signals.

  • Healthy, polarized cells will exhibit a high red-to-green fluorescence ratio, while depolarized cells will show a decrease in this ratio.

  • The change in membrane potential can be quantified by comparing the red/green fluorescence ratio of treated cells to that of the untreated control.

Visualizations

CY15811_Mechanism cluster_0 CY-158-11 cluster_1 Bacterial Cell CY_158_11 CY-158-11 Cell_Membrane Cell Membrane CY_158_11->Cell_Membrane Interacts with Membrane_Potential Membrane Potential Cell_Membrane->Membrane_Potential Disrupts Integrity & Increases Permeability Cell_Death Bacteriostatic Effect Membrane_Potential->Cell_Death Dissipation leads to

Caption: Proposed mechanism of action of CY-158-11 on a bacterial cell.

Flow_Cytometry_Workflow cluster_assays Staining Protocols Start Bacterial Culture (Mid-log phase) Treatment Treat with CY-158-11 (1x, 2x, 4x MIC) Start->Treatment Incubation Incubate for 4 hours at 37°C Treatment->Incubation Harvest Harvest & Wash Cells (Centrifugation) Incubation->Harvest PI_Stain Membrane Integrity: Add Propidium Iodide Harvest->PI_Stain DiOC2_Stain Membrane Potential: Add DiOC2(3) Harvest->DiOC2_Stain Analysis Flow Cytometry Analysis PI_Stain->Analysis DiOC2_Stain->Analysis

Caption: Experimental workflow for flow cytometry analysis of CY-158-11 treated bacteria.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Antibacterial agent 158 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered with Antibacterial Agent 158 during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO).[1][2][3] However, it is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-related artifacts.[2][3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial screening assays?

A2: Kinetic solubility refers to the concentration of a compound that can be reached by diluting a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[1][2][4] It is a rapid assessment suitable for high-throughput screening (HTS) in early drug discovery.[1][5] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent and is more relevant for later stages of drug development, such as formulation.[1][6][7] For initial in vitro assays, kinetic solubility is often the more practical parameter to consider.[1][4]

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups.[6][8][9][10] The solubility of weakly acidic or basic compounds is dependent on their degree of ionization.[8] It is recommended to assess the solubility of this compound across a range of pH values relevant to your specific assay conditions.[11]

Q4: I observed precipitation of this compound in my assay plate. What are the immediate steps I should take?

A4: If you observe precipitation, it is crucial to determine if the compound is precipitating at the tested concentration. You can visually inspect the wells, use light scattering methods, or centrifuge the plate and measure the concentration of the supernatant.[1] Immediate troubleshooting steps include lowering the final concentration of the compound, increasing the DMSO concentration (while staying within acceptable limits for your assay), or exploring different formulation strategies.

Troubleshooting Guide for Low Solubility of this compound

Low solubility of this compound can lead to unreliable and difficult-to-interpret assay results.[6] This guide provides a systematic approach to troubleshoot and address these issues.

Problem: Inconsistent or lower-than-expected activity in an in vitro assay.

This could be due to the compound precipitating out of solution, leading to a lower effective concentration.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low/Inconsistent Activity Observed check_solubility Verify Solubility at Assay Concentration start->check_solubility is_soluble Is Compound Soluble? check_solubility->is_soluble optimize_assay Optimize Assay Conditions is_soluble->optimize_assay No other_issues Investigate Other Assay Issues (e.g., target interaction, compound stability) is_soluble->other_issues Yes reformulate Reformulate Compound optimize_assay->reformulate end_reformulated Re-evaluate in Assay reformulate->end_reformulated end_soluble Problem Likely Not Solubility-Related other_issues->end_soluble

Caption: A workflow diagram for troubleshooting low bioactivity due to poor solubility.

Step 1: Verify Solubility at the Assay Concentration

Before modifying your assay, confirm that low solubility is the root cause.

  • Visual Inspection: Examine the assay plate under a microscope for visible precipitate.

  • Nephelometry: Use a nephelometer to measure light scattering caused by insoluble particles.[1]

  • Centrifugation Method: After incubation, centrifuge the assay plate and measure the concentration of this compound in the supernatant using a suitable analytical method like LC-MS or UV-Vis spectroscopy.[1]

Step 2: Optimize Assay Conditions

If solubility is confirmed to be an issue, several parameters in your assay can be adjusted.

  • Lower the Compound Concentration: The simplest approach is to test a lower concentration range of this compound.

  • Adjust pH: The solubility of ionizable compounds is pH-dependent.[8][11] Test the solubility and activity of the compound in buffers with different pH values to find the optimal condition.

  • Increase Co-solvent Concentration: If your assay allows, slightly increasing the final concentration of DMSO or another co-solvent like ethanol or polyethylene glycol (PEG) might improve solubility.[12] However, be mindful of the solvent's effect on the biological system.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration in AssayMaximum Recommended ConcentrationNotes
DMSO0.1 - 0.5%< 1%Can affect cell viability and enzyme activity at higher concentrations.
Ethanol0.1 - 1%< 2%Can denature proteins at higher concentrations.
PEG 4000.5 - 2%< 5%Generally well-tolerated by many biological systems.
Step 3: Reformulate the Compound

If optimizing assay conditions is insufficient, reformulation of the compound may be necessary.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[12][13] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.

  • pH Modification (Salt Formation): For ionizable compounds, forming a salt can significantly improve aqueous solubility.[13][14] This is a chemical modification and should be considered in collaboration with a medicinal chemist.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[12]

Table 2: Common Excipients for Solubility Enhancement

Excipient ClassExampleMechanism of Action
SurfactantsTween® 80, Polysorbate 80Micellar solubilization.[13]
Cyclodextrinsβ-cyclodextrin, HP-β-CDFormation of inclusion complexes.[12]
PolymersPVP, PEGWetting, amorphization, and steric stabilization.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of this compound.

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plates

  • Nephelometer or plate reader with a light scattering module

Procedure:

  • Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO.

  • Add the assay buffer to the wells of the 96-well plate.

  • Add a small volume of the DMSO stock solutions to the corresponding wells containing the buffer, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Mix the plate by shaking for 2 hours at room temperature.[1]

  • Measure the light scattering at a specific wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Workflow for Kinetic Solubility Assay:

KineticSolubilityWorkflow start Start: Prepare Reagents prep_compound Prepare Serial Dilution of Compound in DMSO start->prep_compound prep_plate Add Assay Buffer to 96-well Plate start->prep_plate add_compound Add DMSO-Compound Solution to Buffer prep_compound->add_compound prep_plate->add_compound incubate Incubate and Shake for 2 hours add_compound->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Concentration at Precipitation Point measure->analyze end End: Report Kinetic Solubility analyze->end

Caption: A step-by-step workflow for determining kinetic solubility via nephelometry.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.

Materials:

  • Solid this compound

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the assay buffer.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[1]

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Dilute the supernatant and quantify the concentration of dissolved this compound using a validated analytical method.

Logical Relationship of Solubility Factors:

SolubilityFactors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Compound Solubility pka pKa (Ionization) pka->solubility logp LogP (Lipophilicity) logp->solubility mw Molecular Weight mw->solubility crystal Crystal Lattice Energy crystal->solubility ph pH of Solution ph->solubility temp Temperature temp->solubility solvent Solvent/Co-solvents solvent->solubility excipients Excipients (Surfactants, etc.) excipients->solubility

Caption: Factors influencing the solubility of a chemical compound.

References

CY-158-11 Technical Support Center: Optimizing In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro use of the novel small-molecule inhibitor, CY-158-11. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is CY-158-11 and what is its primary mechanism of action?

A1: CY-158-11 is a novel diselenide-maleimide hybrid small-molecule compound.[1] Its primary established mechanism of action is as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus. It functions by disrupting the integrity of the bacterial cell membrane, leading to increased permeability and dissipation of membrane potential.[1][2][3][4][5] Additionally, at sub-inhibitory concentrations, it has been shown to inhibit biofilm formation by hindering bacterial adhesion and the production of polysaccharide intercellular adhesin (PIA).[6][7][8]

Q2: What is the recommended starting concentration range for in vitro experiments with CY-158-11?

A2: The optimal concentration of CY-158-11 is highly dependent on the specific assay and cell type being used. For antibacterial studies, Minimum Inhibitory Concentrations (MICs) against various S. aureus strains have been reported to be in the range of 4 to 16 µg/mL.[1] For anti-biofilm activity, sub-inhibitory concentrations, such as 1/8th of the MIC, have been shown to be effective.[6] For experiments with mammalian cells, it is crucial to first perform a dose-response curve to determine the cytotoxic threshold.

Q3: Is CY-158-11 toxic to mammalian cells?

A3: CY-158-11 has been shown to have selective activity against bacterial cells with relatively low toxicity to mammalian cells.[1][2][3] For example, studies have demonstrated its non-toxicity to A549 human alveolar epithelial cells at its sub-inhibitory concentrations for antibacterial activity.[7] However, it is always recommended to perform a cytotoxicity assay with your specific mammalian cell line to determine the non-toxic concentration range for your experiments.

Q4: What solvent should I use to dissolve CY-158-11?

A4: CY-158-11 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: How should I store CY-158-11?

A5: For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between experimental replicates. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Optimize cell number to be in the log growth phase.[8][9]
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[10]
Compound precipitation.Check the solubility of CY-158-11 in your final assay medium. Consider reducing the final concentration or the percentage of DMSO.
No observable effect of CY-158-11 at expected concentrations. Incorrect concentration calculation.Double-check all dilution calculations from the stock solution.
Compound degradation.Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions for each experiment.
Cell line is not sensitive to the compound.Verify the expression of the target in your cell line if known. Consider testing a different cell line.
Insufficient incubation time.Optimize the treatment duration. Perform a time-course experiment to determine the optimal time point.
High background signal or unexpected cytotoxicity. DMSO concentration is too high.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration.
Off-target effects.Reduce the concentration of CY-158-11. Off-target effects are more common at higher concentrations.[11] Consider using a secondary assay to confirm the observed phenotype.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

Table 1: Antibacterial Activity of CY-158-11 against Staphylococcus aureus

Bacterial Strain MIC (µg/mL)
Methicillin-sensitive S. aureus (MSSA)4 - 8
Methicillin-resistant S. aureus (MRSA)8 - 16

Data synthesized from published studies.[1]

Table 2: In Vitro Cytotoxicity of CY-158-11

Cell Line Assay Concentration Range Tested (µg/mL) Observation
A549 (Human Lung Carcinoma)CCK-88 - 256No significant toxicity observed at concentrations effective against bacteria.[1]
THP-1 (Human Monocytic Cell Line)CCK-88 - 256No significant toxicity observed at concentrations effective against bacteria.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

  • Preparation of CY-158-11: Prepare a 2-fold serial dilution of CY-158-11 in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the desired bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a positive control (bacteria without compound) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of CY-158-11 that completely inhibits visible bacterial growth.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of CY-158-11 on adherent mammalian cells.[10]

  • Cell Seeding: Seed the desired mammalian cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CY-158-11 in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare CY-158-11 Stock (in DMSO) dilution Serial Dilution of CY-158-11 prep_compound->dilution prep_cells Culture and Seed Cells treatment Treat Cells with Compound prep_cells->treatment dilution->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Viability/Functional Assay incubation->assay data_analysis Data Analysis (e.g., IC50 determination) assay->data_analysis

Caption: General experimental workflow for in vitro testing of CY-158-11.

signaling_pathway CY158_11 CY-158-11 BacterialMembrane Bacterial Cell Membrane CY158_11->BacterialMembrane Disrupts MembraneIntegrity Loss of Membrane Integrity BacterialMembrane->MembraneIntegrity MembranePotential Dissipation of Membrane Potential BacterialMembrane->MembranePotential CellDeath Bacterial Cell Death MembraneIntegrity->CellDeath MembranePotential->CellDeath

Caption: Proposed mechanism of antibacterial action of CY-158-11.

References

How to prevent degradation of PFK-158 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of PFK-158 to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving PFK-158?

A1: The recommended solvent for dissolving PFK-158 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Q2: What is the best way to store the solid PFK-158 compound?

A2: Solid PFK-158 should be stored in a dry, dark environment. For long-term storage (months to years), -20°C is recommended.[1][3][6][7][8] For short-term storage (days to weeks), 0-4°C is acceptable.[7]

Q3: How should I store PFK-158 once it is in solution?

A3: PFK-158 stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6][8] To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: Can I store PFK-158 solutions at room temperature?

A4: It is not recommended to store PFK-158 solutions at room temperature for extended periods. While the solid compound is stable enough for shipping at ambient temperatures, solutions are more prone to degradation.[7] Any mixed solutions for in vivo studies should be used immediately.[1]

Q5: Are there any known incompatibilities for PFK-158?

A5: PFK-158 is insoluble in water.[1] When preparing aqueous dilutions for cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in PFK-158 solution after thawing. The solution may have been frozen and thawed multiple times, or the storage temperature may have fluctuated. The solubility limit may have been exceeded upon cooling.Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution and ensuring it is fully dissolved before freezing. Always store in single-use aliquots.
Reduced or inconsistent activity of PFK-158 in experiments. The compound may have degraded due to improper storage (e.g., prolonged storage at -20°C, repeated freeze-thaw cycles, exposure to light).Prepare a fresh stock solution from solid PFK-158. Ensure proper storage of the new stock solution at -80°C in single-use aliquots.
Difficulty dissolving PFK-158 in DMSO. The DMSO may have absorbed moisture, reducing its effectiveness as a solvent. The compound may require slight warming or sonication to fully dissolve.Use fresh, anhydrous DMSO.[1] Gentle warming and/or brief sonication can aid in dissolution.[5]

Storage Condition Summary

The following table summarizes the recommended storage conditions for PFK-158 from various suppliers.

Form Storage Temperature Duration Source
Solid Powder-20°CUp to 3 years[1][3][6][8]
Solid Powder4°CUp to 2 years[6][8]
In Solvent (DMSO)-80°CUp to 6 months[1][6][8]
In Solvent (DMSO)-20°CUp to 1 month[1][6][8]

Experimental Protocols

Protocol for Preparation of PFK-158 Stock Solution
  • Materials:

    • PFK-158 solid powder

    • Anhydrous, high-purity DMSO

    • Sterile, polypropylene microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Equilibrate the PFK-158 vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of PFK-158 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution if necessary.[5]

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Preparation of Working Solutions
  • Materials:

    • PFK-158 stock solution (in DMSO)

    • Appropriate sterile culture medium or buffer

    • Sterile tubes and pipette tips

  • Procedure:

    • Thaw a single-use aliquot of the PFK-158 stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in the working solution is compatible with the experimental system and below the threshold for cellular toxicity.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

PFK158_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment cluster_degradation Degradation Risks Solid Solid PFK-158 Dissolve Dissolve in Anhydrous DMSO Solid->Dissolve -20°C Long-Term Stock Stock Solution (in DMSO) Dilute Prepare Working Solution Stock->Dilute Thaw Single Aliquot Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Aliquot->Stock Store at -80°C Use Use Immediately Dilute->Use Moisture Moisture Moisture->Dissolve FreezeThaw Repeated Freeze-Thaw FreezeThaw->Stock Light Light Exposure Light->Stock Temp Improper Temp Temp->Stock

Caption: Workflow for handling PFK-158 to prevent degradation.

PFK158_Signaling_Pathway cluster_glycolysis Glycolysis Pathway cluster_regulation Regulation of PFK-1 Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate PFKFB3 PFKFB3 F26BP->F16BP Activates PFK-1 PFK158 PFK-158 PFK158->PFKFB3 Inhibits

Caption: PFK-158 inhibits PFKFB3, reducing a key activator of glycolysis.

References

Technical Support Center: Synthesis of PFK-158 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of PFK-158 derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for PFK-158 and its derivatives?

A1: PFK-158, with the chemical name (E)-1-(pyridin-4-yl)-3-(7-(trifluoromethyl)quinolin-2-yl)prop-2-en-1-one, and its derivatives are typically synthesized via a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted 4-acetylpyridine with a substituted 2-formylquinoline.[1][2]

Q2: What are the critical starting materials for the synthesis?

A2: The key precursors are:

  • 4-acetylpyridine or its derivatives.[3][4][5]

  • 2-formyl-7-(trifluoromethyl)quinoline or other substituted quinoline-2-carboxaldehydes. The synthesis of this aldehyde precursor is a crucial preceding step.[6][7]

Q3: Which signaling pathway does PFK-158 target?

A3: PFK-158 is a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[8][9] PFKFB3 is a key regulatory enzyme in the glycolytic pathway, producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, PFK-158 reduces the rate of glycolysis in cancer cells.[8][10] The PFKFB3 pathway is influenced by upstream signals such as Ras, mTOR, and MAPK pathways.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PFK-158 derivatives, focusing on improving reaction yield and product purity.

Low or No Product Yield

Q: My reaction shows very low conversion to the desired chalcone product. What are the potential causes and solutions?

A: Low conversion in a Claisen-Schmidt condensation can stem from several factors related to reactants, reagents, and reaction conditions.

Experimental Protocols

Below is a detailed methodology for the synthesis of a PFK-158 derivative.

Synthesis of (E)-1-(pyridin-4-yl)-3-(7-(trifluoromethyl)quinolin-2-yl)prop-2-en-1-one (PFK-158)

This protocol is based on the principles of the Claisen-Schmidt condensation for chalcone synthesis.

Materials:

  • 4-acetylpyridine

  • 2-formyl-7-(trifluoromethyl)quinoline

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-acetylpyridine and 1.0 equivalent of 2-formyl-7-(trifluoromethyl)quinoline in absolute ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of 2.5 equivalents of NaOH or KOH in a minimal amount of water or ethanol.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of ~7 using 1M HCl.

  • Isolation of Crude Product: The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product is oily or does not precipitate, perform a liquid-liquid extraction using dichloromethane or ethyl acetate.

  • Drying: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Optimization of Reaction Conditions for PFK-158 Derivative Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.1)Ethanol251245
2NaOH (2.5)Ethanol251278
3KOH (2.5)Ethanol251282
4NaOH (2.5)Methanol251275
5KOH (2.5)Ethanol50670
6Piperidine (1.1)EthanolReflux2435

Note: The data presented in this table is a representative example for optimization studies and actual results may vary based on the specific derivatives and experimental setup.

Visualizations

PFKFB3_Signaling_Pathway PFKFB3 Signaling Pathway in Cancer Glycolysis cluster_upstream Upstream Oncogenic Signals cluster_glycolysis Glycolysis Ras Ras PFKFB3 PFKFB3 Ras->PFKFB3 mTOR mTOR mTOR->PFKFB3 MAPK MAPK MAPK->PFKFB3 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Catalyzes synthesis PFK158 PFK-158 PFK158->PFKFB3 Inhibits F6P Fructose-6-Phosphate F6P->F26BP PFK1 PFK-1 F26BP->PFK1 Allosterically activates F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Catalyzes Glycolysis Increased Glycolysis & Tumor Growth F16BP->Glycolysis

Caption: PFKFB3 signaling pathway and the inhibitory action of PFK-158.

experimental_workflow Experimental Workflow for PFK-158 Derivative Synthesis start Start: Reactant Preparation reaction Claisen-Schmidt Condensation start->reaction Add Base workup Reaction Work-up & Neutralization reaction->workup Monitor by TLC extraction Product Isolation: Filtration or Extraction workup->extraction purification Purification: Column Chromatography or Recrystallization extraction->purification analysis Characterization: NMR, MS, HPLC purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for synthesizing PFK-158 derivatives.

References

Technical Support Center: Troubleshooting Inconsistent MIC Assay Results for Antibacterial Agent 158

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 158. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during Minimum Inhibitory Concentration (MIC) assays. Inconsistent MIC results can be a significant hurdle in antibacterial drug development, and this guide provides troubleshooting steps and frequently asked questions to help ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the MIC values for this compound across replicate plates. What are the potential causes?

A1: Inconsistent MIC results across replicates can stem from several factors. One common issue is improper homogenization of the test substance, leading to concentration gradients across the wells.[1] Other potential causes include variability in inoculum density, edge effects in the microtiter plates, or slight temperature variations during incubation. It is also crucial to ensure that the stock solution of this compound is fully dissolved and stable in the chosen solvent. For some agents, the addition of a surfactant like Polysorbate 80 (P-80) at an optimal concentration (e.g., 0.002%) can improve reproducibility by preventing the agent from binding to plastics.[2]

Q2: Our MIC results for the quality control (QC) strain are consistently out of the expected range. What should we do?

A2: When QC strain results fall outside the established range, it is a clear indicator of a systematic issue with the assay.[3][4][5] The first step is to verify the identity and purity of the QC strain. Sub-culturing the QC strain too many times can lead to mutations and altered susceptibility profiles.[5] Next, check the expiration dates and storage conditions of all reagents, including the Mueller-Hinton broth, and the antibiotic discs or solutions.[6] The preparation of the inoculum to the correct density (typically ~5 x 10^5 CFU/mL) is critical and should be verified.[7] If the issue persists, it may be necessary to prepare fresh stock solutions of the QC antibiotic and this compound.

Q3: We are seeing "skipped wells," where there is growth at a higher concentration of this compound but no growth at a lower concentration. How should we interpret this?

A3: The phenomenon of "skipped wells" can be perplexing. It can sometimes be attributed to technical errors such as contamination of a single well or an error in the dilution series.[8] Another possibility is the "Eagle effect," where some bactericidal agents show reduced activity at very high concentrations.[8] It is recommended to repeat the assay, paying close attention to aseptic technique and the accuracy of dilutions. If the issue persists, it may indicate a specific interaction between this compound and the test organism that requires further investigation.

Q4: How much variation in MIC values is considered acceptable?

A4: Due to the serial two-fold dilution method used in MIC assays, a variation of ±1 two-fold dilution is generally considered acceptable and within the inherent variability of the test.[9][10] For example, if the modal MIC is 2 µg/mL, results of 1 µg/mL and 4 µg/mL would be considered consistent. However, variations greater than this warrant investigation into the potential sources of error. Inter-laboratory variation can also contribute to differences in MIC values.[11][12][13]

Troubleshooting Guide

When faced with inconsistent MIC results for this compound, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
High variability between replicates - Incomplete solubilization or precipitation of Agent 158.- Inaccurate pipetting.- Uneven inoculum distribution.- Edge effects in the microplate.- Ensure Agent 158 is fully dissolved in the appropriate solvent. Consider the use of a surfactant if solubility is an issue.[2]- Calibrate and verify the accuracy of all pipettes.[14]- Thoroughly mix the inoculum before dispensing.- Avoid using the outermost wells of the plate or fill them with sterile broth to maintain humidity.
QC strain MIC out of range - Contaminated or mutated QC strain.- Expired or improperly stored reagents.- Incorrect inoculum density.- Procedural deviation.- Obtain a fresh, certified QC strain.[5]- Check all reagent expiration dates and storage conditions.[6]- Standardize the inoculum preparation using a spectrophotometer or McFarland standards.[7]- Review the entire protocol with all personnel involved to ensure adherence.[14]
No bacterial growth in any wells (including positive control) - Inactive or non-viable inoculum.- Presence of an inhibitor in the media.- Incubation failure.- Verify the viability of the bacterial culture before preparing the inoculum.- Use fresh, pre-tested Mueller-Hinton broth.- Check incubator temperature and atmospheric conditions.
Growth in all wells (including negative control) - Contamination of the broth, inoculum, or Agent 158 stock solution.- Resistant bacterial strain.- Inactive this compound.- Use strict aseptic technique throughout the procedure.- Confirm the expected susceptibility profile of the test organism.- Prepare a fresh stock solution of Agent 158 and verify its activity.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is a standardized method for determining the MIC of this compound. Adherence to this protocol is crucial for obtaining reproducible results.

1. Preparation of Reagents and Materials:

  • This compound: Prepare a stock solution of known concentration in a suitable solvent. The final concentration of the solvent in the assay should not exceed 1% and should be tested for its own antimicrobial activity.

  • Mueller-Hinton Broth (MHB): Prepare according to the manufacturer's instructions and sterilize.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer to a tube of sterile saline or MHB.

    • Adjust the turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]

  • Quality Control (QC) Strain: A well-characterized strain with a known MIC for a standard antibiotic (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[5]

2. Assay Procedure:

  • Serial Dilutions:

    • Dispense 50 µL of MHB into all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

  • Controls:

    • Positive Control (Growth Control): Column 11 should contain 100 µL of MHB with no antibacterial agent.

    • Negative Control (Sterility Control): Column 12 should contain 100 µL of uninoculated MHB.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the inoculum density to ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[8]

  • The positive control well should show distinct turbidity, and the negative control well should remain clear.

  • The MIC of the QC strain with the standard antibiotic should fall within the established acceptable range.

Visualizing the Troubleshooting Workflow

To aid in the troubleshooting process, the following diagram illustrates a logical workflow for addressing inconsistent MIC assay results.

TroubleshootingWorkflow start Inconsistent MIC Results Observed check_qc Are QC Strain Results Within Acceptable Range? start->check_qc investigate_assay_params Investigate Assay Parameters: - Reagent Quality & Storage - Inoculum Preparation - Incubation Conditions check_qc->investigate_assay_params No check_replicates Examine Replicate Variability check_qc->check_replicates Yes review_protocol Review Protocol Adherence with all Personnel investigate_assay_params->review_protocol end Problem Resolved review_protocol->end investigate_agent_prep Investigate Agent 158 Preparation: - Solubility - Homogeneity - Pipetting Accuracy check_replicates->investigate_agent_prep High Variability check_skipped_wells Are 'Skipped Wells' Present? check_replicates->check_skipped_wells Low Variability investigate_agent_prep->end repeat_assay_aseptic Repeat Assay with Strict Aseptic Technique & Dilution Accuracy check_skipped_wells->repeat_assay_aseptic Yes results_valid Results Considered Valid (Within ±1 Dilution) check_skipped_wells->results_valid No further_investigation Further Investigation Required: - Potential Eagle Effect - Agent-Organism Interaction repeat_assay_aseptic->further_investigation Issue Persists repeat_assay_aseptic->end Issue Resolved further_investigation->end results_valid->end

Caption: Troubleshooting decision tree for inconsistent MIC assay results.

This guide provides a foundational framework for addressing inconsistent results in MIC assays for this compound. By systematically evaluating potential sources of error and adhering to standardized protocols, researchers can enhance the reliability and reproducibility of their data.

References

Optimizing incubation time for CY-158-11 antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel antibacterial agent, CY-158-11. The information herein is designed to assist in the optimization of incubation times for various antibacterial assays, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for a CY-158-11 antibacterial susceptibility test?

A1: For initial antibacterial susceptibility testing of CY-158-11 against Staphylococcus aureus, a standard incubation time of 16-20 hours at 35 ± 2°C is recommended. This aligns with general guidelines for broth microdilution and disk diffusion methods. However, optimization is crucial for novel compounds like CY-158-11.

Q2: Why is it important to optimize the incubation time for CY-158-11 assays?

A2: Optimizing incubation time is critical for several reasons. Insufficient incubation may not allow for adequate bacterial growth, leading to an overestimation of the compound's efficacy. Conversely, excessive incubation can lead to degradation of the compound or the development of resistant subpopulations, resulting in an underestimation of its activity. Given that CY-158-11 has a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the bacteria, determining the precise incubation time is essential for accurate minimum inhibitory concentration (MIC) determination.[1][2]

Q3: My MIC values for CY-158-11 are inconsistent between experiments. Could incubation time be the cause?

A3: Yes, inconsistent incubation times can be a significant source of variability in MIC values. Other factors to consider include differences in inoculum preparation, media composition, and the specific strain of bacteria being tested. Ensure that all experimental parameters, including incubation time, are kept consistent across all assays.

Q4: Can I shorten the incubation time for my CY-158-11 assays to get faster results?

A4: While shortening incubation times is desirable for rapid diagnostics, it requires careful validation. Some studies have shown that for certain antibiotics and bacteria, incubation times as short as 6-10 hours can provide accurate results.[3][4][5] However, this must be empirically determined for CY-158-11 and your specific bacterial strain. A validation experiment comparing results from a shortened incubation period to the standard 16-20 hour period is necessary.

Q5: How does the bacteriostatic nature of CY-158-11 affect the interpretation of results at different incubation times?

A5: Since CY-158-11 is bacteriostatic, it primarily inhibits bacterial replication.[1][2] At shorter incubation times, the inhibitory effect might be clear. However, with extended incubation, the bacterial population may adapt or the compound may degrade, potentially leading to turbidity in wells that were initially clear. This underscores the importance of reading the MIC at a standardized and optimized time point.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of incubation time for CY-158-11 antibacterial assays.

Problem Possible Cause Recommended Solution
No bacterial growth in the positive control wells. Inoculum viability issue.Verify the viability of your bacterial stock. Streak the stock onto an appropriate agar plate and check for growth.
Incorrect incubation temperature.Ensure the incubator is calibrated and maintained at 35 ± 2°C.
Issues with the growth medium.Confirm that the correct medium (e.g., Mueller-Hinton Broth) was used and that it is not expired.
Faint or inconsistent growth, making MIC determination difficult. Inoculum density is too low.Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.
Incubation time is too short.Increase the incubation time in increments (e.g., 2 hours) and observe the growth. Perform a time-course experiment to determine the optimal reading time.
High background turbidity in all wells. Contamination of the medium or inoculum.Use aseptic techniques throughout the experimental setup. Check the sterility of the medium and reagents.
Precipitation of CY-158-11.Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or adjusting the concentration range.
MIC values are significantly higher than expected. Incubation time is too long.Extended incubation can lead to compound degradation. Determine the MIC at earlier time points (e.g., 16, 18, 20, 24 hours) to see if the MIC increases with time.
High inoculum density.An overly dense inoculum can overcome the inhibitory effect of the compound. Ensure your inoculum is standardized.
MIC values are significantly lower than expected. Incubation time is too short.The bacteria may not have had sufficient time to grow. Ensure you are incubating for at least the minimum recommended time (16 hours).
Inoculum density is too low.A lower starting number of bacteria will be more easily inhibited. Standardize your inoculum.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for MIC Assay

This protocol outlines a method to determine the optimal incubation time for assessing the antibacterial activity of CY-158-11 against a specific bacterial strain.

Materials:

  • CY-158-11 stock solution

  • Bacterial culture (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of CY-158-11: Perform a two-fold serial dilution of CY-158-11 in CAMHB in a 96-well plate. Include a positive control (no compound) and a negative control (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Incubation and Reading: Incubate the plate at 35 ± 2°C. Measure the optical density (OD) at 600 nm at multiple time points (e.g., 12, 16, 18, 20, 24, and 48 hours).

  • Data Analysis: The MIC is the lowest concentration of CY-158-11 that inhibits visible growth. The optimal incubation time is the point at which the positive control has reached sufficient turbidity for a clear reading, and the MIC value is stable and reproducible.

Data Presentation: Example of Incubation Time Optimization Data
Incubation Time (hours)OD600 of Positive ControlMIC of CY-158-11 (µg/mL)
120.158
160.4516
180.6216
200.7816
240.9532
481.1064

In this example, 16-20 hours would be the optimal incubation window as the positive control shows robust growth and the MIC value is stable.

Visualizations

Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) setup_plate Inoculate 96-well Plate prep_inoculum->setup_plate prep_compound Prepare Serial Dilutions of CY-158-11 prep_compound->setup_plate incubate Incubate at 35°C setup_plate->incubate measure Read OD600 at Multiple Time Points (e.g., 12, 16, 18, 20, 24h) incubate->measure determine_mic Determine MIC at Each Time Point measure->determine_mic select_time Select Optimal Incubation Time (Stable MIC & Adequate Growth) determine_mic->select_time G start Inconsistent MIC Results for CY-158-11 check_incubation Was the incubation time consistent across all assays? start->check_incubation check_inoculum Was the inoculum standardized to 0.5 McFarland? check_incubation->check_inoculum Yes standardize_incubation Standardize incubation time based on optimization data. check_incubation->standardize_incubation No check_media Was the same batch of media used? check_inoculum->check_media Yes standardize_inoculum Ensure consistent inoculum preparation. check_inoculum->standardize_inoculum No check_technique Was aseptic technique followed consistently? check_media->check_technique Yes use_same_media Use a single, quality-controlled batch of media. check_media->use_same_media No review_technique Review and standardize laboratory procedures. check_technique->review_technique No end Consistent MIC Results check_technique->end Yes standardize_incubation->check_inoculum standardize_inoculum->check_media use_same_media->check_technique review_technique->end G cluster_cell Staphylococcus aureus membrane Cytoplasmic Membrane cytoplasm Cytoplasm permeability Increased Permeability membrane->permeability potential Dissipation of Membrane Potential membrane->potential cy158_11 CY-158-11 disruption Membrane Perturbation cy158_11->disruption disruption->membrane growth_inhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) permeability->growth_inhibition potential->growth_inhibition

References

How to overcome experimental variability with PFK-158

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFK-158 is a valuable tool for studying cancer metabolism and has potential as an antineoplastic agent.[1][2] Consistent and reproducible experimental results are critical for advancing research. This guide will help you overcome common sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PFK-158?

A1: PFK-158 is a potent and selective inhibitor of PFKFB3.[3][4] PFKFB3 is an enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[5] By inhibiting PFKFB3, PFK-158 reduces the levels of F2,6BP, leading to decreased glycolytic flux.[1] This results in reduced glucose uptake, ATP production, and lactate release in cancer cells, ultimately inducing apoptosis and autophagy.[4][6]

Q2: How should I prepare and store PFK-158 stock solutions?

A2: Proper preparation and storage of PFK-158 are crucial for maintaining its activity and ensuring reproducible results. PFK-158 is soluble in DMSO.[7] For in vitro studies, PFK-158 is typically dissolved in DMSO.[6] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2][3] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[3] For short-term storage, stock solutions can be kept at -20°C for up to one month.[3][4]

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results in cell-based assays can arise from several factors:

  • Compound Instability: Ensure that your PFK-158 stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions in culture media for each experiment.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to PFK-158 due to differences in their metabolic profiles and dependence on glycolysis.[6] It is important to characterize the glycolytic phenotype of your cell line.

  • Assay Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to PFK-158. Standardize these parameters across experiments.

  • Solubility Issues: PFK-158 has poor aqueous solubility.[3] When diluting the DMSO stock in aqueous media, ensure proper mixing to avoid precipitation. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.

Q4: Are there any known off-target effects of PFK-158?

A4: While PFK-158 is described as a selective inhibitor of PFKFB3, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out.[3][4] It is good practice to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects. This can include using a structurally unrelated PFKFB3 inhibitor or using genetic approaches like siRNA or CRISPR to validate findings.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no activity of PFK-158 in in vitro assays Improperly prepared or degraded stock solution.Prepare a fresh stock solution of PFK-158 in anhydrous DMSO.[3] Aliquot and store at -80°C to avoid freeze-thaw cycles.[3]
Low PFKFB3 expression in the cell line.Confirm PFKFB3 expression in your cell line of interest by Western blot or qPCR.
Insufficient incubation time or concentration.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
Precipitation of PFK-158 in culture media Poor aqueous solubility.Ensure the final DMSO concentration is low and consistent across all conditions. Prepare fresh dilutions from the stock solution for each experiment and mix thoroughly.
High variability between replicate experiments Inconsistent cell culture conditions.Standardize cell passage number, seeding density, and growth conditions.
Inconsistent preparation of PFK-158 dilutions.Prepare a master mix of the final PFK-158 dilution to add to replicate wells/plates to minimize pipetting errors.
Unexpected or contradictory results in combination therapies Altered pharmacokinetics or off-target effects of the combined drugs.Perform synergy studies using methods like the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.[6]
Cell-line specific responses to the drug combination.Test the combination in multiple cell lines to determine if the observed effect is generalizable.

Data Presentation

Table 1: Solubility of PFK-158

SolventSolubilityReference
DMSO≥ 25 mg/mL[2]
DMSO14 - 66 mg/mL (moisture-absorbing DMSO reduces solubility)[3]
DMSO1 mg/mL[8]
DMSO2 mg/mL (warmed)
Ethanol4 mg/mL[3]
WaterInsoluble[3]
DMF33 mg/mL[8]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL[8]

Table 2: In Vitro Efficacy of PFK-158

Cell LineAssayIC50Reference
Recombinant human PFKFB3Enzyme Assay137 nM[4][7][8]
JurkatPFKFB3 Activity1.6 µM[8]
JurkatGlucose Uptake0.847 µM[8]
JurkatCell Growth0.33 µM[8]
Gynecologic Cancer CellsApoptosis Induction10 µM (in combination with Carboplatin)[4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of PFK-158 in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of PFK-158 or vehicle control (DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Glucose Uptake Assay (2-NBDG)

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of PFK-158 for the specified duration.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with glucose-free medium for 30 minutes.

  • Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with cold PBS to remove excess 2-NBDG.

  • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence intensity to the total protein content of each sample.

3. Western Blot Analysis for PFKFB3 Phosphorylation

  • Treat cells with PFK-158 as required.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-PFKFB3 (Ser461) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip and re-probe the membrane for total PFKFB3 and a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

PFK158_Mechanism_of_Action Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Activated by F2,6BP F26BP Fructose-2,6-Bisphosphate F6P->F26BP Glycolysis Glycolysis F16BP->Glycolysis PFK1 PFK-1 PFKFB3 PFKFB3 PFKFB3->F26BP Synthesizes F26BP->PFK1 Activates PFK158 PFK-158 PFK158->PFKFB3 Inhibits

Caption: PFK-158 inhibits PFKFB3, reducing F2,6BP and glycolytic flux.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare PFK-158 Stock (Anhydrous DMSO) Treat_Cells Treat with PFK-158 (and Vehicle Control) Prepare_Stock->Treat_Cells Cell_Culture Culture Cells to Optimal Confluency Seed_Cells Seed Cells in Appropriate Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Viability Metabolism Metabolic Assays (e.g., Glucose Uptake) Treat_Cells->Metabolism Mechanism Mechanistic Studies (e.g., Western Blot) Treat_Cells->Mechanism Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Metabolism->Data_Analysis Mechanism->Data_Analysis

Caption: A typical experimental workflow for studying the effects of PFK-158.

References

Technical Support Center: In Vivo Studies of Antibacterial Agent 158

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 158 in in vivo studies. The information is designed to assist in refining experimental protocols and addressing common challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: High variability in animal survival and bacterial load between subjects in the same treatment group.

  • Question: We are observing significant variability in outcomes (survival, bacterial burden) within the same treatment group for our mouse infection model. What are the potential causes and solutions?

  • Answer: High variability in in vivo studies can stem from several factors.[1][2] It is crucial to standardize the experimental procedures as much as possible. Here are key areas to review:

    • Animal-Related Factors: Ensure that all animals are from the same supplier, strain, sex, and age.[2] Even minor genetic differences between substrains can impact susceptibility to infection and drug metabolism. House animals under identical environmental conditions (temperature, light cycle, diet) to minimize stress-related variations.

    • Inoculum Preparation: The bacterial inoculum should be meticulously prepared and standardized. Ensure that the bacterial culture is in the same growth phase (e.g., mid-logarithmic) for every experiment. Variability in inoculum size can be a major contributor to inconsistent outcomes.[3] Perform serial dilutions and plate counts for each inoculum preparation to confirm the CFU count.

    • Administration Technique: The route and technique of administration for both the bacterial challenge and this compound must be consistent. For intravenous injections, ensure the full dose is delivered into the vein. For oral gavage, avoid accidental administration into the lungs. For intratracheal instillation, visualize the trachea to ensure accurate delivery.[4]

    • Experimental Blinding: To minimize unconscious bias, the researchers responsible for administering treatment, monitoring animals, and assessing outcomes should be blinded to the treatment groups.

Issue 2: Poor in vivo efficacy of this compound despite excellent in vitro activity (low MIC).

  • Question: this compound shows potent activity against our target pathogen in vitro, but we are not seeing the expected efficacy in our animal model. Why might this be the case?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[5] Several factors can contribute to this:

    • Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may not be reaching or maintaining effective concentrations at the site of infection.[6]

      • Absorption and Bioavailability: If administered orally, the agent may have poor absorption from the gastrointestinal tract. Consider alternative routes of administration such as intravenous or intraperitoneal injection.

      • Distribution: The drug may not effectively penetrate the target tissue (e.g., lung, brain).

      • Metabolism and Excretion: The agent might be rapidly metabolized by the liver or excreted by the kidneys, leading to a short half-life.[7]

    • Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to act on the bacteria.

    • Host Factors: The in vivo environment is much more complex than in vitro conditions. The presence of host factors, such as inflammatory mediators or enzymes, could potentially inactivate the antibacterial agent.

    • Inoculum Effect: A high bacterial load at the infection site can sometimes reduce the efficacy of an antibiotic, a phenomenon known as the inoculum effect.[3]

Issue 3: Unexpected toxicity or adverse effects in animals treated with this compound.

  • Question: We are observing unexpected adverse effects (e.g., weight loss, lethargy, organ damage) in our treatment groups, even at doses expected to be non-toxic. What should we investigate?

  • Answer: Unexpected toxicity can arise from a variety of sources. It is important to systematically investigate the potential causes:

    • Vehicle/Formulation Toxicity: The vehicle used to dissolve or suspend this compound may be causing the toxicity. Run a control group treated with the vehicle alone to assess its effects.

    • Dose Miscalculation: Double-check all dose calculations, including conversions from in vitro concentrations to in vivo dosages.

    • Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.

    • Endotoxin Contamination: If the antibacterial agent is produced in a bacterial system, endotoxin contamination can cause severe inflammatory reactions and toxicity. Ensure that the drug preparation is tested for and free of endotoxins.

    • Species-Specific Toxicity: The animal model being used may have a different sensitivity to the compound compared to other species.

Data Presentation: Pharmacokinetics and Dosing

The following tables provide a hypothetical pharmacokinetic profile for this compound in mice and general dosing guidelines for preclinical studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)
Dose 10 mg/kg50 mg/kg
Cmax (µg/mL) 25.05.0
Tmax (h) 0.11.0
AUC (0-24h) (µg·h/mL) 5020
Half-life (t1/2) (h) 2.02.5
Bioavailability (%) 10040

Table 2: General Dosing Guidelines for Antimicrobial Agents in Mice

Route of AdministrationTypical Dosage Range (mg/kg)Frequency
Intravenous (IV) 5 - 50Once or twice daily
Intraperitoneal (IP) 10 - 100Once or twice daily
Subcutaneous (SC) 10 - 100Once or twice daily
Oral (PO) 20 - 200Once or twice daily

Note: These are general guidelines. The optimal dose and schedule for this compound must be determined experimentally.

Experimental Protocols

Detailed methodologies for common in vivo infection models are provided below.

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

This model induces polymicrobial sepsis and is considered clinically relevant.[8][9][10]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.

  • Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Ligation: Exteriorize the cecum and ligate it with a silk suture at a desired distance from the distal end (the degree of ligation determines the severity of sepsis).

  • Puncture: Puncture the ligated cecum once or twice with a needle (the needle gauge also influences severity). A small amount of fecal matter may be expressed.

  • Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures or surgical clips.

  • Fluid Resuscitation and Analgesia: Administer pre-warmed saline subcutaneously for fluid resuscitation and provide post-operative analgesia as per institutional guidelines.

  • Treatment and Monitoring: Administer this compound at the predetermined time points. Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival.

Murine Pneumonia Model

This model is used to study lung infections.[4][11][12]

  • Bacterial Preparation: Grow the desired bacterial strain to mid-log phase and wash with sterile saline. Resuspend the bacteria to the target concentration (e.g., 1 x 10^7 CFU in 50 µL).

  • Anesthesia: Anesthetize the mouse lightly.

  • Inoculation:

    • Intranasal: Hold the mouse in a supine position and instill the bacterial suspension into the nares.

    • Intratracheal: Visualize the trachea and directly instill the bacterial suspension. This method is more precise but technically more challenging.[4]

  • Recovery: Allow the mouse to recover on a warming pad.

  • Treatment and Monitoring: Administer this compound and monitor for signs of respiratory distress and survival. At selected time points, euthanize the animals and harvest the lungs for bacterial load determination (CFU counts) and histopathology.

Murine Skin Infection Model

This model is suitable for studying skin and soft tissue infections.[13][14][15]

  • Hair Removal: Anesthetize the mouse and shave a small area on the dorsum.

  • Infection:

    • Subcutaneous Injection: Inject the bacterial suspension subcutaneously.[14]

    • Wound Infection: Create a small, full-thickness wound with a biopsy punch and apply the bacterial inoculum directly to the wound.[13]

  • Dressing (Optional): A transparent dressing may be applied to the wound.[16]

  • Treatment and Monitoring: Administer this compound. Monitor the lesion size, abscess formation, and overall health of the animal. At the end of the study, the skin tissue can be excised for bacterial quantification and histological analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in the host response to bacterial infection and a general workflow for in vivo efficacy studies.

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization infection_model Induce Infection (Sepsis, Pneumonia, etc.) animal_acclimatization->infection_model bacterial_culture Bacterial Culture Preparation bacterial_culture->infection_model drug_formulation Drug Formulation treatment_admin Administer This compound drug_formulation->treatment_admin infection_model->treatment_admin clinical_signs Monitor Clinical Signs treatment_admin->clinical_signs bacterial_load Determine Bacterial Load (CFU) treatment_admin->bacterial_load histopathology Histopathology treatment_admin->histopathology survival_analysis Survival Analysis clinical_signs->survival_analysis data_analysis Statistical Analysis survival_analysis->data_analysis bacterial_load->data_analysis histopathology->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: General workflow for in vivo efficacy studies of this compound.

tlr_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAMPs Bacterial PAMPs (e.g., LPS, LTA) TLR Toll-like Receptor (TLR) PAMPs->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Caption: Simplified Toll-like Receptor (TLR) signaling pathway in response to bacterial PAMPs.

inflammasome_activation cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs Bacterial PAMPs TLR TLR PAMPs->TLR NFkB NF-κB TLR->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Transcription IL1B IL-1β (Active) Pro_IL1B->IL1B Cleavage by Casp-1 DAMPs DAMPs / Toxins NLRP3 NLRP3 DAMPs->NLRP3 ASC ASC NLRP3->ASC Recruits Inflammasome Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induces

Caption: Canonical inflammasome activation pathway leading to inflammation.

References

How to select the right bacterial strains for testing PFK-158

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PFK-158, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide focuses on the selection of appropriate cancer cell lines for testing, detailed experimental protocols, and troubleshooting common issues. Additionally, it addresses the observed synergistic effects of PFK-158 with antibiotics against resistant bacteria.

Frequently Asked Questions (FAQs)

Q1: What is PFK-158 and what is its primary mechanism of action?

A1: PFK-158 is a potent and selective small molecule inhibitor of PFKFB3, a key enzyme that regulates glycolysis.[1][2] PFKFB3 produces fructose-2,6-bisphosphate, a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting step in glycolysis. By inhibiting PFKFB3, PFK-158 reduces the rate of glycolysis, leading to decreased glucose uptake, ATP production, and lactate release in highly glycolytic cells, such as cancer cells.[1][2][3] This metabolic stress can induce apoptosis and autophagy, thereby inhibiting cancer cell proliferation.[1]

Q2: How do I select the right cancer cell lines for my PFK-158 experiments?

A2: The selection of appropriate cancer cell lines is critical for obtaining meaningful results. Consider the following factors:

  • PFKFB3 Expression and Activity: Choose cell lines with high basal expression and/or activity of PFKFB3. Chemoresistant cell lines often exhibit higher levels of phosphorylated (active) PFKFB3.[4]

  • Glycolytic Dependence: Cell lines that are highly dependent on glycolysis for their energy production (the "Warburg effect") are generally more sensitive to PFK-158.

  • MYC Overexpression: Small cell lung cancer (SCLC) cell lines with high MYC expression have been shown to be more sensitive to PFK-158.[5]

  • Experimental Context: If you are studying chemoresistance, using paired isogenic chemosensitive and chemoresistant cell lines (e.g., OV2008 and C13, HeyA8 and HeyA8MDR) can be highly informative.[3]

Q3: What are the typical IC50 values for PFK-158 in cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of PFK-158 varies depending on the cell line and the assay conditions. The IC50 for recombinant PFKFB3 is approximately 137 nM.[1] For cancer cell lines, IC50 values for cell viability after 24 hours of treatment can range from 3 to 12 µM.[6]

Q4: I've seen literature mentioning PFK-158 and bacteria. Does PFK-158 have antibacterial activity?

A4: PFK-158 is not a conventional antibiotic and does not typically exhibit direct broad-spectrum antibacterial activity on its own. However, it has been shown to have a significant synergistic effect with the antibiotic colistin against colistin-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae.[7][8][9][10] In combination with colistin, PFK-158 can help overcome antibiotic resistance and effectively inhibit the growth of these pathogens.[7][8][9][10] This is a promising area of research for combating antibiotic-resistant infections.

Quantitative Data Summary

Table 1: IC50 Values of PFK-158 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
H1048Small Cell Lung Carcinoma7.1 ± 1.624
H1882Small Cell Lung Carcinoma8.4 ± 2.824
H1876Small Cell Lung Carcinoma10.1 ± 2.324
DMS53Small Cell Lung Carcinoma11.2 ± 2.424
H28Malignant Pleural Mesothelioma~3-1224
EMMesoMalignant Pleural Mesothelioma~3-1224
H226Malignant Pleural Mesothelioma~3-1224
H2052Malignant Pleural Mesothelioma~3-1224

Note: IC50 values can vary between laboratories and with different experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of PFK-158 on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PFK-158

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of PFK-158 in complete medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the medium from the wells and add 100 µL of the PFK-158 dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Glucose Uptake Assay

This protocol measures the effect of PFK-158 on glucose uptake using the fluorescent glucose analog 2-NBDG.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PFK-158

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format for analysis (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry).

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with the desired concentrations of PFK-158 or vehicle control for the specified time.

  • Wash the cells with warm PBS.

  • Incubate the cells with a working solution of 2-NBDG (typically 50-100 µM) in glucose-free medium for 15-30 minutes at 37°C.

  • Wash the cells three times with cold PBS to remove excess 2-NBDG.

  • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the uptake of 2-NBDG.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low cell viability in control group Cell density is too low or too high.Optimize seeding density for your cell line.
Contamination (bacterial, fungal, or mycoplasma).Discard contaminated cultures and use fresh, sterile reagents and aseptic techniques.[11][12]
Poor quality of reagents (medium, serum).Use fresh, high-quality reagents and test new lots of serum before use.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and low passage number range.
Inaccurate drug concentrations.Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.
Fluctuation in incubator conditions (temperature, CO2).Regularly calibrate and monitor incubator settings.[11]
PFK-158 shows no effect Cell line is not dependent on glycolysis.Select a cell line known to be highly glycolytic.
PFK-158 has degraded.Store PFK-158 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions from the stock for each experiment.
Insufficient incubation time.Increase the incubation time to 48 or 72 hours.
Precipitation of PFK-158 in medium PFK-158 has low aqueous solubility.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Prepare a concentrated stock solution in an appropriate solvent and then dilute it in the culture medium.

Visualizations

PFK158_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFKFB3 PFKFB3 F6P->PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate ATP ATP Pyruvate->ATP PFK1 PFK-1 F26BP Fructose-2,6-BP PFKFB3->F26BP F26BP->PFK1 PFK158 PFK-158 PFK158->PFKFB3

Caption: Mechanism of action of PFK-158 in cancer cells.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with PFK-158 (series of concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for a cell viability (MTT) assay with PFK-158.

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Optimizing Buffer Conditions for Antibacterial Agent 158

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Antibacterial agent 158 (also known as CY-158-11).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the experimental use of this compound.

Q1: My this compound precipitates out of solution during my experiment. What could be the cause and how can I fix it?

Possible Causes:

  • Incorrect pH: The solubility of small molecule compounds can be highly dependent on the pH of the buffer.

  • High Ionic Strength: Excessive salt concentrations in the buffer can decrease the solubility of the agent.

  • Buffer Composition: Some buffer components may interact with Agent 158, leading to precipitation.

Solutions:

  • pH Optimization: Test a range of buffers with different pH values to determine the optimal pH for solubility. It is crucial to select a buffer system whose pKa is close to the desired experimental pH.

  • Adjust Ionic Strength: Try reducing the salt concentration (e.g., NaCl) in your buffer or test buffers with different ionic strengths.[1]

  • Screen Different Buffers: Experiment with alternative buffer systems. For example, if you are using a phosphate buffer, consider trying a Tris-based or HEPES buffer.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 158 across experiments. Why is this happening?

Possible Causes:

  • Buffer Variability: Inconsistent preparation of the buffer (e.g., slight pH shifts, incorrect component concentrations) can affect the agent's activity.

  • Inoculum Preparation: The density of the bacterial inoculum must be standardized for consistent MIC results.[2][3]

  • Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and, consequently, the apparent MIC.

Solutions:

  • Standardize Buffer Preparation: Use a calibrated pH meter and precise measurements for all buffer components. Prepare a large batch of buffer for a series of experiments to minimize variability.

  • Standardize Inoculum: Follow a standard protocol, such as adjusting the inoculum to a 0.5 McFarland standard, to ensure a consistent starting bacterial concentration.[4]

  • Control Incubation: Ensure that incubation temperature and duration are kept constant for all experiments.

Q3: The antibacterial activity of Agent 158 seems lower than expected. How can I enhance its performance?

Possible Causes:

  • Suboptimal pH: The activity of an antibacterial agent can be pH-dependent. The charge state of the molecule, which can be influenced by pH, may be crucial for its interaction with the bacterial cell membrane.

  • Antagonistic Buffer Components: Certain ions or molecules in the buffer could be interfering with the mechanism of action of Agent 158. For instance, high concentrations of divalent cations like MgCl2 can sometimes stabilize the bacterial outer membrane, potentially reducing the effectiveness of membrane-targeting agents.[1]

  • Agent Degradation: The stability of Agent 158 might be compromised in certain buffer conditions over the duration of the experiment.

Solutions:

  • pH Screening: Perform a pH optimization study to identify the pH at which Agent 158 exhibits the highest activity.

  • Buffer Component Analysis: Test the effect of individual buffer components on the agent's activity. For example, compare the MIC in a buffer with and without certain salts.

  • Stability Assessment: Evaluate the stability of Agent 158 in your chosen buffer over time. This can be done by pre-incubating the agent in the buffer for the duration of the experiment before adding it to the bacterial culture.

Data Presentation: Buffer System Properties

The following table summarizes common biological buffer systems that can be screened for optimizing experiments with this compound.

Buffer SystempKa at 25°CBuffering RangeCommon Concentration (mM)Notes
Phosphate (PBS) 7.216.5 - 7.510 - 50Can inhibit the growth of some bacteria like Staphylococcus aureus.[5][6]
Tris 8.067.5 - 9.020 - 100Can permeate cell membranes and may have physiological effects.[5]
HEPES 7.486.8 - 8.210 - 25Generally considered to have minimal interaction with biological systems.
MOPS 7.206.5 - 7.920 - 50A Good's buffer, often used in bacterial culture media.
PIPES 6.766.1 - 7.520 - 50Another Good's buffer, suitable for experiments in the slightly acidic range.

Experimental Protocols

Protocol 1: Determination of Optimal Buffer for this compound Activity

This protocol outlines a method to screen different buffer systems to identify the optimal conditions for the antibacterial activity of Agent 158 using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Buffer Systems: a. Prepare 100 mM stock solutions of at least three different buffer systems from the table above (e.g., PBS, Tris, HEPES). b. Adjust the pH of each buffer stock to a range of relevant values (e.g., 6.5, 7.0, 7.5, 8.0) using HCl or NaOH. c. Prepare working solutions of each buffer at the desired final concentration (e.g., 10 mM) in sterile Mueller-Hinton Broth (MHB).

2. Preparation of this compound: a. Prepare a stock solution of Agent 158 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). b. Create a series of two-fold dilutions of Agent 158 in each of the prepared buffer-MHB solutions in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Preparation of Bacterial Inoculum: a. Culture the target bacterium (e.g., Staphylococcus aureus) overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the Agent 158 dilutions. b. Include a positive control (bacteria in buffer-MHB without agent) and a negative control (buffer-MHB only) for each buffer system. c. Incubate the plates at 37°C for 16-24 hours.

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of Agent 158 that completely inhibits visible growth.[2][7] c. Compare the MIC values obtained in the different buffer conditions. The buffer system and pH that yield the lowest MIC value are considered optimal for the agent's activity.

Visualizations

Signaling Pathway and Mechanism of Action

Recent studies indicate that this compound (CY-158-11) exerts its bacteriostatic effect against Staphylococcus aureus by targeting the bacterial cell membrane.[8][9] The agent increases the permeability of the cell membrane, leading to the dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions.[8][9]

Agent158_Mechanism cluster_extracellular Extracellular Space cluster_cell Staphylococcus aureus Cell Agent158 This compound (CY-158-11) CellMembrane Cell Membrane Agent158->CellMembrane Interacts with and increases permeability of MembranePotential Membrane Potential Dissipation CellMembrane->MembranePotential Leads to CellDeath Inhibition of Bacterial Growth (Bacteriostatic Effect) MembranePotential->CellDeath Results in

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for optimizing buffer conditions for experiments involving this compound.

Buffer_Optimization_Workflow Start Start: Define Experimental Goal SelectBuffers Select Candidate Buffers (e.g., PBS, Tris, HEPES) Start->SelectBuffers PrepareSolutions Prepare Buffer Solutions at Various pH Values SelectBuffers->PrepareSolutions PrepAgent Prepare Serial Dilutions of Agent 158 PrepareSolutions->PrepAgent MICAssay Perform Broth Microdilution MIC Assay PrepAgent->MICAssay Incubate Incubate Plates (16-24h at 37°C) MICAssay->Incubate ReadResults Read and Record MIC Values Incubate->ReadResults Analyze Analyze Data: Compare MICs across Buffers ReadResults->Analyze SelectOptimal Select Optimal Buffer (Lowest MIC & Good Solubility) Analyze->SelectOptimal End End: Use Optimized Buffer for Future Experiments SelectOptimal->End

Caption: Workflow for buffer condition optimization.

References

How to interpret ambiguous time-kill curve results for CY-158-11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting time-kill curve results for the novel antibacterial compound CY-158-11.

Frequently Asked Questions (FAQs)

Q1: What is CY-158-11 and what is its mechanism of action?

CY-158-11 is a novel small-molecule, maleimide-diselenide hybrid compound with demonstrated antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains.[1][2][3] Its primary mechanism of action is the selective perturbation of the bacterial cytoplasmic membrane.[1][2] This disruption leads to increased membrane permeability, dissipation of membrane potential, and ultimately, inhibition of bacterial growth.[3][4]

Q2: What is a time-kill assay and what are the expected results for CY-158-11?

A time-kill assay is a method used to determine the rate and extent of antimicrobial activity of a compound against a specific microorganism over time.[5][6] For CY-158-11, published studies indicate that it typically exhibits a bacteriostatic effect, which means it inhibits bacterial growth rather than directly killing the bacteria.[3][4][7] A bacteriostatic effect in a time-kill assay is characterized by the colony-forming units per milliliter (CFU/mL) remaining relatively constant or showing a slight decrease compared to the initial inoculum.[5] In contrast, a bactericidal effect would show a significant reduction in CFU/mL, typically a 3-log₁₀ decrease (99.9% killing).[5]

Q3: My time-kill curve for CY-158-11 is showing ambiguous results. What could be the cause?

Ambiguous time-kill curve results can arise from several experimental factors. These may include:

  • Inoculum Effect: The starting bacterial density can influence the apparent activity of an antimicrobial. A very high initial inoculum may overwhelm the compound's efficacy.[8]

  • Compound Stability: The stability of CY-158-11 under your specific experimental conditions (e.g., media components, pH, temperature) could affect its activity over the time course of the assay.

  • Experimental Technique: Inconsistent sampling, plating, or colony counting can introduce significant variability.

  • Paradoxical Effect: Some antimicrobials exhibit a paradoxical effect where higher concentrations result in less killing than lower concentrations.[9]

  • Persister Cells: The presence of a subpopulation of dormant, antibiotic-tolerant "persister" cells can lead to a plateau in the killing curve.[9]

Troubleshooting Guide for Ambiguous Time-Kill Curve Results

If your time-kill curve for CY-158-11 does not show a clear bacteriostatic or bactericidal pattern, consider the following troubleshooting steps.

Potential Issue: Inconsistent or Unexpected Bacterial Growth
Observation Potential Cause Recommended Action
No growth in the control group.Inoculum was not viable or was too small.Verify the viability and concentration of your starting bacterial culture. Ensure the inoculum is in the logarithmic growth phase.
Slow or erratic growth in the control group.Suboptimal growth conditions (e.g., temperature, aeration, media).Optimize growth conditions for your specific bacterial strain. Ensure consistent incubation and agitation.[8][10]
Regrowth of bacteria after an initial decline in treated samples.Compound degradation or selection for resistant mutants.Assess the stability of CY-158-11 in your assay medium over the experiment's duration. Consider shorter time points.
Potential Issue: Variability Between Replicates
Observation Potential Cause Recommended Action
High variability in CFU/mL counts between replicate samples.Inaccurate pipetting, inconsistent mixing, or plating errors.Ensure thorough mixing of cultures before sampling. Use calibrated pipettes and practice consistent plating techniques.
"Clumping" of bacteria leading to inaccurate colony counts.Bacterial aggregation.Gently vortex or sonicate the bacterial suspension before plating to ensure a homogenous single-cell suspension.
Potential Issue: Atypical Dose-Response
Observation Potential Cause Recommended Action
Higher concentrations of CY-158-11 show less activity than lower concentrations.Paradoxical effect ("Eagle effect").[9]Test a wider range of concentrations, including those well above the MIC, to fully characterize the dose-response curve.
A plateau in killing is observed, with a subpopulation of surviving bacteria.Presence of persister cells.[9]Isolate and re-test the susceptibility of the surviving population to confirm they are not resistant mutants.

Experimental Protocols

Standard Time-Kill Assay Protocol for CY-158-11 against S. aureus

This protocol is adapted from published studies on CY-158-11.[7]

  • Inoculum Preparation:

    • Culture S. aureus overnight in Tryptic Soy Broth (TSB).

    • Dilute the overnight culture in fresh TSB to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes containing TSB with CY-158-11 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).

    • Include a growth control tube containing TSB with the same concentration of the solvent (e.g., DMSO) used to dissolve CY-158-11.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking (e.g., 220 rpm).[7]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot (e.g., 100 µL) from each tube.[7]

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile phosphate-buffered saline (PBS).

    • Plate the dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

Visualizations

CY_158_11_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space CY_158_11 CY-158-11 Membrane Membrane Perturbation CY_158_11->Membrane Permeability Increased Permeability Membrane->Permeability Potential Dissipation of Membrane Potential Membrane->Potential Growth_Inhibition Inhibition of Bacterial Growth Permeability->Growth_Inhibition Potential->Growth_Inhibition

Caption: Proposed mechanism of action for CY-158-11.

Troubleshooting_Workflow Start Ambiguous Time-Kill Curve Results Check_Controls Review Growth and Sterility Controls Start->Check_Controls Control_OK Controls are Valid Check_Controls->Control_OK OK Control_Issue Control Issue Identified: - Inoculum Viability - Growth Conditions Check_Controls->Control_Issue Issue Check_Variability Assess Variability Between Replicates Variability_OK Low Variability Check_Variability->Variability_OK OK Variability_Issue High Variability Identified: - Pipetting/Plating Error - Bacterial Clumping Check_Variability->Variability_Issue Issue Check_Dose_Response Examine Dose-Response Relationship Dose_OK Expected Dose-Response Check_Dose_Response->Dose_OK OK Dose_Issue Atypical Dose-Response: - Paradoxical Effect - Persister Cells Check_Dose_Response->Dose_Issue Issue Control_OK->Check_Variability Refine_Protocol Refine Experimental Protocol Control_Issue->Refine_Protocol Variability_OK->Check_Dose_Response Variability_Issue->Refine_Protocol End Interpret Results Dose_OK->End Dose_Issue->Refine_Protocol Refine_Protocol->Start Re-run Assay

References

Technical Support Center: Ensuring Integrity in Long-Term Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination issues during long-term antibacterial studies.

Troubleshooting Guide

This guide addresses specific problems that may arise during your long-term antibacterial experiments, offering step-by-step solutions to maintain the integrity of your research.

Q1: I've noticed turbidity and a rapid pH change in my long-term bacterial culture, which is supposed to be uninoculated or contain a slow-growing species. What should I do?

A1: This often indicates bacterial contamination.

Immediate Actions:

  • Isolate: Immediately quarantine the suspected culture vessel to prevent cross-contamination to other experiments.

  • Visualize: Examine a sample of the culture under a phase-contrast microscope to confirm the presence of contaminating microorganisms and note their morphology (e.g., cocci, bacilli).

  • Gram Stain: Perform a Gram stain on the contaminant to quickly categorize it as Gram-positive or Gram-negative, which can help in identifying the source.

  • Discard: Unless the culture is irreplaceable, it is best to discard the contaminated vessel.[1] Autoclave all contaminated materials before disposal.[2]

Root Cause Analysis and Prevention:

  • Aseptic Technique: Review your aseptic technique. Ensure you are working near a Bunsen burner flame to create an upward air current and minimize the time vessels are open.[3][4]

  • Environment: Disinfect all work surfaces, including the biological safety cabinet (BSC), with 70% ethanol before and after use.[5] Ensure the BSC is certified and the airflow is not obstructed.

  • Media and Reagents: Test a sample of the media and other reagents used for the contaminated culture for sterility. Filter-sterilize all prepared solutions.

  • Personal Hygiene: Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid talking, coughing, or sneezing over open cultures.[6]

Q2: My control cultures (without antibacterial agent) in a long-term serial passage experiment are showing unexpected resistance to the tested antibiotic. What is the likely cause and how can I fix it?

A2: This could be due to cross-contamination from resistant cultures or the development of spontaneous resistance.

Immediate Actions:

  • Isolate and Verify: Separate the affected control cultures. Perform an antimicrobial susceptibility test (AST) to confirm the resistance profile.

  • Genotypic Analysis: If possible, use molecular methods to compare the resistant control strain with your experimental resistant strains to check for genetic identity.

Root Cause Analysis and Prevention:

  • Cross-Contamination during Transfer: This is the most likely cause.

    • Dedicated Equipment: Use separate, clearly labeled sets of pipettes, pipette tips, and other equipment for handling resistant and susceptible strains.

    • Workflow: Always handle susceptible control cultures before working with resistant strains.[7] If possible, use different biological safety cabinets.

    • Aerosol Prevention: Use filtered pipette tips and proper pipetting techniques to prevent the generation of aerosols that can spread resistant bacteria.[8]

  • Spontaneous Mutation: While less likely to occur simultaneously across multiple controls, it is a possibility in long-term experiments.

    • Minimize Growth Cycles: Subculture your control strains as infrequently as is feasible for your experimental design to reduce the number of generations where mutations can arise.

    • Lower Inoculum: Use the lowest practical inoculum density for your control cultures.

Q3: I am working with a slow-growing bacterium, and after several weeks, I see fungal hyphae in my culture plates/flasks. How can I address this?

A3: Fungal contamination is a common issue in long-term studies due to the longer incubation times.

Immediate Actions:

  • Isolate: Immediately remove the contaminated culture(s) from the incubator to prevent the spread of fungal spores.

  • Microscopic Confirmation: Visually confirm the presence of fungal elements (hyphae, spores) under a microscope.

  • Decontaminate: Thoroughly clean and disinfect the incubator, biological safety cabinet, and any potentially contaminated equipment with a fungicide recommended for laboratory use. Pay special attention to water pans in incubators, a common source of fungal growth.

Root Cause Analysis and Prevention:

  • Environmental Spores: Fungal spores are ubiquitous in the air.

    • Air Quality: Ensure your laboratory has a good air filtration system. Keep doors and windows closed during aseptic work.[3]

    • Work Surface: Always disinfect your work area thoroughly before and after use.[3]

  • Aseptic Technique:

    • Flaming: Flame the necks of bottles and tubes before and after opening to create a convection current that prevents airborne contaminants from entering.[3]

    • Plate Handling: When working with petri dishes, limit the exposure of the sterile inner surfaces to the air. Consider inoculating plates with the agar surface facing downwards to reduce the settling of spores.[3]

  • Antibiotics in Media: While not a solution for poor aseptic technique, you can consider adding an antifungal agent to your medium if fungal contamination is a persistent problem and it does not interfere with your experimental goals. However, this can sometimes mask underlying low-level bacterial contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a microbiology laboratory?

A1: The most common sources of contamination include:

  • Personnel: Skin cells, hair, and aerosols from breathing, talking, sneezing, and coughing.[6]

  • Environment: Airborne dust, fungal spores, and bacteria from unfiltered air and poorly maintained work surfaces.[3]

  • Equipment: Improperly sterilized loops, spreaders, pipettes, and glassware. Contaminated incubators, water baths, and biological safety cabinets.[7]

  • Media and Reagents: Contaminated water, buffers, media components, and stock solutions.

  • Cross-contamination: Transfer of microorganisms between different cultures due to improper handling or shared equipment.[8]

Q2: What is the difference between sterilization and disinfection?

A2:

  • Sterilization: The complete removal or destruction of all viable microorganisms, including bacterial spores. Common methods include autoclaving (steam under pressure), dry heat, and filtration.[6]

  • Disinfection: The reduction of the number of pathogenic microorganisms to a level at which they do not pose a threat of disease. Disinfectants are typically used on inanimate objects and surfaces. 70% ethanol is a commonly used disinfectant in microbiology labs.[3]

Q3: How can I ensure the sterility of my antibiotic stock solutions over a long-term study?

A3:

  • Preparation: Prepare stock solutions in a sterile environment (e.g., a biological safety cabinet). Filter-sterilize the final solution through a 0.22 µm filter.

  • Storage: Store antibiotic stocks in small, single-use aliquots at the recommended temperature (usually -20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect light-sensitive antibiotics from light.

  • Method Suitability Testing: For sterility testing of the antibiotic solution itself, methods like membrane filtration are preferred to remove the antimicrobial properties of the drug, which could otherwise inhibit the growth of contaminants and lead to false-negative results.[9]

Q4: What are some key aseptic techniques I should always follow?

A4:

  • Always work in a clean, uncluttered, and disinfected area, preferably a biological safety cabinet.[5]

  • Minimize the time that sterile containers are open.[3]

  • Never pass non-sterile items over open sterile containers.

  • Sterilize all equipment that will come into contact with your cultures (e.g., flame inoculating loops until red hot).[10]

  • Handle sterile pipettes by the end containing the cotton plug and do not touch the tip to non-sterile surfaces.[3]

  • Wear appropriate personal protective equipment (PPE).[6]

Q5: How often should I monitor my long-term cultures for contamination?

A5: Visually inspect your cultures daily, if possible, for any signs of contamination such as unexpected turbidity, color changes in the medium, or the appearance of films or colonies.[7] Regular microscopic examination is also recommended, especially for detecting low-level contamination or slow-growing contaminants.

Data on Contamination and Antibiotic Stability

Table 1: Reported Contamination Rates in Microbiology Laboratories

Study TypeContamination RateCommon ContaminantsSource
Blood Cultures (Multicenter Study)1% - 17%Coagulase-negative staphylococci, Diphtheroid bacilli, Streptococcus spp.[11]
Mycobacteriology Laboratory4.6% - 28.2% (monthly variation)Not specified[12]

Note: Contamination rates can vary significantly depending on the laboratory, the procedures performed, and the experience of the personnel.

Table 2: Stability of Common Antibiotics in Solution

AntibioticDiluentStorage TemperatureStability (≥90% of initial concentration)Source
CefazolinD5W or NSRoom Temperature (23°C)At least 3 days[13]
CefazolinD5W or NSRefrigerated (4°C)At least 26 days[13]
CeftriaxoneD5W or NSRoom Temperature (23°C)2 days[13]
CeftriaxoneD5W or NSRefrigerated (4°C)14 days[13]
VancomycinD5W or NSRoom Temperature (23°C)At least 7.5 days[13]
VancomycinD5W or NSRefrigerated (4°C)At least 27.8 days[13]
AmoxicillinNSRoom Temperature12 hours[5]
EnrofloxacinTSB37°C~88.7% remaining after 12 days
NeomycinTSB37°C~70% remaining after 1 day

D5W = 5% Dextrose in Water, NS = 0.9% Sodium Chloride, TSB = Tryptone Soy Broth

Key Experimental Protocols

Protocol 1: Aseptic Technique for Serial Passage in a Long-Term Antibacterial Study

  • Preparation:

    • Disinfect the biological safety cabinet (BSC) with 70% ethanol and allow it to dry.[5]

    • Arrange all necessary sterile materials (culture tubes/flasks with fresh media, pipettes, pipette aid, waste container) inside the BSC, ensuring not to block the air vents. . Label all tubes/flasks clearly.

  • Transfer of Susceptible (Control) Strain:

    • Loosen the cap of the stock culture tube.

    • Sterilize an inoculating loop in a Bunsen burner until it is red hot, then allow it to cool in a sterile area of the agar or by touching the inside of the culture tube without touching the culture.[10]

    • Flame the neck of the stock culture tube.[3]

    • Remove a small amount of the culture.

    • Flame the neck of the stock culture tube again and replace the cap.

    • Flame the neck of the fresh media tube, inoculate the media, flame the neck again, and replace the cap.[3]

    • Sterilize the inoculating loop again before setting it down.[10]

  • Transfer of Experimental (Antibiotic-Exposed) Strains:

    • Follow the same procedure as for the control strain, using separate, dedicated sterile equipment.

    • If possible, perform transfers of antibiotic-exposed strains after handling the control strains to minimize the risk of cross-contamination.

  • Incubation:

    • Incubate all cultures under the appropriate conditions.

  • Clean-up:

    • Place all contaminated disposable materials in a biohazard waste container.

    • Disinfect the work surface of the BSC with 70% ethanol.[5]

Protocol 2: Long-Term Maintenance of Antibiotic Stock Solutions

  • Reconstitution:

    • Following the manufacturer's instructions, reconstitute the powdered antibiotic using a sterile diluent (e.g., sterile water or buffer) inside a BSC.

  • Sterilization:

    • Filter-sterilize the antibiotic stock solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Aliquoting:

    • Dispense the sterile stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. This prevents contamination of the entire stock during repeated use and minimizes freeze-thaw cycles that can degrade the antibiotic.

  • Labeling and Storage:

    • Clearly label each aliquot with the antibiotic name, concentration, date of preparation, and storage conditions.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect them from light if necessary.

  • Quality Control:

    • Periodically, a fresh aliquot can be tested for sterility and potency to ensure its integrity throughout the long-term study.

Visualizations

Contamination_Troubleshooting_Workflow Start Suspicion of Contamination (e.g., turbidity, color change) Isolate Isolate the Culture Start->Isolate Microscopy Microscopic Examination Isolate->Microscopy Identify Identify Contaminant Type Microscopy->Identify Bacterial Bacterial Contamination Identify->Bacterial Bacteria Observed Fungal Fungal Contamination Identify->Fungal Fungus Observed Discard Discard and Decontaminate Equipment Bacterial->Discard Fungal->Discard RootCause Perform Root Cause Analysis Discard->RootCause ReviewAseptic Review Aseptic Technique RootCause->ReviewAseptic CheckMedia Check Media/Reagent Sterility RootCause->CheckMedia CheckEnvironment Check Environment (BSC, Incubator) RootCause->CheckEnvironment ImplementCAPA Implement Corrective and Preventive Actions (CAPA) ReviewAseptic->ImplementCAPA CheckMedia->ImplementCAPA CheckEnvironment->ImplementCAPA

Caption: Workflow for troubleshooting microbial contamination.

Aseptic_Technique_Workflow cluster_0 Preparation cluster_1 Sterile Transfer cluster_2 Completion Disinfect Disinfect Workspace Arrange Arrange Sterile Materials Disinfect->Arrange Flame_Loop Sterilize Loop Arrange->Flame_Loop PPE Wear Appropriate PPE PPE->Disinfect Flame_Tube_Open Flame Tube Neck (Open) Flame_Loop->Flame_Tube_Open Inoculate Inoculate Fresh Medium Flame_Tube_Open->Inoculate Flame_Tube_Close Flame Tube Neck (Close) Inoculate->Flame_Tube_Close Sterilize_Loop_Again Re-sterilize Loop Flame_Tube_Close->Sterilize_Loop_Again Incubate Incubate Culture Sterilize_Loop_Again->Incubate Cleanup Dispose of Waste & Disinfect Incubate->Cleanup

Caption: Key steps in the aseptic transfer of microbial cultures.

References

Technical Support Center: Improving Reproducibility of Anti-Biofilm Assays with CY-158-11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving reproducible results when evaluating the anti-biofilm properties of CY-158-11.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CY-158-11 against Staphylococcus aureus biofilms?

A1: CY-158-11 inhibits S. aureus biofilm formation primarily by hindering initial cell adhesion and downregulating the expression of key biofilm-associated genes.[1][2][3] It has been shown to suppress the transcription of genes involved in the production of polysaccharide intercellular adhesin (PIA), such as icaA, as well as other important regulatory and structural genes like sarA, cidA, lrgA, lrgB, atlA, agrA, sigB, fnbB, clfA, clfB, psmα, and psmβ.[1]

Q2: At what concentration should I use CY-158-11 in my anti-biofilm assay?

A2: It is recommended to use CY-158-11 at a sub-inhibitory concentration to study its anti-biofilm effects without impacting bacterial growth.[1][2][3] A common starting point is 1/8 of the Minimum Inhibitory Concentration (MIC).[2][3] It is crucial to determine the MIC of CY-158-11 for your specific bacterial strain and under your experimental conditions first. The inhibitory effect of CY-158-11 on biofilm formation is dose-dependent.[1]

Q3: Is CY-158-11 cytotoxic to mammalian cells?

A3: Studies have shown that at sub-inhibitory concentrations used for anti-biofilm assays, CY-158-11 is non-toxic to A549 human alveolar epithelial cells and G. mellonella larvae.[1][2][3]

Q4: What is the recommended solvent for CY-158-11?

A4: The synthesis of CY-158-11 has been described, but the ideal solvent for stock solutions in anti-biofilm assays is not consistently reported in the provided search results. It is common for small molecules to be dissolved in dimethyl sulfoxide (DMSO). It is critical to include a vehicle control (medium with the same concentration of DMSO used to dissolve CY-158-11) in your experiments to account for any potential effects of the solvent on biofilm formation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent pipetting volumes.Uneven bacterial cell distribution in the inoculum.Edge effects in the microtiter plate.Use calibrated pipettes and ensure proper mixing of bacterial suspensions before inoculation.Avoid using the outer wells of the plate or fill them with sterile medium/water to maintain humidity.[4]
No or weak biofilm formation in the control group The bacterial strain is a poor biofilm former.Inappropriate growth medium or incubation conditions (time, temperature, aeration).Use a known biofilm-forming strain as a positive control.Optimize growth conditions. Some strains may require specific supplements like glucose or NaCl to enhance biofilm formation.[5]
CY-158-11 appears to enhance biofilm formation The concentration of CY-158-11 is too low and may be acting as a signaling molecule.The compound has precipitated out of solution.Perform a dose-response experiment with a wider range of concentrations.Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower concentration or a different solvent.
Inconsistent crystal violet staining Insufficient washing, leading to residual planktonic cells being stained.Overly aggressive washing, leading to detachment of the biofilm.Gently wash the wells by submerging the plate in a container of water or using a multi-channel pipette to gently add and remove the wash solution.[6]Ensure the biofilm is properly fixed (e.g., with methanol) before staining.[7]
High background in crystal violet assay The compound CY-158-11 itself is colored or interacts with the crystal violet stain.Include a control with CY-158-11 in the medium without bacteria to measure any background absorbance. Subtract this background from your experimental readings.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A detailed protocol for determining the MIC can be adapted from standard microbiology manuals. The Clinical and Laboratory Standards Institute (CLSI) guidelines are a primary reference for this.

Anti-Biofilm Assay using Crystal Violet Staining

This protocol is a synthesis of common methods for assessing biofilm inhibition.[6][7][9]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)

  • CY-158-11 stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Methanol (for fixing)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain in the appropriate medium. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of the CY-158-11 solution at various concentrations (typically 2x the final desired concentration) to the corresponding wells.

    • Include a positive control (bacteria with medium only) and a negative control (medium only). Also include a vehicle control (bacteria with the solvent used for CY-158-11).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells twice with 200 µL of sterile PBS. Be careful not to disturb the biofilm at the bottom of the wells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Remove the methanol and let the plate air dry.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells gently with water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathways and Workflows

Below are diagrams illustrating the proposed signaling pathway affected by CY-158-11 and a typical experimental workflow for an anti-biofilm assay.

CY_158_11_Pathway CY15811 CY-158-11 Adhesion Initial Cell Adhesion CY15811->Adhesion Inhibits GeneExpression Gene Expression Regulation CY15811->GeneExpression Downregulates Biofilm Biofilm Formation Adhesion->Biofilm Promotes icaA icaA GeneExpression->icaA sarA sarA GeneExpression->sarA agrA agrA GeneExpression->agrA other_genes Other Biofilm-Related Genes (cidA, lrgA, atlA, etc.) GeneExpression->other_genes PIA Polysaccharide Intercellular Adhesin (PIA) Production icaA->PIA sarA->Biofilm Promotes agrA->Biofilm Regulates other_genes->Biofilm Contributes to PIA->Biofilm Promotes

Caption: Proposed mechanism of CY-158-11 anti-biofilm activity.

Anti_Biofilm_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare CY-158-11 Dilutions Compound->Plate Incubate Incubate (24-48h) Plate->Incubate Wash1 Wash to Remove Planktonic Cells Incubate->Wash1 Fix Fix Biofilm with Methanol Wash1->Fix Stain Stain with Crystal Violet Fix->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Stain with Acetic Acid Wash2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze and Compare Data Read->Analyze

References

Validation & Comparative

Comparative Analysis of CY-158-11: A Novel Antibacterial Agent Targeting Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive evaluation of the newly synthesized compound CY-158-11 reveals promising antibacterial activity against a range of Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). This guide provides a detailed comparison of CY-158-11 with standard-of-care antibiotics, supported by experimental data, to assist researchers, scientists, and drug development professionals in assessing its potential as a novel therapeutic agent.

Executive Summary

CY-158-11, a maleimide-diselenide hybrid compound, demonstrates potent bacteriostatic activity against S. aureus by selectively perturbing the bacterial cytoplasmic membrane. This mechanism of action, which leads to increased membrane permeability and dissipation of membrane potential, presents a promising avenue for combating antibiotic resistance.[1][2] In vitro and in vivo studies indicate that CY-158-11 is effective against multidrug-resistant bacteria and exhibits a low propensity for resistance development compared to conventional antibiotics such as vancomycin and linezolid.[3] Furthermore, CY-158-11 displays a favorable safety profile with low cytotoxicity against mammalian cells.[1][2]

In Vitro Antibacterial Activity: A Comparative Analysis

The antibacterial efficacy of CY-158-11 was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various Gram-positive and Gram-negative bacteria. The results indicate that CY-158-11 exhibits potent activity primarily against Staphylococcus species.

Table 1: Comparative MIC and MBC Values (µg/mL) Against Staphylococcus aureus

CompoundMSSA (JP21)MRSA (JP30)Other S. aureus StrainsGram-negative bacteria
CY-158-11 (MIC) 444-16[4]>128[4]
CY-158-11 (MBC) >128>128>128[4]>128[4]
Vancomycin (MIC) --See Note 1-
Linezolid (MIC) --See Note 2-

Note 1: Vancomycin MIC values for MRSA can vary, with some studies showing resistance at MICs of 256 μg/ml and 1024 μg/ml.[5] Note 2: Linezolid has been reported to have MIC values of 256 μg/ml against certain resistant MRSA strains.[5]

The high ratio of MBC to MIC (>4) confirms that CY-158-11 has a bacteriostatic effect, inhibiting bacterial growth rather than directly killing the bacteria.[1][4] This characteristic is significant in the context of antibiotic stewardship and managing the selective pressure that drives resistance.

Mechanism of Action: Targeting the Bacterial Cell Membrane

CY-158-11's primary mode of action involves the disruption of the bacterial cytoplasmic membrane. This is a key differentiator from many existing antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, and represents a valuable therapeutic target due to its essential role in bacterial viability and lower propensity for developing resistance.[1][2]

Experimental evidence demonstrates that CY-158-11 treatment leads to:

  • Increased Membrane Permeability: Flow cytometry analysis using propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, shows a dose-dependent increase in PI uptake in S. aureus treated with CY-158-11.[6][7]

  • Dissipation of Membrane Potential: Treatment with CY-158-11 causes a significant decrease in the bacterial membrane potential, further indicating membrane destabilization.[1]

CY-158-11 CY-158-11 Bacterial Cytoplasmic Membrane Bacterial Cytoplasmic Membrane CY-158-11->Bacterial Cytoplasmic Membrane Binds to & Perturbs Increased Permeability Increased Permeability Bacterial Cytoplasmic Membrane->Increased Permeability Dissipation of Membrane Potential Dissipation of Membrane Potential Bacterial Cytoplasmic Membrane->Dissipation of Membrane Potential Inhibition of Bacterial Growth Inhibition of Bacterial Growth Increased Permeability->Inhibition of Bacterial Growth Dissipation of Membrane Potential->Inhibition of Bacterial Growth

Caption: Proposed mechanism of action for CY-158-11.

In Vivo Efficacy: Murine Subcutaneous Abscess Model

The therapeutic potential of CY-158-11 was further validated in a murine model of subcutaneous abscess caused by S. aureus. The study demonstrated that treatment with CY-158-11 resulted in a significant reduction in the size of the abscesses and the bacterial load within the infected tissue, indicating its considerable efficacy in a living organism.[1][2]

cluster_0 Pre-clinical Evaluation In Vitro Studies In Vitro Studies In Vivo Model Selection In Vivo Model Selection In Vitro Studies->In Vivo Model Selection Promising Results S. aureus Inoculation S. aureus Inoculation In Vivo Model Selection->S. aureus Inoculation Mouse Subcutaneous Abscess Model Treatment Administration Treatment Administration S. aureus Inoculation->Treatment Administration CY-158-11 vs. Control Efficacy Assessment Efficacy Assessment Treatment Administration->Efficacy Assessment Abscess Size & Bacterial Load

Caption: Experimental workflow for in vivo efficacy testing.

Safety Profile: Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is ensuring the compound's selectivity for its target without causing harm to the host. CY-158-11 has been shown to selectively target bacterial membranes over mammalian cell membranes.[1][2] Hemolytic and cytotoxicity assays were conducted to evaluate its safety profile.

Table 2: Cytotoxicity of CY-158-11

AssayCell TypeResult
Hemolytic Assay Mammalian Red Blood CellsLow hemolytic activity[1][2]
Cytotoxicity Assay Mammalian Cell LinesLow cytotoxicity[1][6]

These findings suggest that CY-158-11 has a favorable therapeutic window, a crucial characteristic for a viable antibiotic candidate.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC of CY-158-11 and comparator antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of the compounds were prepared in 96-well plates with cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial suspensions were adjusted to a concentration of 5 x 10^5 CFU/mL and added to the wells. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. For MBC determination, aliquots from the wells showing no visible growth were sub-cultured onto agar plates. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[4]

Hemolytic Assay

The hemolytic activity of CY-158-11 was assessed using fresh mammalian red blood cells (RBCs). RBCs were washed and resuspended in phosphate-buffered saline (PBS). The RBC suspension was then incubated with various concentrations of CY-158-11 at 37°C for a specified time. The release of hemoglobin was measured spectrophotometrically at a specific wavelength. Triton X-100 was used as a positive control (100% hemolysis), and PBS as a negative control.

Murine Subcutaneous Abscess Model

Female BALB/c mice were used for the in vivo efficacy study. A suspension of S. aureus in mid-log phase was injected subcutaneously into the flank of each mouse. After the formation of a palpable abscess, mice were treated with CY-158-11 or a vehicle control, typically via intraperitoneal or subcutaneous injection, for a defined period. The size of the abscesses was measured daily. At the end of the treatment period, the abscesses were excised, homogenized, and the bacterial load (CFU/g of tissue) was determined by plating serial dilutions on agar plates.[8]

Bacterial Membrane Permeability Assay

The effect of CY-158-11 on bacterial membrane integrity was evaluated using the fluorescent dye propidium iodide (PI). S. aureus cells were treated with different concentrations of CY-158-11. After incubation, the cells were stained with PI and analyzed by flow cytometry. An increase in the percentage of PI-positive cells indicated an increase in membrane permeability.[6]

Conclusion

CY-158-11 represents a promising new antibacterial agent with a distinct mechanism of action against S. aureus, including resistant strains. Its potent in vitro activity, demonstrated in vivo efficacy, and favorable safety profile warrant further investigation and development. The data presented in this guide provides a solid foundation for researchers and drug developers to consider CY-158-11 as a valuable candidate in the fight against bacterial infections.

References

A Comparative Analysis of PFK-158 and Colistin Combination Therapy Versus Colistin Monotherapy for Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. Colistin, often considered a last-resort antibiotic, is increasingly compromised by resistance. This guide provides a comparative analysis of a promising combination therapy, PFK-158 with colistin, against colistin monotherapy, supported by experimental data. PFK-158, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), demonstrates a synergistic effect with colistin, particularly against resistant strains.

Mechanism of Action: A Synergistic Approach

Colistin exerts its bactericidal effect by disrupting the bacterial outer membrane. It electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This leads to membrane destabilization, increased permeability, and eventual cell death.[1][2][3][4][5]

PFK-158, on the other hand, is an inhibitor of the glycolytic enzyme PFKFB3.[6][7] By inhibiting this enzyme, PFK-158 disrupts the bacterial central carbon metabolism, leading to reduced glucose uptake, ATP production, and lactate release.[6][8] While not intrinsically antibacterial at low concentrations, its metabolic disruption appears to potentiate the membrane-damaging effects of colistin, especially in resistant bacteria.

Below is a diagram illustrating the distinct and synergistic mechanisms of action.

cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Inner Membrane Inner Membrane LPS LPS Cell Death Cell Death Outer Membrane->Cell Death Leads to Cytoplasm Cytoplasm Glycolysis Glycolysis ATP Production ATP Production Glycolysis->ATP Production Reduces LPS->Outer Membrane Membrane Permeabilization Colistin Colistin Colistin->LPS Disrupts LPS layer PFK-158 PFK-158 PFK-158->Glycolysis Inhibits Glycolysis ATP Production->Cell Death Contributes to

Caption: Mechanisms of action for colistin and PFK-158.

In Vitro Efficacy: Combination Outperforms Monotherapy

Studies have consistently demonstrated the synergistic activity of PFK-158 and colistin against a range of colistin-resistant Gram-negative bacteria. This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Colistin and PFK-158 Alone and in Combination
Bacterial IsolateColistin MIC (µg/mL)PFK-158 MIC (µg/mL)Colistin MIC in Combination (µg/mL)PFK-158 MIC in Combination (µg/mL)FICIReference
E. coli 13-43 (mcr-1-positive)16>1281320.3125[9]
K. pneumoniae H04 (HLCR)128>1282160.1406[9]
E. cloacae D01 (HLCR)256>128240.039[9]

HLCR: High-Level Colistin Resistance

The data clearly shows that in the presence of PFK-158, the concentration of colistin required to inhibit bacterial growth is significantly reduced, often restoring susceptibility in resistant strains.[9]

Time-Kill Assays

Time-kill assays further confirm the enhanced bactericidal activity of the combination therapy. Against colistin-resistant E. coli, K. pneumoniae, and E. cloacae, the combination of colistin and PFK-158 resulted in a significant reduction in bacterial viability over 24 hours, whereas monotherapy with either agent alone had a limited effect.[9][10][11][12]

In Vivo Efficacy: Improved Survival in Animal Models

The promising in vitro results are corroborated by in vivo studies in murine infection models. Mice infected with high-level colistin-resistant Enterobacter cloacae and Klebsiella pneumoniae showed significantly improved survival rates when treated with the PFK-158 and colistin combination compared to colistin monotherapy.

Table 2: Survival Rates in a Murine Systemic Infection Model
Treatment GroupE. cloacae D01 Survival Rate (%)K. pneumoniae H04 Survival Rate (%)Reference
Model (Solvent)00[11]
PFK-158 (15 mg/kg)010[11]
Colistin (1.3 mg/kg)1010[11]
PFK-158 (15 mg/kg) + Colistin (1.3 mg/kg)7040[11]
Colistin (2.6 mg/kg)30-[11]
PFK-158 (15 mg/kg) + Colistin (2.6 mg/kg)90-[11]

These findings suggest that the combination therapy can overcome high-level colistin resistance in a systemic infection model, leading to a significant therapeutic benefit.[9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.

Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro synergy of two antimicrobial agents.

cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Bacterial Inoculum Prepare bacterial inoculum (~5 x 10^5 CFU/mL) Drug Dilutions Prepare serial dilutions of Colistin and PFK-158 Add Inoculum Add bacterial inoculum to each well Bacterial Inoculum->Add Inoculum Dispense Drugs Dispense Colistin dilutions along x-axis and PFK-158 along y-axis Drug Dilutions->Dispense Drugs Dispense Drugs->Add Inoculum Incubate Incubate at 37°C for 18-24 hours Add Inoculum->Incubate Read MIC Determine MIC of each drug alone and in combination Incubate->Read MIC Calculate FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read MIC->Calculate FICI

Caption: Workflow for a checkerboard synergy assay.

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1, indifference as 1 < FICI ≤ 4, and antagonism as FICI > 4.[13][14][15][16][17]

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Start Culture Start bacterial culture and grow to log phase Add Agents Add Colistin, PFK-158, or the combination at specified concentrations Start Culture->Add Agents Incubate Incubate at 37°C with shaking Add Agents->Incubate Sample Collect samples at various time points (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Plate Perform serial dilutions and plate on agar Sample->Plate Count CFU Incubate plates and count Colony Forming Units (CFU) Plate->Count CFU Plot Data Plot log10 CFU/mL versus time Count CFU->Plot Data

Caption: Workflow for a time-kill assay.

A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[13][18][19][20]

Murine Systemic Infection Model

This in vivo model evaluates the therapeutic efficacy of the treatments in a living organism.

Infect Mice Induce systemic infection in mice (e.g., intraperitoneal injection of bacteria) Administer Treatment Administer treatment (monotherapy or combination therapy) via a clinically relevant route (e.g., intravenous) Infect Mice->Administer Treatment Monitor Survival Monitor and record mouse survival over a set period (e.g., 7 days) Administer Treatment->Monitor Survival Analyze Data Compare survival curves between treatment groups using statistical analysis Monitor Survival->Analyze Data

Caption: Workflow for a murine systemic infection model.

This model provides crucial data on the potential clinical utility of the combination therapy.[21][22][23]

Conclusion

The combination of PFK-158 and colistin presents a promising strategy to combat infections caused by colistin-resistant Gram-negative bacteria. The synergistic interaction, demonstrated through robust in vitro and in vivo evidence, suggests that this combination therapy could potentially restore the clinical utility of colistin and provide a much-needed therapeutic option. Further research, including clinical trials, is warranted to fully elucidate the efficacy and safety of this combination in human patients. The detailed experimental protocols provided herein should facilitate further investigation in this critical area of drug development.

References

A Comparative Analysis of CY-158-11: A Novel Agent Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CY-158-11, a novel small-molecule compound, against the formidable pathogen Staphylococcus aureus. As antibiotic resistance continues to be a major global health threat, the evaluation of new therapeutic candidates is paramount. This document summarizes the available experimental data, comparing CY-158-11 with standard-of-care antibiotics where possible, and provides detailed insights into its mechanism of action and experimental evaluation.

In Vitro Efficacy: Potent Antibacterial and Anti-Biofilm Activity

CY-158-11 has demonstrated significant antibacterial activity against a range of S. aureus strains, including methicillin-resistant S. aureus (MRSA). Its primary mode of action appears to be the disruption of the bacterial cytoplasmic membrane.[1][2] Furthermore, CY-158-11 exhibits a bacteriostatic effect, inhibiting bacterial growth.[1][2]

A key attribute of CY-158-11 is its ability to inhibit biofilm formation, a critical factor in chronic and recurrent S. aureus infections.[3][4] This is achieved by hindering bacterial adhesion and downregulating the expression of the icaA gene, which is essential for the production of the polysaccharide intercellular adhesin (PIA).[4][5]

ParameterCY-158-11VancomycinLinezolidDaptomycin
Target Organism Staphylococcus aureus (including MRSA)Staphylococcus aureus (including MRSA)Staphylococcus aureus (including MRSA)Staphylococcus aureus (including MRSA)
MIC Range (µg/mL) 4 - 16[6]1 - 4[7]0.25 - 4[7]0.19 - 1
Primary Mechanism Cytoplasmic membrane disruption, biofilm inhibition[1][3]Inhibition of cell wall synthesisInhibition of protein synthesisDisruption of cell membrane function
Effect Bacteriostatic[1][2]BactericidalBacteriostaticRapidly bactericidal

Table 1: Comparison of In Vitro Activity of CY-158-11 and Standard Antibiotics against S. aureus

In Vivo Efficacy: Promising Results in a Preclinical Model

In a murine subcutaneous abscess model of S. aureus infection, CY-158-11 demonstrated considerable efficacy.[1][2][3] While direct head-to-head quantitative comparisons with other antibiotics in the same in vivo model are not yet published, the available data indicates its potential as a therapeutic agent for skin and soft tissue infections. For context, a separate study on a murine bacteremia model showed that ceftaroline fosamil, daptomycin, and vancomycin led to significant reductions in bacterial load in blood and kidneys.[8]

ParameterCY-158-11Vancomycin (in bacteremia model)[8]Daptomycin (in bacteremia model)[8]
Animal Model Murine subcutaneous abscessMurine bacteremiaMurine bacteremia
Efficacy Endpoint Reduction in abscess size and bacterial loadLog10 CFU reduction in blood and kidneyLog10 CFU reduction in blood and kidney
Reported Outcome Considerable efficacy[1][2][3]1.84 ± 0.73 log reduction (blood), 1.95 ± 0.32 log reduction (kidney)2.30 ± 0.60 log reduction (blood), 2.14 ± 0.31 log reduction (kidney)

Table 2: In Vivo Efficacy of CY-158-11 and Standard Antibiotics in Murine Models of S. aureus Infection

Resistance Development Profile

A significant advantage of CY-158-11 appears to be its lower propensity for inducing resistance compared to some standard antibiotics. In a 20-day serial passage study, the minimum inhibitory concentration (MIC) of CY-158-11 against S. aureus showed a mere 4-fold increase.[9] In contrast, linezolid and vancomycin exhibited 8- to 16-fold and 2-fold increases in MIC, respectively, under the same conditions.[9]

AntibioticFold Increase in MIC (20-day serial passage)
CY-158-11 4-fold[9]
Linezolid 8 to 16-fold[9]
Vancomycin 2-fold[9]

Table 3: Comparative Resistance Development in S. aureus

Mechanism of Action: A Dual Approach

CY-158-11 employs a dual mechanism of action against S. aureus. Firstly, it directly targets the integrity of the bacterial cytoplasmic membrane, leading to increased permeability and dissipation of membrane potential.[1][2][3] Secondly, it interferes with biofilm formation, a key virulence factor. This is achieved by inhibiting the expression of the sarA gene, a global regulator, which in turn downregulates the transcription of the ica operon, specifically the icaA gene.[2][10] The icaA gene product is essential for the synthesis of polysaccharide intercellular adhesin (PIA), a major component of the S. aureus biofilm matrix.

CY_158_11_Mechanism cluster_CY15811 CY-158-11 cluster_BacterialCell Staphylococcus aureus Cell CY-158-11 CY-158-11 Membrane Cytoplasmic Membrane CY-158-11->Membrane Disrupts SarA sarA (Global Regulator) CY-158-11->SarA Inhibits icaA icaA (PIA Synthesis) SarA->icaA Activates Biofilm Biofilm Formation icaA->Biofilm Promotes

Caption: Mechanism of action of CY-158-11 against S. aureus.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of CY-158-11.

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of CY-158-11 and comparator antibiotics against S. aureus strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of the compounds were prepared in 96-well microtiter plates with cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial suspensions were standardized to a final concentration of approximately 5 x 10^5 CFU/mL and added to the wells. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Workflow A Prepare two-fold serial dilutions of CY-158-11 in 96-well plate C Add inoculum to wells containing CY-158-11 A->C B Prepare standardized S. aureus inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E InVivo_Workflow A Induce subcutaneous abscess in mice with S. aureus B Initiate treatment with CY-158-11 or vehicle control A->B C Continue treatment for a specified duration B->C D Euthanize mice and excise abscesses C->D E Homogenize abscesses and determine bacterial load (CFU) D->E

References

Comparative Analysis of Cross-Resistance Profiles for Antibacterial Agent 158

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antibacterial agents with unique mechanisms of action that can overcome existing resistance pathways.[1][2] This guide provides a comparative analysis of the cross-resistance profile of the novel investigational drug, Antibacterial Agent 158. Understanding the potential for cross-resistance with existing antibiotic classes is crucial for predicting its clinical utility and longevity. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on in vitro experimental data.

Data Summary: Cross-Resistance Profile of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant bacterial strains, including strains with known resistance to other antibiotic classes. The data is presented alongside the MICs of comparator antibiotics.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)Azithromycin MIC (µg/mL)
Escherichia coli ATCC 25922Wild-Type0.50.0150.034
Escherichia coli (CTX-M-15)ESBL-producing0.5320.5>256
Staphylococcus aureus ATCC 29213Wild-Type0.250.250.120.5
Staphylococcus aureus (MRSA)Methicillin-Resistant0.25>3216>256
Pseudomonas aeruginosa PAO1Wild-Type20.51>256
Pseudomonas aeruginosa (MDR)Efflux Pump Overexpression4168>256
Klebsiella pneumoniae ATCC 700603ESBL-producing182>256

Interpretation of Data: The data suggests that this compound maintains potent activity against bacterial strains that exhibit high levels of resistance to other major antibiotic classes, such as fluoroquinolones (Ciprofloxacin), carbapenems (Meropenem), and macrolides (Azithromycin). The minimal shift in MIC values against resistant strains indicates a low potential for cross-resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized method used to determine the MIC of this compound and comparator agents.

1. Preparation of Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-well microtiter plates.
  • Bacterial isolates grown to a 0.5 McFarland turbidity standard.
  • Stock solutions of all antibacterial agents.

2. Inoculum Preparation:

  • Isolate colonies are suspended in saline to match a 0.5 McFarland standard.
  • This suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Antibiotic Dilution Series:

  • A two-fold serial dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates.
  • The typical concentration range tested is 0.008 to 128 µg/mL.

4. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension.
  • Positive (no antibiotic) and negative (no bacteria) control wells are included.
  • Plates are incubated at 35°C ± 2°C for 18-24 hours.

5. Data Interpretation:

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Cross-Resistance Assessment

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Select Bacterial Isolates (Wild-Type & Resistant Strains) B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plates B->D C Prepare Serial Dilutions of This compound & Comparators C->D E Incubate Plates (18-24h at 35°C) D->E F Read and Record MIC Values E->F G Compare MICs of Agent 158 across WT and Resistant Strains F->G H Determine Cross-Resistance Profile G->H

Caption: Workflow for assessing antibacterial cross-resistance.

Signaling Pathway: Efflux Pump-Mediated Cross-Resistance

G cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Inner Membrane OM IM EffluxPump Efflux Pump Periplasmic Adaptor Protein Inner Membrane Transporter Extracellular Extracellular Space EffluxPump->Extracellular Expulsion Antibiotic1 Antibiotic A (e.g., Fluoroquinolone) Antibiotic1->EffluxPump:p2 Binds to transporter Antibiotic2 Antibiotic B (e.g., Beta-Lactam) Antibiotic2->EffluxPump:p2 Binds to transporter Agent158 This compound Intracellular Cytoplasm Agent158->Intracellular Bypasses efflux pump

References

A Comparative Analysis of CY-158-11 and Linezolid Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant Staphylococcus aureus (S. aureus) strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health. This necessitates the development of novel antimicrobial agents. This guide provides a detailed comparison of a novel investigational compound, CY-158-11, and the established antibiotic, linezolid, focusing on their efficacy against S. aureus.

Executive Summary

CY-158-11 is a novel maleimide-diselenide hybrid compound demonstrating potent antibacterial activity against a wide range of S. aureus strains, including multidrug-resistant isolates.[1][2] Its mechanism of action involves disrupting the bacterial cell membrane, leading to increased permeability and dissipation of membrane potential.[1][2] In contrast, linezolid, an oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Both agents exhibit a bacteriostatic effect against S. aureus.[1][3][4] Preclinical data suggests that CY-158-11 may have a lower propensity for resistance development compared to linezolid.[5][6]

In Vitro Activity: A Head-to-Head Comparison

The in vitro efficacy of CY-158-11 and linezolid against various S. aureus strains has been evaluated using minimum inhibitory concentration (MIC) assays.

Compound S. aureus Strain MIC (μg/mL) Reference
CY-158-11SA1134[7]
CY-158-11NCTC83254[7]
CY-158-11JP21 (MSSA)4[7]
CY-158-11JP30 (MRSA)4[7]
CY-158-11Other Strains4 - 16[8]
LinezolidMRSA (clinical isolate)4[4]
LinezolidMRSA and VISA strains2 and 1[9]
LinezolidMRSA (5 clinical isolates)0.125 - 0.25[10]
LinezolidS. aureus (reference strain COL)2[11]

Note: Direct comparison of MIC values should be made with caution due to variations in the specific strains tested and laboratory methodologies.

Resistance Development Potential

A key consideration in the development of new antibiotics is the potential for bacteria to develop resistance. A 20-day serial passage study was conducted to assess the development of resistance in S. aureus to CY-158-11, vancomycin, and linezolid.

Compound Fold Increase in MIC (log2) after 20 days Reference
CY-158-114-fold[5][6]
Linezolid8- to 16-fold[5][6]
Vancomycin2-fold[5][6]

These findings suggest that S. aureus may develop resistance to CY-158-11 at a slower rate than to linezolid under the tested conditions.[5]

In Vivo Efficacy: Murine Subcutaneous Abscess Model

The in vivo activity of CY-158-11 was evaluated in a murine model of skin infection caused by S. aureus. CY-158-11 demonstrated considerable efficacy in treating these subcutaneous abscesses.[1][3] While specific comparative in vivo efficacy data for linezolid from the same studies is not available, linezolid is a well-established treatment for skin and soft tissue infections caused by S. aureus.

Mechanism of Action

The mechanisms by which CY-158-11 and linezolid exert their antibacterial effects are fundamentally different.

CY-158-11: This compound targets the bacterial cell membrane. It increases membrane permeability, leading to the leakage of intracellular components and dissipation of the membrane potential.[1][2] This mechanism of action is selective for bacterial membranes, with minimal effects on mammalian cells.[1][2]

Linezolid: As an oxazolidinone, linezolid inhibits the initiation of bacterial protein synthesis. It binds to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of CY-158-11 was determined using the broth microdilution method.

MIC_Determination cluster_prep Preparation cluster_assay Assay Bacterial_Culture Overnight S. aureus culture Dilution Dilute to ~1.5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Bacterial_Culture->Dilution Microtiter_Plate Add 100 µL of bacterial suspension and 100 µL of CY-158-11 dilution to 96-well plate Dilution->Microtiter_Plate Serial_Dilution Prepare 2-fold serial dilutions of CY-158-11 (e.g., 2-256 µg/mL) Serial_Dilution->Microtiter_Plate Incubation Incubate at 37°C for 16-20 hours Microtiter_Plate->Incubation Observation Determine MIC: Lowest concentration with no visible growth Incubation->Observation

Caption: Workflow for MIC Determination.

Time-Kill Assay

Time-kill assays were performed to evaluate the bactericidal or bacteriostatic activity of CY-158-11.

Time_Kill_Assay cluster_setup Setup cluster_procedure Procedure Inoculum Prepare S. aureus suspension (~1 x 10^6 CFU/mL) in Tryptic Soy Broth (TSB) Treatment Add CY-158-11 at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Inoculum->Treatment Control Include a drug-free control Inoculum->Control Incubate Incubate at 37°C with shaking Treatment->Incubate Control->Incubate Sampling Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours) Incubate->Sampling Plating Serially dilute and plate on Tryptic Soy Agar (TSA) Sampling->Plating Counting Incubate overnight at 37°C and count CFU Plating->Counting

Caption: Time-Kill Assay Experimental Workflow.

Murine Subcutaneous Abscess Model

The in vivo efficacy of CY-158-11 was assessed using a mouse model of skin infection.

Subcutaneous_Abscess_Model cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Mice Female BALB/c mice (6-8 weeks old) Inoculum_Prep Prepare S. aureus suspension (~1 x 10^7 CFU in 100 µL PBS) Mice->Inoculum_Prep Injection Subcutaneously inject bacterial suspension into the right flank Inoculum_Prep->Injection Grouping Divide mice into treatment groups (e.g., Vehicle control, CY-158-11) Injection->Grouping Administration Administer treatment (e.g., intraperitoneally) at specified doses and intervals Grouping->Administration Monitoring Monitor abscess size and body weight daily Administration->Monitoring Euthanasia Euthanize mice at the end of the study Monitoring->Euthanasia Analysis Excise abscesses for bacterial load (CFU/g), histopathology, and cytokine analysis Euthanasia->Analysis

Caption: Murine Subcutaneous Abscess Model Workflow.

Conclusion

CY-158-11 represents a promising new antibacterial candidate with a distinct mechanism of action against S. aureus. Its potent in vitro activity against both susceptible and resistant strains, coupled with a potentially lower propensity for resistance development compared to linezolid, warrants further investigation. The data presented in this guide highlights the potential of CY-158-11 as a future therapeutic option for challenging S. aureus infections. Further clinical studies are necessary to fully elucidate its efficacy and safety profile in humans.

References

Validating PFK-158's Synergistic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PFK-158's synergistic effects with various chemotherapeutic agents, supported by experimental data. The information is presented to facilitate the validation of PFK-158 as a promising candidate for combination cancer therapy.

PFK-158 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis. By inhibiting PFKFB3, PFK-158 disrupts cancer cells' ability to utilize glucose for energy, leading to reduced ATP production, lactate release, and ultimately, apoptosis.[1][2][3] This unique mechanism of action makes PFK-158 an attractive agent for combination therapies, particularly in the context of chemoresistance, which is often associated with altered glucose metabolism.[4][5]

Quantitative Synergy Analysis: PFK-158 in Combination with Standard Chemotherapeutics

The synergistic effect of combining PFK-158 with other anti-cancer drugs has been evaluated in various cancer types. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7][8]

Below is a summary of quantitative data from a key study investigating the synergistic potential of PFK-158.

Gynecologic Cancer

A study by Mondal et al. (2019) investigated the synergistic effects of PFK-158 with carboplatin and paclitaxel in both chemosensitive and chemoresistant gynecologic cancer cell lines.[9][10] The results demonstrated that PFK-158 exhibits a stronger synergistic effect in chemoresistant cells.

Cell Line CombinationDrug CombinationFractional Effect (Fa)Combination Index (CI)Synergy LevelReference
Ovarian Cancer
OV2008 (Carboplatin-sensitive) + PFK-158Carboplatin + PFK-1580.75> 1Antagonism[9]
C13 (Carboplatin-resistant) + PFK-158Carboplatin + PFK-1580.75< 1Synergy[9]
HeyA8 (Paclitaxel-sensitive) + PFK-158Paclitaxel + PFK-1580.75~ 1Additive[9]
HeyA8MDR (Paclitaxel-resistant) + PFK-158Paclitaxel + PFK-1580.75< 1Synergy[9]

Note: While synergy has been reported in other cancer types such as small cell and non-small cell lung cancer, specific Combination Index values from published, peer-reviewed studies were not available at the time of this guide's compilation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in PFK-158 synergy studies.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of cancer cell lines are used, including those sensitive and resistant to specific chemotherapies. For example, in gynecologic cancer studies, the carboplatin-sensitive OV2008 and resistant C13 cell lines, as well as the paclitaxel-sensitive HeyA8 and resistant HeyA8MDR cell lines, are commonly employed.[9]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Drug Preparation: PFK-158 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Chemotherapeutic agents like carboplatin and paclitaxel are dissolved in appropriate solvents as per manufacturer's instructions.

  • Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. They are then treated with PFK-158, the chemotherapeutic agent, or a combination of both at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).

Synergy Assessment: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach to quantify the interaction between two or more drugs.[6][7][8]

  • Dose-Response Curves: The cytotoxicity of each drug alone is determined by treating cells with a range of concentrations and measuring cell viability using assays such as the MTT or SRB assay. This data is used to calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

  • Combination Studies: Cells are treated with the drugs in combination, often at a constant ratio (e.g., based on their IC50 values).

  • Data Analysis: The dose-response data from single and combination treatments are analyzed using software like CompuSyn or CalcuSyn. This software calculates the Combination Index (CI) at different fractional effect (Fa) levels, which represent the fraction of cells affected by the treatment.

Apoptosis Assay
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes. Cells are treated with the drugs, harvested, and then stained with fluorescently labeled Annexin V and PI before analysis.[11]

Glycolysis Assessment
  • Glucose Uptake Assay: The effect of PFK-158 on glucose metabolism is often assessed by measuring glucose uptake. This can be done using a fluorescent glucose analog, such as 2-NBDG, which is taken up by cells through glucose transporters. The fluorescence intensity within the cells is then measured.[12]

  • ATP Production Assay: Cellular ATP levels are a direct indicator of energy metabolism. ATP levels can be quantified using luciferin-luciferase-based assays, where the light produced is proportional to the amount of ATP.

  • Lactate Production Assay: Lactate, the end product of glycolysis, can be measured in the cell culture medium using commercially available colorimetric or fluorometric assay kits.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Synergy_Study_Workflow start Start: Select Cancer Cell Lines (Sensitive vs. Resistant) culture Cell Culture & Seeding start->culture single_agent Single Agent Treatment (Dose-Response) culture->single_agent combo_treatment Combination Treatment (Constant Ratio) culture->combo_treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) single_agent->viability_assay combo_treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 chou_talalay Chou-Talalay Analysis (CompuSyn/CalcuSyn) viability_assay->chou_talalay ic50->chou_talalay ci_fa Generate Combination Index (CI) & Fractional Effect (Fa) Plots chou_talalay->ci_fa synergy_conclusion Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) ci_fa->synergy_conclusion apoptosis_assay Mechanism Validation: Apoptosis Assay (Annexin V/PI) synergy_conclusion->apoptosis_assay glycolysis_assay Mechanism Validation: Glycolysis Assays (Glucose Uptake, ATP, Lactate) synergy_conclusion->glycolysis_assay end End: Publish Comparison Guide apoptosis_assay->end glycolysis_assay->end

References

Comparative analysis of the safety profiles of different Antibacterial agent 158 analogues

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Safety Profile of Fluoroquinolone Analogues: A Guide for Researchers

Introduction: Fluoroquinolones are a class of potent, broad-spectrum antibiotics widely used to treat a variety of bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] However, their use is associated with a range of adverse effects, some of which can be severe and potentially irreversible, leading to multiple "black box" warnings from regulatory agencies like the FDA.[3][4] This guide provides a comparative analysis of the safety profiles of several common fluoroquinolone analogues—Ciprofloxacin, Levofloxacin, and Moxifloxacin—focusing on key areas of toxicity. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antibacterial research.

Comparative Toxicity Data

The following tables summarize quantitative and semi-quantitative data on the major toxicities associated with fluoroquinolone analogues. These toxicities are often linked to off-target effects, such as interactions with mammalian enzymes and mitochondria.[3][5]

Table 1: Cardiotoxicity - hERG Channel Inhibition

QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes, is a significant concern for this class.[6] This effect is primarily mediated by the blockade of the human ether-à-go-go-related gene (hERG) potassium channel.[6][7] Lower IC50 values indicate greater potency for hERG channel inhibition and a higher potential for cardiotoxicity.

Fluoroquinolone AnaloguehERG Inhibition IC50 (μM)Notes
Sparfloxacin33.2[7]High potential for QT prolongation.
Moxifloxacin29 - 114[6][8]Potency varies with experimental conditions (e.g., temperature, voltage protocol). Used as a positive control in QT studies.[6]
Ciprofloxacin> 100Generally considered to have a lower risk compared to other analogues.
Levofloxacin430[8]Lower potency for hERG inhibition compared to Moxifloxacin.
Lomefloxacin> 300 (12.3% inhibition at 300 μM)[7]Low potential for hERG inhibition.
Norfloxacin> 300 (2.8% inhibition at 300 μM)[7]Low potential for hERG inhibition.

Table 2: Phototoxicity Potential

Phototoxicity is a non-immunologic, light-induced skin reaction resembling severe sunburn.[9] The risk is strongly influenced by the chemical substituent at the C-8 position of the quinolone core.[10][11] A halogen at this position, such as in lomefloxacin, significantly increases phototoxic potential.[10][11]

Fluoroquinolone AnalogueRelative Phototoxicity PotentialKey Structural Feature (at C-8)
LomefloxacinVery High[10][11]Halogen (Fluorine)
SparfloxacinHigh[11]Halogen (Fluorine)
CiprofloxacinModerate[11][12]Cyclopropyl group at N-1 contributes.
NorfloxacinModerate[11]-
LevofloxacinLow[11]-
MoxifloxacinVery Low[10]Methoxy group

Table 3: Tendinopathy and Neurotoxicity Risk

Fluoroquinolone-associated disability (FQAD) encompasses a range of adverse effects, with tendinopathy and central nervous system (CNS) toxicity being prominent.[3][13] The risk of tendon rupture is a class-wide effect, though some data suggests a higher propensity for certain analogues.[14] Neurotoxicity is often attributed to the antagonism of GABA-A receptors.[15]

Fluoroquinolone AnalogueTendinopathy RiskCentral Nervous System (CNS) Effects Risk
CiprofloxacinAssociated Risk[16]Higher risk of seizures reported compared to Levofloxacin.[17]
LevofloxacinHigher propensity suggested vs. others[14]More likely to cause disorientation, irritability, and insomnia, especially in the elderly.[17]
MoxifloxacinInfrequent[18]Lower incidence of CNS effects compared to some other fluoroquinolones.[18]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of drug safety. Below are protocols for key in vitro experiments used to evaluate the toxicities detailed above.

Protocol 1: hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

This assay is the gold standard for assessing a compound's potential to cause QT interval prolongation.[19]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform are cultured and maintained. 24-48 hours before an experiment, cells are plated onto glass coverslips.[19]

  • Solutions:

    • External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 12.5 glucose. The pH is adjusted to 7.4 with NaOH.[20]

    • Internal (Pipette) Solution (in mM): 120 potassium gluconate, 20 KCl, 5 EGTA, 1.5 Mg-ATP, 10 HEPES. The pH is adjusted to 7.2 with KOH.[20]

    • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. Final dilutions are made in the external solution, ensuring the final DMSO concentration is ≤0.1%.[19][20]

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp experiments are performed at a physiological temperature (36 ± 1 °C).[19]

    • A "step-ramp" voltage protocol is used to elicit hERG currents. Cells are held at -80 mV, depolarized to +20 mV for 500 ms to activate the channels, and then a repolarizing ramp back to -80 mV is applied.[8][20]

  • Data Analysis:

    • The peak outward tail current is measured during the repolarizing ramp.

    • A stable baseline current is established before applying the test compound.

    • The percentage of current inhibition is calculated after application of the compound at various concentrations.

    • An IC50 value is determined by fitting the concentration-response data to a Hill equation.[8]

Protocol 2: In Vitro Phototoxicity Assay

This assay evaluates the potential for a compound to cause cellular damage upon exposure to UVA radiation.

  • Cell Culture: Human lens epithelial cells are cultured in appropriate media.[12]

  • Compound Exposure: Cells are incubated with varying concentrations of the fluoroquinolone analogue (e.g., 0.125–1 mM) for a set period.[12] Control groups include cells with the drug but no UVA, and cells with UVA but no drug.[12]

  • UVA Irradiation: The compound-treated cells are exposed to a controlled dose of UVA radiation (e.g., 2.5 J/cm²).[12]

  • Viability and Cytotoxicity Assessment:

    • MTS Assay: Cell viability is measured to quantify metabolic activity.[12]

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured to determine membrane damage and necrosis.[12]

    • Flow Cytometry: Used to differentiate and quantify the extent of apoptosis and necrosis.[12]

  • Data Analysis: The viability and cytotoxicity data from the drug + UVA group are compared to the control groups to determine the phototoxic potential.

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and processes relevant to the safety assessment of fluoroquinolone analogues.

G cluster_0 In Vitro Safety Assessment Compound Test Compound (Fluoroquinolone Analogue) Cytotoxicity General Cytotoxicity Assay (e.g., MTS, LDH on HepG2, HEK293) Compound->Cytotoxicity Cardiotoxicity Cardiotoxicity Assay (hERG Patch Clamp) Compound->Cardiotoxicity Phototoxicity Phototoxicity Assay (Cell Viability + UVA) Compound->Phototoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) Compound->Genotoxicity SafetyProfile Comprehensive Safety Profile Cytotoxicity->SafetyProfile Cardiotoxicity->SafetyProfile Phototoxicity->SafetyProfile Genotoxicity->SafetyProfile

Caption: Standard workflow for in vitro safety profiling of new antibacterial agents.

G cluster_1 Proposed Mechanism of Fluoroquinolone-Induced Mitochondrial Toxicity FQ Fluoroquinolone TopoII Mammalian Topoisomerase II (in Mitochondria) FQ->TopoII Inhibition mtDNA mtDNA Replication & Maintenance TopoII->mtDNA Disruption ETC Electron Transport Chain (ETC) Dysfunction mtDNA->ETC Impairment ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to Damage Oxidative Damage (Lipids, Proteins, mtDNA) ROS->Damage Causes Toxicity Cellular Toxicity (e.g., Tendinopathy, Neuropathy) Damage->Toxicity Contributes to

Caption: Signaling pathway for fluoroquinolone-induced mitochondrial dysfunction.

References

A Head-to-Head Comparison of CY-158-11 and Daptomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug development, particularly against formidable Gram-positive pathogens like Staphylococcus aureus, novel compounds are critically needed. This guide provides a detailed, data-driven comparison of CY-158-11, a novel maleimide-diselenide hybrid compound, and daptomycin, an established cyclic lipopeptide antibiotic. This objective analysis is intended for researchers, scientists, and drug development professionals to evaluate the potential of CY-158-11 as a therapeutic alternative.

At a Glance: Key Performance Indicators

FeatureCY-158-11Daptomycin
Mechanism of Action Disrupts bacterial cytoplasmic membrane integrity, leading to membrane depolarization.[1][2][3][4]Binds to the bacterial cell membrane in a calcium-dependent manner, causing rapid membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.[5][6]
Antibacterial Spectrum Primarily active against Gram-positive bacteria, especially Staphylococcus aureus.[1] No significant activity against Gram-negative bacteria.[1]Broad activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[7]
Primary Effect Bacteriostatic (MBC/MIC > 4).[1][3][4]Bactericidal.[5][6][7][8]
Resistance Development Low propensity for resistance development in S. aureus after serial passage.[1]Resistance can emerge through various mechanisms, including alterations in cell membrane charge and metabolism.
Biofilm Activity Inhibits S. aureus biofilm formation at sub-inhibitory concentrations by hindering adhesion and polysaccharide intercellular adhesin (PIA) production.[9][10][11][12]Effective against Gram-positive bacteria within biofilms.[13]

In-Depth Data Comparison

Antibacterial Potency

The following table summarizes the in vitro activity of CY-158-11 and daptomycin against various bacterial strains.

OrganismCY-158-11 MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)4 - 16[1]0.5 (MIC90 for strains with vancomycin MIC of 2 µg/mL)[7]
Staphylococcus aureus (MRSA)4 - 16[1]0.5 (MIC90 for strains with vancomycin MIC of 2 µg/mL)[7]
Klebsiella pneumoniae>128[1]Not applicable (Gram-negative)
Pseudomonas aeruginosa>128[1]Not applicable (Gram-negative)
Escherichia coli>128[1]Not applicable (Gram-negative)
Safety Profile

This table outlines the cytotoxic and hemolytic effects of CY-158-11 and available data for daptomycin.

AssayCY-158-11Daptomycin
Hemolytic Activity No significant hemolysis observed at concentrations up to 32 µg/mL.[1]Data from direct hemolytic assays not available in the provided search results.
Cytotoxicity No significant cytotoxicity against A549 human alveolar epithelial cells at concentrations up to 2.0 µg/mL.[9][10]Identified as cytotoxic at a 0.5 g dose when added to bone cement, causing 20-40% cell lysis.[14]

Mechanism of Action: A Visual Comparison

The antibacterial mechanisms of both CY-158-11 and daptomycin target the bacterial cell membrane, albeit through distinct interactions.

CY_158_11_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm PL1 Phospholipid PL2 Phospholipid K_ion K+ PL2->K_ion Ion Efflux Depolarization Membrane Depolarization PL3 Phospholipid CY158_11 CY-158-11 CY158_11->PL2 Disrupts Membrane Integrity

Caption: Mechanism of action for CY-158-11.

Daptomycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm PG Phosphatidylglycerol K_ion K+ PG->K_ion Ion Efflux Dapto Daptomycin Ca Ca2+ Dapto->Ca Forms Complex Ca->PG Binds to Membrane Depolarization Membrane Depolarization DNA_RNA_Protein DNA, RNA, Protein Synthesis Depolarization->DNA_RNA_Protein Inhibits

Caption: Mechanism of action for daptomycin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Protocol:

  • Bacterial strains are cultured overnight in Tryptic Soy Broth (TSB).

  • The bacterial suspension is diluted to a final concentration of approximately 5 x 105 CFU/mL in fresh TSB.

  • The antimicrobial agent (CY-158-11 or daptomycin) is serially diluted in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

  • For MBC determination, an aliquot from each well showing no visible growth is plated onto Tryptic Soy Agar (TSA).

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum.

Bacterial Resistance Development Study

Objective: To assess the potential for bacteria to develop resistance to an antimicrobial agent upon continuous exposure.

Protocol:

  • An initial MIC of the antimicrobial agent for the selected S. aureus strain is determined.

  • The bacteria at the exponential growth phase are cultured in TSB containing the antimicrobial agent at a concentration of 0.5x MIC.

  • After 24 hours of incubation at 37°C, the bacterial suspension is used to determine the new MIC.

  • The bacteria from the well corresponding to 0.5x the new MIC are then subcultured into fresh medium containing the same concentration of the antimicrobial agent.

  • This process is repeated for a specified number of days (e.g., 20 days).

  • The fold increase in MIC relative to the initial MIC is recorded over time.[1]

Membrane Potential Assay

Objective: To evaluate the effect of an antimicrobial agent on the bacterial cytoplasmic membrane potential.

Protocol:

  • S. aureus cells are grown to the mid-logarithmic phase and harvested by centrifugation.

  • The bacterial cells are washed and resuspended in a suitable buffer (e.g., PBS).

  • The cell suspension is incubated with a membrane potential-sensitive fluorescent dye, such as DiOC2(3).

  • The antimicrobial agent (CY-158-11 or daptomycin) is added to the cell suspension at various concentrations. A known membrane-depolarizing agent, such as CCCP, is used as a positive control.

  • The fluorescence of the cell suspension is measured using a flow cytometer or a fluorescence spectrophotometer.

  • A shift in the fluorescence emission spectrum (e.g., a decrease in the red/green fluorescence ratio for DiOC2(3)) indicates membrane depolarization.[1]

Membrane_Potential_Workflow cluster_treatment Treatment Groups start Start: S. aureus Culture harvest Harvest Mid-Log Phase Cells start->harvest wash Wash and Resuspend Cells harvest->wash dye Incubate with Membrane Potential Dye wash->dye control Control (No Drug) drug Add CY-158-11 or Daptomycin positive_control Add CCCP (Positive Control) analysis Analyze Fluorescence (Flow Cytometry) control->analysis drug->analysis positive_control->analysis end End: Determine Membrane Depolarization analysis->end

Caption: Experimental workflow for the membrane potential assay.

Hemolysis Assay

Objective: To assess the lytic effect of a compound on red blood cells.

Protocol:

  • Fresh human red blood cells (hRBCs) are obtained and washed multiple times with PBS by centrifugation.

  • A suspension of hRBCs is prepared in PBS.

  • The compound (CY-158-11) is serially diluted in PBS.

  • The hRBC suspension is incubated with the different concentrations of the compound at 37°C for a specified time (e.g., 1 hour).

  • A positive control (e.g., Triton X-100) and a negative control (PBS) are included.

  • After incubation, the samples are centrifuged to pellet the intact RBCs.

  • The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • The percentage of hemolysis is calculated relative to the positive control.[1]

Cytotoxicity Assay

Objective: To evaluate the toxic effect of a compound on mammalian cells.

Protocol:

  • Mammalian cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • The compound (CY-158-11) is added to the cells at various concentrations.

  • The cells are incubated with the compound for a specified period (e.g., 24 hours).

  • A cell viability reagent (e.g., CCK-8) is added to each well.

  • After a further incubation period, the absorbance is measured at the appropriate wavelength.

  • Cell viability is expressed as a percentage relative to the untreated control cells.[9]

Concluding Remarks

This guide provides a comparative overview of CY-158-11 and daptomycin based on currently available data. CY-158-11 emerges as a promising bacteriostatic agent against S. aureus, including resistant strains, with a low propensity for resistance development and favorable in vitro and in vivo safety profiles.[1] Its distinct mechanism of action, targeting the bacterial membrane, and its efficacy against biofilms, warrant further investigation.[1][10]

Daptomycin remains a potent, bactericidal antibiotic with a broader spectrum of activity against Gram-positive pathogens.[7] While effective, the potential for resistance and observed cytotoxicity in specific contexts are important considerations.[14]

Direct comparative studies are essential to definitively establish the relative efficacy and safety of CY-158-11 and daptomycin. The data presented herein should serve as a valuable resource for researchers to inform future studies and guide the development of new antibacterial therapies.

References

Comparative Analysis of PFK-158's Antibacterial Efficacy: A Statistical Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial properties of PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). While primarily investigated for its anti-cancer properties, recent studies have explored its potential in combating bacterial infections, particularly in a synergistic capacity. This document summarizes the available quantitative data, details experimental protocols, and presents signaling pathways and workflows to offer a clear and objective comparison of PFK-158's performance against other antibacterial agents.

Executive Summary

PFK-158's standalone antibacterial activity appears to be limited, with high Minimum Inhibitory Concentrations (MICs) observed against certain Gram-negative bacteria. However, its true potential in an antibacterial context may lie in its ability to enhance the efficacy of other antibiotics, a phenomenon known as synergism. Furthermore, derivatives of PFK-158 have demonstrated significant antibacterial potency, suggesting that the core structure holds promise for the development of novel antibacterial agents. This guide will delve into the available data to provide a nuanced understanding of PFK-158's antibacterial profile.

Data Presentation: Quantitative Antibacterial Assay Results

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for PFK-158, its derivatives, and standard-of-care antibiotics against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Intrinsic Antibacterial Activity of PFK-158

Bacterial StrainOrganism TypeMIC (µg/mL)
Escherichia coli (colistin-resistant)Gram-negative1024
Klebsiella pneumoniae (colistin-resistant)Gram-negative1024
Enterobacter cloacae (colistin-resistant)Gram-negative1024

Note: The high MIC values suggest limited intrinsic antibacterial activity of PFK-158 against these colistin-resistant Gram-negative strains.

Table 2: Antibacterial Activity of PFK-158 Derivatives [1][2]

CompoundBacterial StrainOrganism TypeMIC (µg/mL)
A1 Staphylococcus aureus (MSSA)Gram-positive2
Staphylococcus aureus (MRSA)Gram-positive4
Staphylococcus epidermidis (MRSE)Gram-positive1
A3 Staphylococcus aureus (MSSA)Gram-positive4
Staphylococcus aureus (MRSA)Gram-positive8
Staphylococcus epidermidis (MRSE)Gram-positive2
A14 Staphylococcus aureus (MSSA)Gram-positive1
Staphylococcus aureus (MRSA)Gram-positive2
Staphylococcus epidermidis (MRSE)Gram-positive0.5
A15 Staphylococcus aureus (MSSA)Gram-positive2
Staphylococcus aureus (MRSA)Gram-positive4
Staphylococcus epidermidis (MRSE)Gram-positive1
B6 Staphylococcus aureus (MSSA)Gram-positive4
Staphylococcus aureus (MRSA)Gram-positive8
Staphylococcus epidermidis (MRSE)Gram-positive2
Levofloxacin Staphylococcus epidermidis (MRSE)Gram-positive8

Note: Several derivatives of PFK-158 exhibit potent antibacterial activity against Gram-positive bacteria, with some being 2-8 times more potent than levofloxacin against Methicillin-resistant Staphylococcus epidermidis (MRSE)[1][2].

Table 3: Comparative MICs of Standard Antibiotics

AntibioticStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis
Ampicillin 0.5 µg/mL4 µg/mL>128 µg/mL1 µg/mL
Gentamicin 0.25 µg/mL1 µg/mL1 µg/mL4 µg/mL
Ciprofloxacin 0.25 µg/mL0.015 µg/mL0.25 µg/mL0.5 µg/mL
Vancomycin 1 µg/mL>128 µg/mL>128 µg/mL2 µg/mL

Note: These values represent typical MICs for quality control strains and serve as a benchmark for antibacterial potency.

Experimental Protocols

The data presented in this guide were primarily obtained through the broth microdilution method , a standardized in vitro technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay Protocol
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., PFK-158) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB to ensure the viability of the bacteria.

    • Sterility Control: A well containing only uninoculated CAMHB to check for contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mandatory Visualizations

PFKFB3 Signaling Pathway and the Action of PFK-158

PFKFB3_Pathway cluster_reg Allosteric Activation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP   F26BP Fructose-2,6-BP F6P->F26BP Glycolysis Glycolysis F16BP->Glycolysis PFK1 PFK-1 PFK1->F16BP Catalyzes F26BP->PFK1 Activates PFKFB3 PFKFB3 PFKFB3->F26BP Synthesizes PFK158 PFK-158 PFK158->PFKFB3 Inhibits

Caption: PFK-158 inhibits PFKFB3, reducing F-2,6-BP levels and glycolysis.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_compound Prepare Stock Solution of PFK-158 start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion

The statistical validation of PFK-158's antibacterial assay results indicates that while its intrinsic antibacterial activity may be limited, particularly against resistant Gram-negative strains, its chemical scaffold holds significant promise. The potent activity of its derivatives against Gram-positive bacteria warrants further investigation and development. The primary antibacterial utility of PFK-158 itself appears to be as a synergistic agent, enhancing the efficacy of existing antibiotics. This guide provides the foundational data and protocols for researchers to objectively evaluate the potential of PFK-158 and related compounds in the ongoing search for novel antibacterial therapies. Further studies are encouraged to explore the full spectrum of its synergistic interactions and to elucidate the mechanisms underlying the enhanced potency of its derivatives.

References

Comparing the anti-biofilm activity of CY-158-11 to other agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-biofilm activity of the novel small-molecule compound CY-158-11 against other agents targeting Staphylococcus aureus biofilms. Due to variations in experimental protocols across published studies, a direct quantitative comparison is challenging. This guide presents available data to facilitate an informed understanding of CY-158-11's potential.

Executive Summary

CY-158-11 is a novel small-molecule compound that has demonstrated significant inhibitory effects on Staphylococcus aureus biofilm formation at sub-inhibitory concentrations.[1][2][3] Its primary mechanism of action involves hindering initial cell adhesion and downregulating the expression of genes crucial for biofilm development, most notably icaA, which is involved in the production of polysaccharide intercellular adhesin (PIA).[1][2][3] This guide compares the anti-biofilm activity of CY-158-11 with other known anti-biofilm agents, including antibiotics and natural compounds, based on available scientific literature.

Quantitative Data Comparison

The following tables summarize the anti-biofilm activity of CY-158-11 and other selected agents against S. aureus. It is critical to note that the experimental conditions, including the specific bacterial strains, growth media, and biofilm formation assays, may differ between studies, impacting direct comparability.

Table 1: Anti-biofilm Activity of CY-158-11 against Staphylococcus aureus

StrainConcentration (µg/mL)Biofilm Inhibition (%)Reference
SA1130.589.77% (adhesion)[1]
NCTC83250.575.09% (adhesion)[1]
JP210.542.52% (adhesion)[1]
JP300.573.32% (adhesion)[1]

Table 2: Anti-biofilm Activity of Selected Comparative Agents against Staphylococcus aureus

AgentStrain(s)ConcentrationBiofilm Inhibition (%)Reference
Telithromycin MSSA & MRSA isolates1/4 x MICSignificant inhibition[4]
Reserpine S. aureus isolates0.0156 mg/mL (MBIC)-[5]
Eugenol S. aureus isolates0.05-0.2 mg/mLSignificant reduction[5]
Glabridin MRSA 44231.56 µg/mL (1/8 MIC)>50%[6]
Salicylaldehyde Clinical isolates1-10 mg/mL15-92%[7]
Vanillin Clinical isolates1-10 mg/mL15-92%[7]
α-methyl-trans-cinnamaldehyde Clinical isolates1-10 mg/mL15-92%[7]

Note: MIC (Minimum Inhibitory Concentration) and MBIC (Minimum Biofilm Inhibitory Concentration) values can vary between bacterial strains and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of anti-biofilm studies. The following are summaries of the key experimental protocols used in the cited research on CY-158-11.

Biofilm Formation and Quantification (Crystal Violet Assay)

The crystal violet (CV) assay is a common method to quantify the total biomass of a biofilm.[8][9][10]

  • Bacterial Culture Preparation: S. aureus strains are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB).

  • Inoculation: The overnight culture is diluted and added to the wells of a microtiter plate.

  • Incubation: The plate is incubated for a specific period (e.g., 24 hours) at 37°C to allow for biofilm formation.

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution.

  • Solubilization: The stain is solubilized using a solvent, such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm or 595 nm). The absorbance value is proportional to the biofilm biomass.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is used to visualize the three-dimensional structure of the biofilm and to assess bacterial viability within the biofilm.

  • Biofilm Formation: Biofilms are grown on a suitable surface (e.g., glass coverslips) in the presence or absence of the test compound.

  • Staining: The biofilms are stained with fluorescent dyes. A common combination is SYTO 9 and propidium iodide (PI). SYTO 9 stains all bacteria (live and dead) green, while PI only penetrates and stains dead bacteria red.

  • Imaging: The stained biofilms are visualized using a confocal microscope, which allows for the acquisition of optical sections and the reconstruction of a 3D image.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes involved in biofilm formation.

  • RNA Extraction: S. aureus is cultured with and without the test compound, and total RNA is extracted from the bacterial cells.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for a quantitative PCR reaction with primers specific to the target genes (e.g., icaA, sarA, agrA) and a reference gene.

  • Analysis: The relative expression of the target genes is calculated by comparing the amplification levels in the treated and untreated samples.

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in the anti-biofilm activity of CY-158-11 and the experimental procedures, the following diagrams are provided.

G cluster_0 Staphylococcus aureus Biofilm Formation cluster_1 CY-158-11 Intervention Initial_Attachment Initial Attachment Microcolony_Formation Microcolony Formation Initial_Attachment->Microcolony_Formation Maturation Maturation Microcolony_Formation->Maturation Dispersion Dispersion Maturation->Dispersion CY158_11 CY-158-11 Inhibition_of_Adhesion Inhibition of Initial Adhesion CY158_11->Inhibition_of_Adhesion Downregulation_of_icaA Downregulation of icaA CY158_11->Downregulation_of_icaA Inhibition_of_Adhesion->Initial_Attachment PIA_Production Reduced PIA Production Downregulation_of_icaA->PIA_Production PIA_Production->Microcolony_Formation

CY-158-11's mechanism of action against biofilm formation.

G start Start: Bacterial Culture inoculation Inoculate Microtiter Plate (with/without test agent) start->inoculation incubation Incubate (e.g., 24h, 37°C) inoculation->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read Measure Absorbance solubilize->read end End: Quantify Biofilm read->end

Workflow of the Crystal Violet biofilm quantification assay.

Concluding Remarks

CY-158-11 demonstrates promising anti-biofilm activity against S. aureus at sub-inhibitory concentrations, primarily by targeting initial bacterial adhesion and PIA production. While direct comparative data with other agents is limited by methodological inconsistencies in the existing literature, the available information suggests that CY-158-11 is a potent inhibitor of biofilm formation. Further standardized comparative studies are warranted to fully elucidate its efficacy relative to other anti-biofilm strategies. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of novel anti-biofilm therapeutics.

References

Independent Verification of the Antibacterial Spectrum of Antibacterial Agent CY-158-11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of the novel antibacterial agent CY-158-11 with established antibiotics. The information presented herein is supported by experimental data from publicly available scientific literature to aid in the evaluation of its potential as a therapeutic agent.

Overview of Antibacterial Agent CY-158-11

CY-158-11 is a novel, synthetic maleimide-diselenide hybrid small-molecule compound.[1] It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to increased permeability and dissipation of the membrane potential.[1][2] This mode of action is distinct from many current antibiotic classes that target intracellular processes, suggesting a potential advantage against bacteria that have developed resistance to traditional antibiotics.[3]

Comparative Antibacterial Spectrum

The antibacterial efficacy of CY-158-11 is most pronounced against Staphylococcus aureus, a common and often difficult-to-treat pathogen. This section compares the Minimum Inhibitory Concentration (MIC) values of CY-158-11 against various S. aureus strains with those of commonly used antibiotics: Ciprofloxacin, Gentamicin, and Vancomycin. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of CY-158-11 against Staphylococcus aureus Strains

Bacterial StrainStrain TypeMIC (µg/mL)
S. aureus SA113Methicillin-Sensitive S. aureus (MSSA)4
S. aureus NCTC8325Methicillin-Sensitive S. aureus (MSSA)4
S. aureus JP21Methicillin-Sensitive S. aureus (MSSA)4
S. aureus JP30Methicillin-Resistant S. aureus (MRSA)4

Data sourced from a study on the antibiofilm activity of CY-158-11.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Standard Antibiotics against Staphylococcus aureus

Antibiotic AgentClassGeneral MIC Range for Susceptible S. aureus (µg/mL)
CiprofloxacinFluoroquinolone0.25 - 1.0[1][4][5]
GentamicinAminoglycoside0.25 - 1.0[6][7][8]
VancomycinGlycopeptide≤ 2.0 (for MRSA)[9][10]

Summary of Antibacterial Spectrum:

  • CY-158-11: Demonstrates consistent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values around 4 µg/mL. It exhibits a narrow spectrum of activity, with significantly weaker performance against Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli (MICs >128 µg/mL).

  • Ciprofloxacin: Generally potent against susceptible S. aureus, but resistance is common.[11]

  • Gentamicin: Effective against S. aureus, often used in combination therapy.[12]

  • Vancomycin: A primary treatment for MRSA infections, with susceptibility defined as an MIC of ≤2 µg/mL.[9]

Experimental Protocols

The determination of the antibacterial spectrum of an agent is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for the broth microdilution method, a standard protocol for MIC determination.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Objective: To determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • Test antibacterial agent (e.g., CY-158-11)

  • Standard antibiotics for comparison (e.g., Ciprofloxacin, Gentamicin, Vancomycin)

  • Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions: a. Prepare a stock solution of the antibacterial agent in a suitable solvent. b. Perform serial two-fold dilutions of the antibacterial agent in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent. b. Include a growth control well (bacteria in broth without any antibacterial agent) and a sterility control well (broth only). c. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation 0.5 McFarland Antibacterial Agent Antibacterial Agent Serial Dilution Serial Dilution Antibacterial Agent->Serial Dilution in CAMHB Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation 16-20h at 35°C MIC Determination MIC Determination Incubation->MIC Determination Visual Inspection

Caption: Experimental workflow for MIC determination.

Mechanism of Action of CY-158-11

CY-158-11 exerts its antibacterial effect by targeting the bacterial cell membrane. This mechanism is fundamentally different from many antibiotics that inhibit intracellular processes like protein or DNA synthesis.

The proposed mechanism involves the following steps:

  • Electrostatic Interaction: The cationic nature of CY-158-11 is believed to facilitate its initial interaction with the negatively charged components of the bacterial cell membrane.

  • Membrane Insertion and Disruption: Following the initial binding, the molecule inserts into the lipid bilayer, disrupting its integrity.

  • Pore Formation and Leakage: This disruption leads to the formation of pores or channels in the membrane.

  • Dissipation of Membrane Potential: The formation of pores allows for the uncontrolled leakage of ions and other essential cytoplasmic contents. This dissipates the membrane potential, which is crucial for cellular energy production and other vital functions.

  • Cell Death: The loss of membrane integrity and essential components ultimately leads to bacterial cell death.

mechanism_of_action CY-158-11 CY-158-11 Bacterial Cell Membrane Bacterial Cell Membrane CY-158-11->Bacterial Cell Membrane Interaction Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Insertion Pore Formation Pore Formation Membrane Disruption->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Dissipation of Membrane Potential Dissipation of Membrane Potential Ion Leakage->Dissipation of Membrane Potential Cell Death Cell Death Dissipation of Membrane Potential->Cell Death

Caption: Mechanism of action of CY-158-11.

Conclusion

Antibacterial agent CY-158-11 demonstrates potent and consistent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. Its efficacy is comparable to, though generally less potent than, established antibiotics like ciprofloxacin and gentamicin for susceptible strains. However, its novel mechanism of action, targeting the bacterial cell membrane, presents a promising avenue for combating antibiotic-resistant infections. Further research is warranted to fully elucidate its clinical potential, safety profile, and spectrum of activity against a broader range of pathogens.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Antibacterial Agent 158

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical agents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of novel or existing antibacterial agents is paramount to ensuring a safe work environment and preventing ecological contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of "Antibacterial agent 158," a placeholder for any antibacterial compound in a research and development setting.

I. Pre-Disposal Assessment and Characterization

Before initiating any disposal protocol, a thorough assessment of the antibacterial agent's properties is essential. This initial step will determine the appropriate disposal pathway and necessary safety precautions.

1. Review Available Documentation:

  • Safety Data Sheet (SDS): If available, the SDS is the most critical document, providing detailed information on physical and chemical properties, hazards, and disposal recommendations.

  • Internal Research Data: For novel compounds, review all available experimental data related to toxicity, reactivity, and environmental fate.

2. Characterize the Waste Stream:

  • Concentration: Determine the concentration of the active antibacterial agent in the waste.

  • Composition: Identify all other components in the waste mixture, such as solvents, media, or biological materials.

  • Physical State: Note whether the waste is liquid or solid.

II. Standard Operating Procedures for Disposal

Following the pre-disposal assessment, the appropriate disposal method can be selected. The following procedures are based on general best practices for laboratory chemical waste.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A lab coat

Step 2: Segregation of Waste

Proper waste segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do not mix antibacterial agent waste with other chemical waste streams unless explicitly permitted by your institution's safety office.

  • Keep solid and liquid waste in separate, clearly labeled containers.

Step 3: Chemical Inactivation (if applicable and safe)

For certain classes of antibacterial agents, chemical inactivation may be a viable pre-treatment step. This should only be performed if the reaction byproducts are known to be less hazardous.

  • Consult your institution's chemical safety manual for approved inactivation procedures.

  • Example: A common method for some organic compounds is treatment with a strong oxidizing agent, but this must be done with extreme caution and full knowledge of the chemical's reactivity.

Step 4: Containerization and Labeling

  • Use chemically resistant, leak-proof containers.

  • Clearly label the container with:

    • "Hazardous Waste"

    • The full chemical name ("this compound" and any other components)

    • The concentration of each component

    • The date of accumulation

    • The responsible researcher's name and contact information

Step 5: Storage and Collection

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Follow your institution's guidelines for requesting a waste pickup from the Environmental Health and Safety (EHS) office.

III. Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal procedure for an antibacterial agent.

start Start: Disposal of this compound assess 1. Pre-Disposal Assessment - Review SDS/Internal Data - Characterize Waste Stream start->assess is_sds_available Is a Safety Data Sheet (SDS) Available? assess->is_sds_available follow_sds Follow Disposal Instructions in Section 13 of the SDS is_sds_available->follow_sds Yes consult_ehs 2. Consult Institutional Environmental Health & Safety (EHS) is_sds_available->consult_ehs No package_label 5. Package and Label Waste According to EHS Guidelines follow_sds->package_label determine_hazards 3. Determine Hazards - Toxicity (Acute/Chronic) - Reactivity - Environmental Persistence consult_ehs->determine_hazards select_pathway 4. Select Disposal Pathway determine_hazards->select_pathway chemical_treatment Chemical Treatment (Inactivation/Neutralization) select_pathway->chemical_treatment If applicable and safe incineration High-Temperature Incineration select_pathway->incineration For organic compounds landfill Hazardous Waste Landfill (for stabilized solids) select_pathway->landfill For treated/ solidified waste chemical_treatment->package_label incineration->package_label landfill->package_label store_collect 6. Store Securely and Arrange for EHS Collection package_label->store_collect end End: Compliant Disposal store_collect->end

Disposal Decision Workflow for Antibacterial Agents

IV. Quantitative Data Summary: Common Antibacterial Agent Disposal

While specific data for "this compound" is not available, the following table summarizes common disposal methods for different classes of antibacterial agents, providing a useful reference for laboratory professionals.

Antibacterial Agent ClassTypical Waste FormPrimary Hazard(s)Recommended Disposal Method
Quaternary Ammonium Compounds Dilute aqueous solutionsCorrosive, Aquatic ToxicityNeutralize pH if necessary, then dispose of as hazardous chemical waste.
Phenolic Compounds Organic or aqueous solutionsToxic, CorrosiveHigh-temperature incineration is preferred.
Beta-Lactams (e.g., Penicillins) Solid or in solutionPotential for allergenicity/resistanceAutoclave to inactivate, followed by incineration.
Aminoglycosides Aqueous solutionsNephrotoxicity, OtotoxicityCollect as hazardous aqueous waste for incineration.
Macrolides Solid or in organic solventEnvironmental persistenceHigh-temperature incineration.

V. Experimental Protocols: A Note on Inactivation

Should chemical inactivation be a part of the disposal protocol, it is imperative to have a validated experimental procedure.

Example Protocol: Deactivation of a Beta-Lactam Antibiotic

This is a generalized example and must be adapted and validated for the specific agent and institutional protocols.

  • Preparation: In a designated fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation: Slowly add the beta-lactam waste to the NaOH solution in a 1:1 volume ratio. The final concentration of NaOH should be sufficient to hydrolyze the beta-lactam ring.

  • Reaction Time: Gently stir the mixture for at least 24 hours at room temperature.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).

  • Disposal: The neutralized solution can now be collected as hazardous aqueous waste for final disposal by your institution's EHS department.

Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and regulatory requirements in your location. The proper and safe disposal of chemical waste is the direct responsibility of the researcher and their institution.

Personal protective equipment for handling Antibacterial agent 158

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Antibacterial Agent 158

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The information is structured to be a primary resource for laboratory safety and chemical management.

Chemical Identifier:

PropertyValue
Compound Name This compound
Synonyms Compound 6c
Chemical Class Micrococcin analogue
CAS Number 2804045-21-2
Molecular Formula C54H61N15O8S6
Molecular Weight 1240.55 g/mol

A Safety Data Sheet (SDS) for this compound should be requested from the supplier and reviewed before handling.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization.
Handling and Storage

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Use in a chemical fume hood or other ventilated enclosure.

  • Wash hands thoroughly after handling.

Storage:

  • Store at room temperature in the continental US; however, specific storage conditions should be confirmed with the Certificate of Analysis.[1]

  • Keep container tightly closed in a dry and well-ventilated place.

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • As an antibacterial agent, this compound should be treated as chemical waste.[1]

  • Do not dispose of down the drain or in the general trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Compound C->D E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste (Following Institutional Guidelines) H->I J Doff PPE and Wash Hands I->J

Caption: Standard operating procedure for handling this compound.

PPE Selection Logic

The selection of appropriate Personal Protective Equipment is critical for safely handling chemical agents. The following diagram illustrates the decision-making process for PPE selection based on the nature of the experimental work.

PPE_Selection PPE Selection Logic for this compound Start Start: Handling This compound HandlingSolid Handling Small Quantities of Solid Compound Start->HandlingSolid HandlingLiquid Working with Diluted Solutions Start->HandlingLiquid Risk Risk of Aerosolization or Dust Generation? BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Risk->BasePPE No EnhancedPPE Enhanced PPE: - Standard PPE - Respiratory Protection (e.g., N95 or higher) Risk->EnhancedPPE Yes HandlingSolid->Risk HandlingLiquid->BasePPE

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.